Product packaging for Diazobenzenesulfonic acid(Cat. No.:CAS No. 2154-66-7)

Diazobenzenesulfonic acid

Cat. No.: B1670406
CAS No.: 2154-66-7
M. Wt: 185.18 g/mol
InChI Key: UEUIKXVPXLWUDU-UHFFFAOYSA-O
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Description

Diazobenzenesulfonic acid is a whiter or reddish crystaline acid derivative of sulfanilic acid that is used as the reagent in the diazo teaction. This compound is also known as diazobenzene sulfonic acid was reported to be a desensitizer (inhibitor) of aliostericeffect for myosin ATPase 13.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N2O3S+ B1670406 Diazobenzenesulfonic acid CAS No. 2154-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-sulfobenzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4H/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIKXVPXLWUDU-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]#N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2O3S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

305-80-6 (OH inner salt)
Record name Diazobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00862847
Record name 4-Sulfobenzene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2154-66-7
Record name Diazobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Diazobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of p-diazobenzenesulfonic acid (DABS), a versatile and highly reactive aromatic organic compound. DABS, also known as diazotized sulfanilic acid or Pauly's reagent, plays a significant role in various chemical and biological applications, from the synthesis of azo dyes to its use as a reagent in clinical diagnostics and as a probe in membrane protein studies. This document consolidates available data on its chemical and physical properties, details its synthesis, and outlines key experimental protocols for its application. Furthermore, it presents diagrammatic representations of its synthesis and key reaction pathways to facilitate a deeper understanding of its chemical behavior.

Chemical and Physical Properties

p-Diazobenzenesulfonic acid is a zwitterionic compound that exists as a solid at room temperature. It is notable for its instability, particularly when dry, as it can be explosive upon heating or shock.[1] Its properties are summarized in the tables below.

Table 1: General and Physical Properties of p-Diazobenzenesulfonic Acid
PropertyValueReference(s)
Chemical Names p-Diazobenzenesulfonic acid, 4-Sulfobenzenediazonium, DABS, Diazotized sulfanilic acid, Pauly's reagent[1]
CAS Number 305-80-6 (inner salt)[1]
Molecular Formula C₆H₄N₂O₃S[1]
Molecular Weight 184.17 g/mol [1]
Appearance White to reddish crystalline solid/powder[2][3]
Melting Point Explodes at 104 °C[1]
Solubility in Water Sparingly soluble in cold water[4]
Stability Unstable, especially when dry. Shock and heat sensitive. Decomposes with loss of nitrogen, particularly in alkaline solutions. Fairly stable when moist and stored at low temperatures in an acidic environment.[4]
Table 2: Chemical Identifiers and Descriptors
Identifier/DescriptorValueReference(s)
IUPAC Name 4-sulfobenzenediazonium[2]
SMILES C1=CC(=CC=C1[N+]#N)S(=O)(=O)[O-]
InChI InChI=1S/C6H4N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4H[2]

Synthesis of p-Diazobenzenesulfonic Acid

The primary method for the synthesis of p-diazobenzenesulfonic acid is the diazotization of sulfanilic acid. This reaction involves treating an aqueous solution of sulfanilic acid with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Experimental Protocol: Synthesis of p-Diazobenzenesulfonic Acid
  • Dissolution of Sulfanilic Acid: Dissolve 10.5 g (0.05 mol) of sulfanilic acid dihydrate in 100 mL of a 2.5% sodium carbonate solution by boiling.[5]

  • Cooling and Addition of Sodium Nitrite: Cool the solution and add 3.7 g of sodium nitrite with continuous stirring until it is fully dissolved.[5]

  • Diazotization: Pour the resulting solution into a beaker containing approximately 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.[5]

  • Precipitation: A white, powdery precipitate of p-diazobenzenesulfonic acid will form within a few minutes.[5]

  • Handling: The product is typically not isolated in a dry state due to its explosive nature. It is used as a suspension for subsequent reactions. The suspension is relatively stable and can be stored for a few hours in a cold environment.[5]

Synthesis_of_Diazobenzenesulfonic_Acid cluster_reactants Reactants cluster_process Process cluster_product Product sulfanilic_acid Sulfanilic Acid (in Na2CO3 solution) mixing Mixing and Cooling (0-5 °C) sulfanilic_acid->mixing sodium_nitrite Sodium Nitrite (NaNO2) sodium_nitrite->mixing hcl_ice HCl and Ice hcl_ice->mixing dabs p-Diazobenzenesulfonic Acid (Suspension) mixing->dabs Diazotization

Synthesis of p-Diazobenzenesulfonic Acid.

Key Chemical Reactions and Applications

p-Diazobenzenesulfonic acid is a key reagent in several important chemical reactions, primarily due to the electrophilic nature of the diazonium group.

Azo Coupling Reactions: The Pauly Test

The most prominent reaction of DABS is azo coupling, where it acts as an electrophile and attacks electron-rich aromatic compounds like phenols and imidazoles (present in tyrosine and histidine amino acid residues). This reaction, known as the Pauly test, results in the formation of a colored azo dye and is a classical method for the qualitative and quantitative determination of such compounds.

The diazotization of sulfanilic acid forms the electrophilic diazonium ion. In an alkaline medium, this ion attacks the electron-rich aromatic ring of phenols or the imidazole ring of histidine at the position para to the activating group, leading to the formation of a colored azo compound.

Paulys_Test_Mechanism cluster_reagents Reagents cluster_reaction Reaction cluster_product Product dabs p-Diazobenzenesulfonic Acid (Electrophile) coupling Azo Coupling (Alkaline pH) dabs->coupling phenol Phenol or Histidine (Nucleophile) phenol->coupling azo_dye Colored Azo Dye coupling->azo_dye Electrophilic Aromatic Substitution

Mechanism of the Pauly's Test.
  • Reagent Preparation: Prepare a fresh, cold solution of diazotized sulfanilic acid as described in the synthesis protocol.

  • Sample Preparation: Dissolve the phenol-containing sample in a suitable solvent and make the solution alkaline using a sodium carbonate or sodium hydroxide solution.

  • Reaction: Add the cold diazotized sulfanilic acid solution to the alkaline phenol solution.

  • Observation: The formation of a red or orange color indicates the presence of phenols.

  • Quantification: The concentration of the phenol can be determined spectrophotometrically by measuring the absorbance of the resulting azo dye at its λmax (which varies depending on the specific phenol).

Determination of Bilirubin: The Van den Bergh Reaction

In clinical chemistry, DABS is used in the Van den Bergh reaction to determine the concentration of bilirubin in blood serum, which is a key indicator of liver function. Bilirubin, a breakdown product of heme, reacts with diazotized sulfanilic acid to form a colored product called azobilirubin.

The reaction distinguishes between conjugated ("direct") and unconjugated ("indirect") bilirubin. Conjugated bilirubin is water-soluble and reacts directly with the diazo reagent. Unconjugated bilirubin, which is bound to albumin, requires the presence of an accelerator (e.g., alcohol or caffeine) to be released and react. The intensity of the resulting purple color is proportional to the bilirubin concentration and is measured spectrophotometrically.[6]

Van_den_Bergh_Reaction cluster_sample Sample cluster_reagents Reagents cluster_reactions Reactions cluster_product Product cluster_measurement Measurement serum Blood Serum (containing Bilirubin) direct_reaction Direct Reaction (Conjugated Bilirubin) serum->direct_reaction indirect_reaction Indirect Reaction (Unconjugated Bilirubin) serum->indirect_reaction diazo_reagent Diazotized Sulfanilic Acid diazo_reagent->direct_reaction diazo_reagent->indirect_reaction accelerator Accelerator (e.g., Caffeine, Alcohol) (for total bilirubin) accelerator->indirect_reaction azobilirubin Azobilirubin (Purple Colored) direct_reaction->azobilirubin indirect_reaction->azobilirubin spectrophotometry Spectrophotometry (540-560 nm) azobilirubin->spectrophotometry

Workflow of the Van den Bergh Reaction.
  • Reagent Preparation: Prepare a diazo reagent by mixing a solution of sulfanilic acid in hydrochloric acid with a solution of sodium nitrite immediately before use. A diazo blank is also prepared using only the sulfanilic acid in HCl.

  • Sample Preparation: Use serum or plasma as the sample.

  • Direct Bilirubin:

    • To a test tube, add the serum sample and the diazo reagent.

    • To a corresponding blank tube, add the serum sample and the diazo blank.

    • After a specific incubation time (e.g., 5 minutes), measure the absorbance of the test sample against the blank at approximately 540 nm.

  • Total Bilirubin:

    • To a test tube, add the serum sample, an accelerator solution (containing caffeine, urea, and citric acid), and the diazo reagent.[6]

    • To a corresponding blank tube, add the serum sample, the accelerator solution, and the diazo blank.

    • After a specific incubation time (e.g., 5 minutes), measure the absorbance of the test sample against the blank at approximately 570 nm.[6]

  • Calculation: The bilirubin concentration is calculated by comparing the absorbance to that of a known standard.

Probe for Membrane Proteins

p-Diazobenzenesulfonic acid has been utilized as a non-penetrating probe to label exposed proteins on the surface of biological membranes. Its polar sulfonate group prevents it from readily crossing the lipid bilayer, ensuring that only proteins accessible from the extracellular side are modified. This technique is valuable for studying the topography and orientation of membrane proteins.

Membrane_Protein_Labeling cluster_preparation Preparation cluster_labeling Labeling cluster_quenching Quenching cluster_analysis Analysis cells Intact Cells or Membrane Vesicles incubation Incubation at Low Temperature (e.g., 4 °C) cells->incubation dabs_solution Freshly Prepared DABS Solution dabs_solution->incubation quenching_reagent Addition of Quenching Reagent (e.g., Histidine) incubation->quenching_reagent lysis Cell Lysis and Membrane Isolation quenching_reagent->lysis sds_page SDS-PAGE lysis->sds_page detection Detection of Labeled Proteins (e.g., Autoradiography if radiolabeled DABS is used) sds_page->detection

Workflow for Labeling Membrane Proteins with DABS.
  • Cell/Membrane Preparation: Prepare a suspension of intact cells or isolated membrane vesicles in a suitable buffer.

  • Labeling: Add freshly prepared, cold p-diazobenzenesulfonic acid solution to the cell/membrane suspension. The reaction is typically carried out at low temperatures (e.g., 4 °C) to minimize membrane transport and maintain cell integrity.

  • Quenching: After a defined incubation period, quench the reaction by adding an excess of a reactive small molecule, such as histidine, to consume any unreacted DABS.

  • Washing: Wash the cells or membranes to remove unreacted reagent and quenching agent.

  • Analysis: Lyse the cells and isolate the membrane fraction. The labeled proteins can then be identified by techniques such as SDS-PAGE, followed by detection methods appropriate for the label used (e.g., if a radiolabeled DABS was employed).

Spectroscopic Data

Table 3: Predicted NMR Spectral Data
NucleusPredicted Chemical Shift (ppm)
¹H NMR Aromatic protons are expected in the range of 7.0-8.5 ppm.
¹³C NMR Aromatic carbons are expected in the range of 110-150 ppm.

Safety and Handling

p-Diazobenzenesulfonic acid is a hazardous substance that requires careful handling.

  • Explosion Hazard: It is explosive when dry and sensitive to heat and shock. It should be handled in small quantities and preferably as a moist solid or in solution.[1]

  • Incompatibility: Incompatible with metals.[7]

  • Toxicity: It is a skin and respiratory tract irritant.[6][8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in small quantities under refrigeration in loosely plugged containers.[7]

Conclusion

p-Diazobenzenesulfonic acid is a compound of significant utility in both synthetic chemistry and biochemical analysis. Its reactivity as an electrophile in azo coupling reactions forms the basis of important diagnostic tests and analytical methods. While its instability necessitates careful handling, its unique properties make it an invaluable tool for researchers in various scientific disciplines. Further research to fully characterize its spectroscopic properties and explore its interactions with biological macromolecules would be beneficial to expand its applications.

References

What is the mechanism of action of Diazobenzenesulfonic acid?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Diazobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DASA), also known as 4-sulfobenzenediazonium salt, is a highly reactive chemical compound widely utilized as a tool in biochemical and cellular research. Its primary mechanism of action is not that of a traditional, reversible drug, but rather as a potent and largely non-specific covalent modifier of proteins. The core of its activity lies in the reactivity of its diazonium group, which readily forms stable azo bonds with electron-rich amino acid residues. This irreversible modification alters protein structure and function, leading to a range of observable effects, from enzyme inhibition to changes in tissue permeability. While some databases report specific inhibitory actions, such as on myosin ATPase, its most well-documented role is as a chemical probe for studying protein localization and function. This guide provides a detailed examination of its chemical reactivity, the consequences of protein modification, and protocols for its use in experimental settings.

Core Mechanism of Action: Covalent Protein Modification

The principal mechanism of action for this compound is the covalent modification of proteins through a reaction known as azo coupling . As an aromatic diazonium salt, DASA is a potent electrophile. The diazonium group ([N≡N]⁺) readily attacks nucleophilic, electron-rich side chains of specific amino acid residues exposed on the protein surface.

The primary targets for this reaction are:

  • Tyrosine: The activated phenol ring of tyrosine is highly susceptible to electrophilic aromatic substitution, making it the most common target.

  • Histidine: The imidazole ring of histidine is also readily modified.

  • Lysine: The primary amine of the lysine side chain can be targeted.

  • Cysteine: The thiol group of cysteine can react with diazonium salts.

This reaction results in the formation of a highly stable azobenzene linkage (-N=N-), permanently altering the chemical structure of the modified amino acid.[1][2] This modification can lead to significant functional consequences, including:

  • Inhibition of Enzyme Activity: If the modified residue is within or near an enzyme's active site or an allosteric regulatory site, the covalent attachment of the bulky DASA molecule can block substrate binding or prevent the conformational changes necessary for catalysis.

  • Disruption of Protein-Protein Interactions: Modification of residues at an interaction interface can sterically hinder or abrogate the binding of other proteins.

  • Alteration of Protein Conformation: The introduction of a new, rigid chemical group can induce local or global changes in protein structure, leading to loss of function or denaturation.[3]

Cell_Surface_Labeling_Workflow start Intact Cells in Buffer add_dasa Incubate with DASA start->add_dasa Step 1 quench Quench Reaction (e.g., with Histidine) add_dasa->quench Step 2 wash Wash Cells to Remove Excess Reagent quench->wash Step 3 lyse Lyse Cells to Release Proteins wash->lyse Step 4 analyze Analyze Labeled Proteins (Western Blot, Mass Spec, etc.) lyse->analyze Step 5 DASA_Mechanism_Summary cluster_reaction Core Chemical Reaction cluster_consequences Functional Consequences cluster_applications Research Applications DASA This compound (Electrophilic Reagent) AzoCoupling Azo Coupling with (Tyr, His, Lys, Cys) DASA->AzoCoupling Covalent Forms Irreversible Covalent Azo Bond AzoCoupling->Covalent Inhibition Enzyme Inhibition (e.g., Myosin ATPase) Covalent->Inhibition Disruption Disruption of Protein Interactions Covalent->Disruption Permeability Altered Tissue Properties (e.g., Skin Permeability) Covalent->Permeability Labeling Cell Surface Protein Labeling (Membrane Impermeable Probe) Covalent->Labeling Probing Probing Protein Structure and Function Labeling->Probing

References

An In-depth Technical Guide on the Synthesis and Discovery of 4-Sulfobenzenediazonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-sulfobenzenediazonium, a versatile intermediate in organic synthesis. The document details its historical discovery, outlines detailed experimental protocols for its synthesis, presents key quantitative data in a structured format, and illustrates the reaction pathway through a chemical diagram.

Discovery and Historical Context

The journey into the world of diazo compounds began in 1858 with the pioneering work of the German chemist Johann Peter Griess.[1][2][3][4][5][6][7] While working at the Royal College of Chemistry in London, Griess discovered the diazotization reaction, a process that converts a primary aromatic amine into a diazonium salt.[2][4][6][7] His initial experiments involved the reaction of nitrous acid with picramic acid and aminonitrophenol.[1] This groundbreaking discovery laid the foundation for the synthesis of a vast array of organic compounds, most notably the expansive class of azo dyes, which revolutionized the dye industry.[2][3][8] The synthesis of 4-sulfobenzenediazonium is a direct application of Griess's foundational diazotization reaction, applied to sulfanilic acid.

Synthesis of 4-Sulfobenzenediazonium

The synthesis of 4-sulfobenzenediazonium salts is achieved through the diazotization of sulfanilic acid. This reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.[9][10][11] The general principle involves the in-situ generation of nitrous acid from sodium nitrite and a mineral acid, which then reacts with the amino group of sulfanilic acid.[7][10][11]

General Reaction Pathway

The overall chemical transformation for the synthesis of 4-sulfobenzenediazonium chloride is as follows:

⁻O₃SC₆H₄NH₂ + NaNO₂ + 2HCl → ⁻O₃SC₆H₄N₂⁺Cl⁻ + NaCl + 2H₂O[12]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products sulfanilic_acid Sulfanilic Acid (p-Aminobenzenesulfonic Acid) diazonium_salt 4-Sulfobenzenediazonium Chloride sulfanilic_acid->diazonium_salt Diazotization sodium_nitrite Sodium Nitrite (NaNO₂) sodium_nitrite->diazonium_salt hcl Hydrochloric Acid (HCl) hcl->diazonium_salt conditions Low Temperature (0-5 °C) conditions->diazonium_salt nacl Sodium Chloride (NaCl) diazonium_salt->nacl water Water (H₂O) diazonium_salt->water

Figure 1: Synthesis Pathway of 4-Sulfobenzenediazonium Chloride.
Experimental Protocols

Below are detailed experimental protocols for the synthesis of 4-sulfobenzenediazonium salts.

Protocol 1: Preparation of 4-Diazobenzenesulfonic Acid [13]

  • Dissolution of Sulfanilic Acid: Dissolve 10.5 g (0.05 mol) of sulfanilic acid dihydrate in 100 mL of a 2.5% sodium carbonate solution (or 2.65 g of anhydrous sodium carbonate in 100 mL of water) by boiling.

  • Cooling and Addition of Sodium Nitrite: Cool the solution and add 3.7 g of sodium nitrite with stirring until it is completely dissolved.

  • Diazotization: Pour the resulting solution into a beaker containing approximately 50 g of ice and 10 mL of concentrated hydrochloric acid.

  • Precipitation: A powdery white precipitate of 4-diazobenzenesulfonic acid will form within one to two minutes. The product is typically used as a suspension for subsequent reactions.

Protocol 2: Synthesis of Resorcinol Yellow via 4-Sulfobenzenediazonium Salt [14]

  • Diazotization:

    • In a 500 mL beaker equipped with a stirrer, thermometer, and dropping funnel, add 150 g of pure water.

    • Start stirring and add 23 g of sodium hydroxide to dissolve.

    • Add 100 g of technical grade sulfanilic acid and stir to dissolve.

    • Filter the solution to remove impurities.

    • To the filtrate, slowly add 170 g of 40 wt% sulfuric acid while stirring. A fine pinkish crystallization will appear.

    • Cool the mixture to 5 °C using crushed ice.

    • Slowly add 135 g of 30 wt% aqueous sodium nitrite solution from the dropping funnel, maintaining the temperature below 8 °C.

    • After the addition is complete, continue stirring for 15 minutes. The reaction is complete when the solution turns potassium iodide starch paper blue. The total reaction time is approximately 1.5 hours, yielding a white crystalline diazonium salt.

    • The diazonium salt is collected by suction filtration.

  • Coupling Reaction:

    • The subsequent coupling with resorcinol is performed under weakly alkaline conditions (pH 7-8).

Protocol 3: General Laboratory Preparation of Diazonium Ion of Sulfanilic Acid [15]

  • Preparation of Sulfanilic Acid Solution:

    • Weigh 0.6 g of anhydrous sodium carbonate and transfer it to a 25-mL Erlenmeyer flask.

    • Add 5 mL of water and dissolve the solid completely.

    • Add 0.2 g of sulfanilic acid to the flask.

    • Heat the flask in a hot-water bath until all the sulfanilic acid dissolves.

    • Allow the flask to cool to room temperature.

  • Diazotization:

    • Add 0.08 g of sodium nitrite to the cooled solution and stir until dissolved.

    • Cool the Erlenmeyer flask in an ice-water bath for 10 minutes.

    • While in the ice bath, add five drops of concentrated hydrochloric acid. A fine, white precipitate of the diazonium salt of sulfanilic acid will form.

    • Keep the suspension in the ice bath for immediate use in subsequent coupling reactions.

Quantitative Data

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Reagent Quantities for Protocol 1 (Preparation of 4-Diazobenzenesulfonic Acid)

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
Sulfanilic Acid Dihydrate209.2210.50.05
Sodium Carbonate (anhydrous)105.992.650.025
Sodium Nitrite69.003.70.054
Concentrated Hydrochloric Acid-10 mL-

Table 2: Reagent Quantities for Protocol 2 (Synthesis of Resorcinol Yellow)

ReagentConcentrationAmount (g)
Sodium Hydroxide-23
Sulfanilic Acid (technical grade)-100
Sulfuric Acid40 wt%170
Sodium Nitrite Solution30 wt%135

Note: The yield for the final resorcinol yellow product in Protocol 2 is reported to be 33-34%.[14]

Table 3: Reagent Quantities for Protocol 3 (General Laboratory Preparation)

ReagentAmount (g)
Sodium Carbonate (anhydrous)0.6
Sulfanilic Acid0.2
Sodium Nitrite0.08
Concentrated Hydrochloric Acid5 drops

Properties and Applications

4-Sulfobenzenediazonium and its derivatives are characterized by their high reactivity and utility in organic synthesis. The diazonium group is a strong electron-withdrawing group, which influences the acidity of other functional groups on the aromatic ring.[10] For instance, the pKa of the phenolic proton in 4-hydroxybenzenediazonium is significantly lower than that of phenol itself.[10]

The stability of arenediazonium salts is highly dependent on the counterion. While some diazonium chlorides can be explosive, salts like benzenediazonium tetrafluoroborate are more stable and easier to handle.[9][10]

Key applications of 4-sulfobenzenediazonium and related compounds include:

  • Azo Dyes: The primary application is in the synthesis of azo dyes through azo coupling reactions.[7][10]

  • Organic Synthesis: They serve as versatile intermediates for introducing various functional groups onto an aromatic ring through Sandmeyer-type reactions.[11]

  • Electrochemical Sensors: Used to modify electrode surfaces to enhance their sensitivity towards specific analytes.[9]

  • Material Science: Employed in the creation of functionalized surfaces for coatings and polymer composites.[9]

  • Pharmaceuticals: Diazotization reactions are utilized in the production of medicinal substances and active pharmaceutical ingredients (APIs).[7]

Safety Considerations

Diazonium salts should be handled with care as they can be unstable and potentially explosive, especially when dry.[10] It is crucial to maintain low temperatures during their synthesis and to use them promptly in subsequent reactions. Always consult the relevant safety data sheets (SDS) for all chemicals used and perform the reactions in a well-ventilated fume hood.

References

An In-depth Technical Guide to Pauly's Reagent: Chemical Composition, History, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Pauly's reagent, a cornerstone in the qualitative and quantitative analysis of proteins and amino acids. Tailored for researchers, scientists, and drug development professionals, this document delves into the reagent's chemical composition, historical background, reaction mechanisms, and detailed experimental protocols.

Introduction

The Pauly reaction is a well-established colorimetric method used for the detection of the amino acids histidine and tyrosine, which are critical components of many proteins.[1][2] The test relies on the formation of a colored azo dye when proteins containing these amino acids are treated with freshly prepared diazotized sulfanilic acid in an alkaline environment.[1][3] This guide will explore both the qualitative and quantitative dimensions of this important biochemical assay.

Historical Background

The Pauly test was developed by the German chemist Hermann Pauly , who first described the reaction in 1904 in a publication titled "Über die Konstitution des Histidins. I. Mitteilung" in Hoppe-Seyler's Zeitschrift für Physiologische Chemie. His work laid the foundation for the specific detection of histidine and tyrosine in proteins. Pauly's continued research into diazo-reactions of proteins significantly contributed to the understanding of protein chemistry.

Chemical Composition and Preparation of Pauly's Reagent

Pauly's reagent is not a stable, stock solution but is prepared in situ immediately before use. The active component is diazotized sulfanilic acid (p-diazobenzenesulfonate).[1] The preparation involves the diazotization of sulfanilic acid with sodium nitrite in the presence of a strong acid, typically hydrochloric acid.

Reagents Required for Preparation:

  • Sulfanilic acid (H₂NC₆H₄SO₃H)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium carbonate (Na₂CO₃) or another base to create an alkaline environment for the final reaction.

The diazotization reaction is temperature-sensitive and must be carried out under cold conditions (typically in an ice bath) because the resulting diazonium salt is unstable at higher temperatures.[1][2]

Principle of the Pauly Reaction

The Pauly test is a two-step chemical process:

  • Diazotization: Sulfanilic acid, an aromatic amine, reacts with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt (p-diazobenzenesulfonate). This reaction must be performed in the cold to prevent the decomposition of the unstable diazonium salt.[1]

  • Azo Coupling: In an alkaline medium, the diazonium salt couples with the imidazole ring of histidine or the phenol group of tyrosine to form a colored azo compound.[1][3] It has been reported that two molecules of the diazonium salt react with one molecule of either histidine or tyrosine.[2] The color of the resulting azo dye is indicative of the presence of these amino acids. Histidine typically produces a cherry-red color, while tyrosine yields an orange-red color.[2]

Quantitative Analysis

While widely used as a qualitative test, the Pauly reaction can be adapted for the quantitative spectrophotometric determination of histidine. The intensity of the color produced is proportional to the concentration of the amino acid, following the Beer-Lambert law within a specific range.

Quantitative Data for Histidine

A study on the colorimetric determination of histidine hydrochloride monohydrate using diazotized sulfanilic acid provides the following quantitative parameters:

ParameterValue
Wavelength of Maximum Absorbance (λmax) 405 nm
Linear Concentration Range 33 mg/15 ml - 77 mg/15 ml
Molar Absorptivity (ε) 3.169 x 10⁴ L mol⁻¹ cm⁻¹
Color Stability 6-7 minutes

Source: Spectrophotometric Determination of Histidine Hydrochloride Monohydrate in Pharmaceutical Formulations, International Journal of PharmTech Research, 2009.[4]

Quantitative data for tyrosine using the Pauly reaction is less commonly reported in the literature.

Experimental Protocols

Qualitative Detection of Histidine and Tyrosine

This protocol is for the general detection of proteins containing histidine or tyrosine.

Reagents:

  • 1% (w/v) Sulfanilic acid in 10% (v/v) HCl (chilled)

  • 5% (w/v) Sodium nitrite (chilled)

  • 10% (w/v) Sodium carbonate

  • Test sample (e.g., 1% histidine or 1% tyrosine solution, protein solution)

Procedure:

  • To 1 ml of chilled sulfanilic acid solution in a test tube, add a few drops of chilled sodium nitrite solution. Mix well and keep the tube in an ice bath.[1]

  • Immediately add 1 ml of the amino acid or protein sample to the test tube and mix.[1]

  • Add 10% sodium carbonate solution dropwise until a color develops.[1]

  • Observe the color change. A red color indicates a positive result for histidine or tyrosine.[2]

Quantitative Spectrophotometric Assay for Histidine

This protocol is based on the quantitative method described for histidine hydrochloride monohydrate.[4]

Reagents:

  • Standard solutions of histidine of known concentrations.

  • Diazotized sulfanilic acid (prepared fresh as in the qualitative protocol).

  • Alkaline solution (e.g., sodium carbonate).

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of dilutions of the histidine standard solution to cover the expected concentration range of the unknown sample.

    • To each standard dilution, add the freshly prepared diazotized sulfanilic acid.

    • Make the solution alkaline with the sodium carbonate solution.

    • Measure the absorbance of each solution at 405 nm using a spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a standard curve.

  • Analysis of Unknown Sample:

    • Treat the unknown sample in the same manner as the standard solutions.

    • Measure the absorbance of the resulting solution at 405 nm.

    • Determine the concentration of histidine in the unknown sample by interpolating its absorbance value on the standard curve.

Visualizations

Chemical Reaction Mechanism

Pauly_Reaction cluster_diazotization Step 1: Diazotization (in cold HCl) cluster_coupling Step 2: Azo Coupling (alkaline medium) sulfanilic_acid Sulfanilic Acid diazonium_salt p-Diazobenzenesulfonate (Active Reagent) sulfanilic_acid->diazonium_salt + NaNO₂ + HCl na_no2 NaNO₂ hcl HCl diazonium_salt2 p-Diazobenzenesulfonate diazonium_salt3 p-Diazobenzenesulfonate histidine Histidine (Imidazole Ring) azo_dye_his Cherry-Red Azo Dye histidine->azo_dye_his tyrosine Tyrosine (Phenol Group) azo_dye_tyr Orange-Red Azo Dye tyrosine->azo_dye_tyr diazonium_salt2->histidine + Alkaline pH diazonium_salt3->tyrosine + Alkaline pH

Caption: Chemical mechanism of the Pauly reaction.

Experimental Workflow for Qualitative Analysis

Pauly_Workflow cluster_results Results start Start: Prepare Reagents reagent_prep Mix chilled Sulfanilic Acid and Sodium Nitrite in HCl start->reagent_prep add_sample Add Amino Acid/Protein Sample reagent_prep->add_sample alkalize Add Sodium Carbonate dropwise add_sample->alkalize observe Observe for Color Change alkalize->observe positive Red Color (Histidine/Tyrosine Present) observe->positive Positive negative No Red Color (Histidine/Tyrosine Absent) observe->negative Negative

Caption: Workflow for the qualitative Pauly's test.

Logical Relationship for Quantitative Analysis

Quantitative_Logic concentration Histidine Concentration color_intensity Azo Dye Color Intensity concentration->color_intensity is proportional to absorbance Absorbance at λmax (405 nm) color_intensity->absorbance is measured as beer_lambert Beer-Lambert Law (A = εbc) absorbance->beer_lambert is governed by

Caption: Principle of quantitative analysis via Pauly's reaction.

References

Diazobenzenesulfonic Acid: A Technical Guide to its Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazobenzenesulfonic acid (DBSA) is a versatile chemical reagent that has found niche but important applications in molecular biology. As a water-soluble and membrane-impermeant molecule, it is particularly valuable for selectively labeling and modifying proteins on the cell surface. This property allows researchers to probe the topology of membrane proteins, identify externally exposed domains, and investigate protein-protein interactions at the cell periphery. This in-depth technical guide provides a comprehensive overview of the core applications of DBSA, complete with experimental considerations, data presentation, and workflow visualizations to aid in the design and execution of experiments.

Core Applications in Molecular Biology

The primary utility of DBSA in molecular biology stems from its diazonium group, which is highly reactive towards the side chains of several amino acids, primarily tyrosine, histidine, lysine, and cysteine. Its sulfonic acid group renders it soluble in aqueous solutions and prevents it from crossing biological membranes under normal physiological conditions.

Cell Surface Protein Labeling

DBSA is an effective tool for labeling proteins exposed on the outer surface of intact cells. Because it cannot penetrate the cell membrane, only those proteins or protein domains accessible from the extracellular space will be modified. This selectivity is crucial for:

  • Mapping Membrane Protein Topology: By comparing the labeling patterns of proteins in intact cells versus permeabilized cells or isolated membranes, researchers can deduce the orientation of transmembrane proteins and identify their extracellular and intracellular domains.

  • Identifying Cell Surface Proteins: Labeled surface proteins can be subsequently identified using various techniques, including immunoprecipitation and mass spectrometry.

  • Studying Receptor-Ligand Interactions: DBSA can be used to modify cell surface receptors to study how these modifications affect ligand binding and downstream signaling.

Probing Mitochondrial Protein Orientation

A key application of DBSA has been in determining the arrangement of protein complexes within the mitochondrial membranes. By treating intact mitochondria with DBSA, researchers can label the proteins exposed on the outer mitochondrial membrane. Conversely, by using submitochondrial particles (SMPs), which are inside-out vesicles of the inner mitochondrial membrane, DBSA can label the proteins exposed to the mitochondrial matrix. Comparing the labeling patterns between these two preparations provides valuable information about which protein subunits are exposed on the cytoplasmic side versus the matrix side of the inner mitochondrial membrane.[1][2]

Protein Cross-Linking and Interaction Studies

While less common than other cross-linking agents, DBSA's ability to react with multiple amino acid residues means it can potentially be used to cross-link interacting proteins that are in close proximity on the cell surface. This can help in identifying components of protein complexes.

Data Presentation: Experimental Parameters for DBSA Labeling

The following table summarizes typical experimental conditions for protein labeling using DBSA, compiled from various sources. It is important to note that optimal conditions will vary depending on the specific cell type, protein of interest, and the desired extent of labeling.

ParameterTypical RangeNotes
DBSA Concentration 0.5 mM - 5 mMHigher concentrations can lead to excessive modification and potential cell damage.
Cell/Protein Concentration 1 - 10 mg/mL proteinShould be optimized for each experiment.
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.0-8.0Amine-containing buffers (e.g., Tris) should be avoided as they can react with DBSA.
Reaction Temperature 4°C - Room Temperature (25°C)Lower temperatures (4°C) are often used to minimize endocytosis and other cellular processes.
Incubation Time 15 - 60 minutesShorter times are preferred to maintain cell viability and minimize non-specific effects.
Quenching Reagent Histidine, Lysine, or Tris bufferAdded to consume excess, unreacted DBSA.

Experimental Protocols

General Protocol for Cell Surface Protein Labeling with DBSA

This protocol provides a general framework for labeling cell surface proteins on suspended cells.

Materials:

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound (DBSA) solution (freshly prepared in ice-cold PBS)

  • Quenching solution (e.g., 100 mM Tris-HCl, pH 7.5, or 100 mM L-histidine in PBS)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS to remove any contaminating proteins from the culture medium. Resuspend the cell pellet in ice-cold PBS to the desired concentration.

  • Labeling Reaction: Add freshly prepared DBSA solution to the cell suspension to the final desired concentration. Incubate the reaction on ice with gentle agitation for a specified time (e.g., 30 minutes).

  • Quenching: Terminate the reaction by adding the quenching solution and incubating for an additional 10-15 minutes on ice.

  • Washing: Pellet the cells by centrifugation and wash them three times with ice-cold PBS to remove excess DBSA and quenching reagent.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Downstream Analysis: The cell lysate containing the DBSA-labeled proteins is now ready for downstream applications such as SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry.

Protocol for Investigating Mitochondrial Protein Topology

This protocol outlines the differential labeling of proteins in intact mitochondria and submitochondrial particles (SMPs).

Materials:

  • Isolated mitochondria

  • Submitochondrial particles (SMPs)

  • Mitochondrial isolation buffer

  • Radiolabeled DBSA (e.g., [³⁵S]DBSA or [¹²⁵I]DBSA)

  • Quenching solution

  • SDS-PAGE and autoradiography reagents

Procedure:

  • Preparation of Mitochondria and SMPs: Isolate mitochondria from the tissue or cell line of interest using standard differential centrifugation methods. Prepare SMPs from a portion of the isolated mitochondria, typically by sonication followed by centrifugation.

  • Labeling: Incubate intact mitochondria and SMPs separately with radiolabeled DBSA in an appropriate buffer on ice.

  • Quenching and Washing: Stop the reaction with a quenching solution and wash the mitochondria/SMPs to remove unreacted DBSA.

  • Protein Separation: Solubilize the labeled mitochondrial and SMP proteins and separate them by SDS-PAGE.

  • Analysis: Dry the gel and expose it to X-ray film for autoradiography. Compare the labeled protein bands between the mitochondrial and SMP samples to determine the orientation of the proteins within the inner mitochondrial membrane. Proteins labeled in intact mitochondria are exposed to the intermembrane space, while those labeled in SMPs are exposed to the matrix.[1][2]

Mandatory Visualizations

DBSA Reaction with Amino Acid Side Chains

DBSA_Reaction cluster_amino_acids Reactive Amino Acid Side Chains DBSA This compound (DBSA) Tyr Tyrosine DBSA->Tyr Azo coupling His Histidine DBSA->His Azo coupling Lys Lysine DBSA->Lys Diazo reaction Cys Cysteine DBSA->Cys Diazo reaction

Caption: Reaction of DBSA with various amino acid side chains.

Experimental Workflow for Cell Surface Protein Labeling and Identification

Cell_Surface_Labeling_Workflow cluster_analysis Analysis Methods start Intact Cells wash1 Wash with PBS start->wash1 labeling Incubate with DBSA (on ice) wash1->labeling quench Quench with Histidine/Tris labeling->quench wash2 Wash to remove excess reagent quench->wash2 lysis Cell Lysis wash2->lysis analysis Downstream Analysis lysis->analysis sds_page SDS-PAGE analysis->sds_page western Western Blot analysis->western ip Immunoprecipitation analysis->ip ms Mass Spectrometry analysis->ms

Caption: Workflow for labeling and identifying cell surface proteins.

Workflow for Mitochondrial Protein Topology Analysis using DBSA

Mitochondrial_Topology_Workflow cluster_mito Intact Mitochondria cluster_smp Submitochondrial Particles (SMPs) mito Isolate Mitochondria label_mito Label with [³⁵S]DBSA mito->label_mito analysis SDS-PAGE and Autoradiography label_mito->analysis smp Prepare SMPs (inside-out vesicles) label_smp Label with [³⁵S]DBSA smp->label_smp label_smp->analysis interpretation Compare Labeling Patterns & Determine Protein Topology analysis->interpretation

Caption: DBSA-based workflow to determine mitochondrial protein topology.

DBSA in Drug Development

The application of DBSA in drug development is primarily as a research tool rather than a therapeutic agent itself. Its utility lies in:

  • Target Identification and Validation: By selectively labeling cell surface proteins, DBSA can aid in the identification of potential drug targets, such as receptors or enzymes that are dysregulated in disease states.

  • Understanding Drug-Target Interactions: DBSA-mediated modification of a target protein can be used to probe the binding site of a drug and understand the functional consequences of modifying specific amino acid residues.

Conclusion

This compound remains a valuable reagent for specific applications in molecular biology, particularly for the study of membrane protein topology. Its membrane impermeability and reactivity with a range of amino acid residues provide a powerful tool for dissecting the architecture of the cell surface and organellar membranes. While newer, more specific labeling technologies have been developed, the fundamental principles and applications of DBSA continue to be relevant for researchers in cell biology and drug discovery. Careful optimization of reaction conditions is paramount to achieving specific and reproducible results.

References

An In-depth Technical Guide to Protein Modification and Analysis: A Literature Review of DABS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of agents and methodologies related to protein modification and analysis, with a focus on clarifying the ambiguous term "DABS." In scientific literature, "DABS" can refer to several distinct entities. This guide will primarily focus on 3,3'-Diaminobenzidine (DAB) , a widely used chromogenic substrate for protein detection. Additionally, it will cover single-domain antibodies (dAbs) , which are versatile tools for protein targeting, and 1,2,3,4-Diepoxybutane (DEB) , a known protein cross-linking agent. This guide will provide detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of these key research tools.

Section 1: 3,3'-Diaminobenzidine (DAB) as a Chromogenic Reporter for Protein Detection

3,3'-Diaminobenzidine (DAB) is not a direct protein modifying agent but a crucial substrate for horseradish peroxidase (HRP) in protein detection assays such as immunohistochemistry (IHC) and Western blotting.[1][2] In the presence of hydrogen peroxide, HRP catalyzes the oxidation of DAB, resulting in the formation of a water-insoluble brown precipitate at the site of the HRP-conjugated antibody.[1] This localized precipitate allows for the visualization of the target protein within a sample.

Quantitative Data for DAB-based Detection
ParameterWestern BlottingImmunohistochemistryReference
Sensitivity Protein concentrations of at least 100 ng are visible immediately. Lower concentrations may take up to 15 minutes to become visible.Dependent on antibody affinity and antigen abundance.[3]
Incubation Time 5 to 15 minutes for desired development.2 to 10 minutes, monitored under a microscope.[2][4]
pH of DAB Solution pH 7.5pH 7.2 is critical. A pH below 7.0 results in weak intensity, while a pH above 7.6 leads to high background.[1][3]
Experimental Protocols

Immunohistochemistry (IHC) with DAB Staining

This protocol is a general guideline for DAB staining of formalin-fixed, paraffin-embedded tissue sections.[5]

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 20 minutes.

    • Wash with xylene (3 x 5 minutes).

    • Rehydrate through a graded series of ethanol washes (e.g., 100%, 95%, 70%) and finally in distilled water.[5]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a suitable buffer (e.g., TE9 buffer, pH 9) at 110°C for 15 minutes.[5]

  • Quenching of Endogenous Peroxidase:

    • Incubate sections in 3% hydrogen peroxide in Tris-buffered saline (TBS) for 10 minutes at room temperature.[5]

  • Blocking:

    • Block with a suitable blocking buffer (e.g., 2.5% normal horse serum in TBS with 0.3% Triton X-100) for 1 hour at room temperature.[5]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in an appropriate antibody diluent and incubate overnight at 4°C.[5]

  • Secondary Antibody Incubation:

    • Wash slides with TBS containing 0.1% Tween 20 (TBST) (3 x 10 minutes).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • DAB Substrate Incubation:

    • Wash slides with TBST (3 x 20 minutes).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution for 2-10 minutes, monitoring the color development under a microscope.[2][5]

  • Counterstaining and Mounting:

    • Rinse with distilled water.

    • Counterstain with hematoxylin for 5 minutes.

    • Dehydrate through graded ethanol and xylene, then mount with a coverslip.[5]

Western Blotting with DAB Detection

This is a general protocol for the colorimetric detection of proteins on a membrane using DAB.[4][6]

  • Membrane Blocking:

    • After protein transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[6]

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]

  • DAB Substrate Preparation and Incubation:

    • Wash the membrane thoroughly with TBST.

    • Prepare the DAB color development solution (e.g., dissolve 50 mg DAB in 100 ml TBS and add 10 µl of 30% H₂O₂ immediately before use).[6]

    • Immerse the membrane in the DAB solution and incubate for 10-20 minutes until brown bands appear.[6]

  • Stopping the Reaction:

    • Stop the reaction by immersing the membrane in distilled water for 10 minutes.[3]

Visualizations

DAB_Mechanism HRP HRP-conjugated Antibody Oxidized_DAB Oxidized DAB (insoluble brown precipitate) HRP->Oxidized_DAB catalyzes oxidation of H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP activates DAB DAB (soluble) DAB->HRP is a substrate for

Caption: Mechanism of DAB precipitation catalyzed by HRP.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_detection Detection & Visualization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Antigen_Retrieval Antigen_Retrieval Rehydration->Antigen_Retrieval Quenching Quenching Antigen_Retrieval->Quenching Blocking Blocking Quenching->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab_HRP Secondary_Ab_HRP Primary_Ab->Secondary_Ab_HRP DAB_Incubation DAB_Incubation Secondary_Ab_HRP->DAB_Incubation Counterstaining Counterstaining DAB_Incubation->Counterstaining Dehydration_Mounting Dehydration_Mounting Counterstaining->Dehydration_Mounting Microscopy Microscopy Dehydration_Mounting->Microscopy

Caption: Immunohistochemistry (IHC) experimental workflow with DAB detection.

Section 2: Single-Domain Antibodies (dAbs) as Protein Targeting Agents

Single-domain antibodies (dAbs), also known as nanobodies, are the smallest functional antibody fragments, derived from the heavy-chain antibodies of camelids.[7][8] Their small size (12-15 kDa), high stability, and high antigen-binding affinity make them powerful tools in research and medicine.[7][8][9] dAbs are not protein modifying agents in the sense of forming covalent bonds, but they "modify" protein function by binding to and modulating their targets. They can be used to target and inhibit tumor antigens, deliver drugs to specific sites, and act as diagnostic imaging agents.[9][10]

Key Properties and Applications of dAbs
PropertyDescriptionApplicationReference
Small Size 12-15 kDaCan access epitopes inaccessible to conventional antibodies; improved tissue penetration.[8][9]
High Stability Stable at extreme pH and temperatures.Suitable for a wide range of experimental and therapeutic conditions.[9]
High Affinity Bind to antigens with high specificity and affinity.Targeted therapy, diagnostics, and research tools.[7]
Low Immunogenicity Can be humanized to reduce immune response.Therapeutic applications in humans.[7]

Visualization

dAb_Action cluster_dAb Single-Domain Antibody (dAb) cluster_target Target Protein dAb dAb Epitope Epitope dAb->Epitope Binds to Target Target Protein

Caption: Binding of a single-domain antibody (dAb) to its target protein's epitope.

Section 3: 1,2,3,4-Diepoxybutane (DEB) as a Protein Cross-linking Agent

1,2,3,4-Diepoxybutane (DEB) is a bifunctional electrophile that acts as a DNA-protein cross-linking agent.[11][12] It is a metabolite of 1,3-butadiene and is known for its genotoxic effects.[11][12] DEB forms covalent cross-links between proteins and DNA, which can be used to study DNA-protein interactions.

Mechanism of Action and Quantitative Data

DEB-mediated cross-linking involves the formation of a covalent bond between a cysteine thiol group within a protein and the N-7 position of guanine in DNA.[11][12][13]

ParameterValueReference
Cross-linking Efficiency 2-12% (depending on the protein) following treatment with 25 mM DEB.[12][13][14]
Target Residues Cysteine in proteins and N-7 of guanine in DNA.[11][12][13]
Experimental Protocol for DNA-Protein Cross-linking with DEB

The following is a generalized protocol for inducing DNA-protein cross-links in cultured cells.

  • Cell Culture and Treatment:

    • Culture cells (e.g., human fibrosarcoma HT1080 cells) to the desired confluency.

    • Treat cells with DEB at a final concentration of, for example, 25 mM for a specified duration to induce cross-linking.

  • Isolation of Cross-linked Complexes:

    • Lyse the cells and isolate the nuclear fraction.

    • Use affinity capture methods to isolate DNA and covalently bound proteins.

  • Analysis of Cross-linked Proteins:

    • Release the cross-linked proteins from the DNA, for example, by neutral thermal hydrolysis.[12]

    • Digest the proteins into peptides using trypsin.[12]

    • Analyze the resulting peptides by mass spectrometry (e.g., HPLC-ESI+-MS/MS) to identify the cross-linked proteins and the specific sites of modification.[11][12][13]

Visualization

DEB_Crosslinking cluster_complex DNA-Protein Cross-link Protein Protein Cysteine Cysteine (-SH) DEB 1,2,3,4-Diepoxybutane (DEB) Cysteine->DEB attacks epoxide Guanine Guanine (N-7) DEB->Guanine alkylates DNA DNA Protein_DEB_DNA Protein-Cys-DEB-Guanine-DNA

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Diazobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazobenzenesulfonic acid (DBSA), systematically named 4-sulfobenzenediazonium, is a reactive organic compound that serves as a versatile reagent in various chemical and biological applications. Its utility stems from the presence of both a diazonium group and a sulfonic acid group, which impart unique reactivity and solubility characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of DBSA, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity, particularly its role as an inhibitor of myosin ATPase.

Physical and Chemical Characteristics

This compound is typically prepared in situ from the diazotization of sulfanilic acid and is used as a solution or suspension. When isolated, it is a crystalline solid.

General Properties
PropertyValueReference
Molecular Formula C₆H₄N₂O₃S[1]
Molecular Weight 184.17 g/mol [1]
Appearance White to reddish crystalline powder[2]
Melting Point Decomposes at approximately 100 °C
Solubility Sparingly soluble in cold water; Soluble in DMSO[3],[4]
Stability Unstable, especially when dry or in alkaline solutions. It is more stable in acidic aqueous solutions at low temperatures.[3]
Spectral Data
  • UV-Vis Spectroscopy: The UV-Vis spectrum of the diazonium salt of sulfanilic acid shows a characteristic absorption maximum.[3]

  • FTIR Spectroscopy: The FTIR spectrum of an azo dye derived from 4-aminobenzenesulfonic acid shows the disappearance of the N-H stretching vibrations of the primary amine and the appearance of a band corresponding to the N=N stretching of the azo group around 1450 cm⁻¹.[5]

  • NMR Spectroscopy: The ¹³C NMR chemical shifts of the carbon atom attached to the diazonium group in benzenediazonium salts are observed in the range of 102-123 ppm.[6]

Experimental Protocols

Synthesis of this compound

This compound is synthesized through the diazotization of sulfanilic acid. This reaction involves treating an acidic solution of sulfanilic acid with sodium nitrite at low temperatures.

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite

  • Concentrated Hydrochloric acid

  • Ice

  • Distilled water

Procedure:

  • Dissolve sulfanilic acid in a sodium carbonate solution by gentle heating.

  • Cool the solution to room temperature and then add a solution of sodium nitrite.

  • Cool the resulting solution in an ice bath to 0-5 °C.

  • Slowly add concentrated hydrochloric acid to the cold solution while maintaining the temperature below 5 °C.

  • A fine white precipitate of this compound will form. The suspension should be kept in the ice bath until use.[7]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Sulfanilic Acid Sulfanilic Acid Diazotization Diazotization Sulfanilic Acid->Diazotization Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazotization Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Diazotization Low Temperature (0-5 °C) Low Temperature (0-5 °C) Low Temperature (0-5 °C)->Diazotization Maintains Stability This compound This compound Diazotization->this compound Yields

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., water or acetonitrile).

  • Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-700 nm).

  • The formation of an azo compound through a coupling reaction can be monitored by observing the appearance of a new absorption band at a longer wavelength (e.g., around 486 nm for the product with aniline).[8]

Procedure:

  • Prepare a sample of the azo dye derivative of this compound as a KBr pellet.

  • Record the FTIR spectrum.

  • Key spectral features to identify include the disappearance of the N-H stretching bands of the starting amine and the appearance of the N=N stretching band of the azo group.[5]

Procedure:

  • A reversed-phase HPLC method can be employed for the analysis of aromatic sulfonic acids.

  • A suitable mobile phase would consist of a buffer and an organic modifier (e.g., acetonitrile).

  • Detection can be achieved using a UV detector at a wavelength where the compound absorbs. For complex mixtures, LC-MS/MS can be used for enhanced sensitivity and specificity.[9]

Biological Activity and Signaling Pathways

This compound has been identified as a desensitizer or inhibitor of the allosteric effect for myosin ATPase.[2] Myosin ATPase is a crucial enzyme that hydrolyzes ATP to provide the energy for muscle contraction and other motile processes in cells.

The Myosin ATPase Cycle

The myosin ATPase cycle is a fundamental process in muscle contraction. It involves the interaction of myosin with actin, driven by the hydrolysis of ATP. The cycle can be broadly divided into the following steps: ATP binding to the myosin head, causing its detachment from actin; ATP hydrolysis to ADP and inorganic phosphate (Pi), leading to the "cocking" of the myosin head; binding of the myosin head to a new site on the actin filament; and the release of Pi and then ADP, which triggers the "power stroke" that generates force and movement.

Myosin_ATPase_Cycle Myosin-Actin (Rigor) Myosin-Actin (Rigor) Myosin-ATP Myosin-ATP Myosin-Actin (Rigor)->Myosin-ATP ATP Binding (Detachment from Actin) Myosin-ADP-Pi Myosin-ADP-Pi Myosin-ATP->Myosin-ADP-Pi ATP Hydrolysis Myosin-Actin-ADP-Pi Myosin-Actin-ADP-Pi Myosin-ADP-Pi->Myosin-Actin-ADP-Pi Actin Binding Myosin-Actin-ADP-Pi->Myosin-Actin (Rigor) Pi Release (Power Stroke) ADP Release Inhibition_Pathway DBSA This compound Myosin Myosin ATPase DBSA->Myosin Covalent Modification ActiveSite Active or Allosteric Site Myosin->ActiveSite Contains Inhibition Inhibition of ATPase Activity Myosin->Inhibition Leads to

References

Diazobenzenesulfonic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Diazobenzenesulfonic Acid for Researchers and Scientists

This technical guide provides a comprehensive overview of this compound (DABS), a versatile reagent utilized in various biochemical and analytical applications. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, molecular structure, and key experimental applications, including protein labeling and clinical diagnostics.

Chemical and Physical Properties

This compound is an aromatic organic compound that is notable for its reactive diazonium group. This reactivity makes it a valuable tool for coupling reactions, particularly in the modification of proteins and the colorimetric determination of various analytes.

CAS Numbers and Forms:

This compound can be referenced by multiple CAS numbers, primarily depending on its ionic state. The most common forms are the cationic form and the zwitterionic (inner salt) form. A hydrated form is also commercially available for improved stability.

  • 2154-66-7: Refers to the 4-sulfobenzenediazonium cation.[1][2]

  • 305-80-6: Refers to the zwitterionic (inner salt) form, also known as 4-diazoniobenzenesulfonate.[3][4][5]

Synonyms:

The compound is known by several names, including:

  • p-Diazobenzenesulfonic acid

  • Diazosulfanilic acid

  • Pauly's reagent[2]

  • DABS or DASA[2][6]

  • 4-Sulfobenzenediazonium[2][4]

Molecular Structure

This compound is structurally derived from sulfanilic acid through diazotization. The molecule consists of a benzene ring substituted with a diazonium group (-N₂⁺) and a sulfonate group (-SO₃⁻). The zwitterionic form is electrically neutral, with a positive charge on the diazonium group and a negative charge on the sulfonate group.

Caption: Molecular structure of this compound (Zwitterionic Form).

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₄N₂O₃S[3][7][8]
Molecular Weight 184.17 g/mol [3][8][9]
Exact Mass 185.0015 Da[1]
Melting Point 104 °C[9]
Appearance White or reddish crystalline solid[6]
Solubility Sparingly soluble in cold water[7]
Stability Unstable, may explode when touched. Supplied moistened with water for stability. Store refrigerated.[8]

Experimental Applications and Protocols

This compound is a valuable reagent in several experimental contexts, primarily due to its ability to react with electron-rich aromatic rings and primary amino groups.

Quantitative Determination of Bilirubin

A major application of this compound is in the colorimetric determination of bilirubin in serum, a key diagnostic marker for liver function. This method, often referred to as the van den Bergh reaction, involves the reaction of bilirubin with diazotized sulfanilic acid (this compound) to form a colored azobilirubin compound.[2]

Principle: Sulfanilic acid is diazotized with sodium nitrite in an acidic medium to form this compound. This reagent then couples with bilirubin to produce azobilirubin, which can be quantified spectrophotometrically. The reaction can differentiate between direct (conjugated) and total bilirubin. Direct bilirubin reacts in an aqueous solution, while total bilirubin (including unconjugated bilirubin) requires an accelerator like caffeine or dimethyl sulfoxide (DMSO) to facilitate the reaction.[1][4][5]

bilirubin_assay cluster_reagent Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_calculation Quantification sulfanilic_acid Sulfanilic Acid dabs This compound (DABS) sulfanilic_acid->dabs na_nitrite Sodium Nitrite na_nitrite->dabs acid Acidic Medium (HCl) acid->dabs azobilirubin Azobilirubin (Colored Product) dabs->azobilirubin serum Serum Sample (containing Bilirubin) serum->azobilirubin accelerator Accelerator (e.g., Caffeine, DMSO) (for Total Bilirubin) accelerator->azobilirubin optional spectrophotometer Spectrophotometer (Read Absorbance at ~546-570 nm) azobilirubin->spectrophotometer calculation Calculate Bilirubin Concentration (vs. Standard Curve) spectrophotometer->calculation

Caption: Experimental workflow for the quantitative determination of bilirubin.

Experimental Protocol (General): This protocol is a generalized representation based on common methodologies.[1][4]

  • Reagent Preparation:

    • Reagent 1 (R1): A solution containing sulfanilic acid in hydrochloric acid. For total bilirubin, this reagent may also contain an accelerator like DMSO.[5]

    • Reagent 2 (R2): An aqueous solution of sodium nitrite.

    • Working Diazo Reagent: Prepare fresh by mixing R2 with R1. This generates this compound in situ.

  • Assay Procedure:

    • Pipette the serum sample into a cuvette.

    • Add the working diazo reagent to the sample. For a sample blank, add R1 without R2.

    • Mix and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).[4]

    • Measure the absorbance of the resulting azobilirubin solution at the appropriate wavelength (typically 546-570 nm) against the sample blank.[1][4]

  • Data Analysis:

    • The concentration of bilirubin is proportional to the increase in absorbance.

    • Quantification is achieved by comparing the absorbance to a standard curve prepared with known concentrations of bilirubin.

    • The assay is linear for total bilirubin concentrations up to approximately 513 µmol/L.[1]

Labeling of Membrane Proteins

This compound is a membrane-impermeant reagent, making it an excellent tool for probing the topology of membrane proteins. It reacts with exposed amino acid residues (like tyrosine, histidine, and lysine) on the surface of the protein. By applying the reagent to intact cells or organelles versus permeabilized ones, one can distinguish between externally and internally exposed protein domains.

Principle: When applied to intact mitochondria, [³⁵S]-labeled diazobenzenesulfonate will label the polypeptides of protein complexes that are exposed on the cytoplasmic side of the inner membrane. In contrast, when applied to submitochondrial particles (which are inside-out vesicles), it will label polypeptides exposed on the matrix side.

protein_labeling cluster_prep Sample Preparation cluster_labeling Labeling Step cluster_analysis Analysis mito Intact Mitochondria mito_labeled Labeling of Cytoplasmic-Side Exposed Proteins mito->mito_labeled smp Submitochondrial Particles (SMPs) smp_labeled Labeling of Matrix-Side Exposed Proteins smp->smp_labeled dabs [³⁵S]Diazobenzenesulfonate (Membrane Impermeant Reagent) dabs->mito_labeled dabs->smp_labeled sds_page SDS-PAGE Separation mito_labeled->sds_page smp_labeled->sds_page autorad Autoradiography sds_page->autorad analysis Identify Labeled Polypeptides autorad->analysis

Caption: Workflow for determining membrane protein topology using DABS.

Experimental Protocol (Labeling of Mitochondrial Complex III): This protocol is based on the study of Complex III orientation in the mitochondrial inner membrane.[10]

  • Preparation of Reagent and Samples:

    • Synthesize [³⁵S]diazobenzenesulfonate from [³⁵S]sulfanilic acid.

    • Prepare suspensions of intact mitochondria and submitochondrial particles from a suitable source (e.g., bovine heart).

  • Labeling Reaction:

    • Incubate the intact mitochondria and submitochondrial particles separately with [³⁵S]diazobenzenesulfonate under controlled conditions (e.g., specific pH, temperature, and time).

    • The reaction is typically performed at low temperatures (near 0°C) to maintain membrane integrity and control the reaction rate.[7]

    • Quench the reaction after the desired incubation time.

  • Isolation and Analysis:

    • Isolate the protein complex of interest (e.g., Complex III) from the labeled membranes.

    • Separate the polypeptides of the complex using SDS-PAGE.

    • Detect the ³⁵S-labeled polypeptides by autoradiography.

  • Data Interpretation:

    • Polypeptides labeled in the intact mitochondria preparation are exposed on the cytoplasmic side of the inner membrane.

    • Polypeptides labeled in the submitochondrial particle preparation are exposed on the matrix side.

    • For Complex III, polypeptides III, IV, and VI were found to be heavily labeled from the cytoplasmic side, while polypeptides II and III were labeled from the matrix side.[10]

Safety and Handling

This compound is an unstable and potentially explosive compound, especially in its dry form.[8] It should be handled with extreme care.

  • Storage: Store in small quantities under refrigeration in loosely plugged containers. It is often supplied moistened with water to enhance stability.[3][8]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.

  • Incompatibilities: Incompatible with metals.[8]

  • Decomposition: Upon decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[8]

This guide provides a foundational understanding of this compound for its effective and safe use in a research setting. For specific applications, further optimization of the described protocols may be necessary.

References

A Technical Guide to the Solubility and Stability of Diazobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of diazobenzenesulfonic acid. The information is curated for professionals in research and development who utilize this compound in various chemical and biological applications.

Executive Summary

This compound, a key reagent in the synthesis of azo dyes and for the modification of proteins, presents distinct solubility and stability characteristics that are critical for its effective use. This document details its solubility in aqueous media and its stability under various conditions, including temperature and pH. Furthermore, it outlines experimental protocols for the synthesis and analysis of this compound and illustrates relevant chemical pathways.

Solubility Data

This compound is generally described as sparingly soluble in cold water, with its solubility increasing with temperature. While precise quantitative data is not extensively available in the literature, the following table summarizes the available information. For context, the solubility of its precursor, sulfanilic acid, is also provided.

CompoundSolventTemperatureSolubilityCitation
This compound Water (cold)-Sparingly soluble[1]
This compound Water-A 1.5% solution can be prepared.[1]
Diazotized sulfanilic acid Water-Soluble[2]
Sulfanilic AcidWater20 °C~1 g/100 mL[3]
Sulfanilic AcidWater30 °C~1.45 g/100 mL[3]
Sulfanilic AcidWater40 °C~1.94 g/100 mL[3]

Stability Data

The stability of this compound is a critical consideration for its storage and use. It is known to be unstable, particularly in dry form and in alkaline solutions, where it can decompose. For practical use, it is often prepared in situ or stored under specific conditions to maintain its integrity.

ConditionObservationCitation
Dry State Unstable and may decompose with deflagration.[1]
Alkaline Solution Unstable, with decomposition and loss of nitrogen.[1]
Acidic Solution (moist) Fairly stable when kept at ice box temperature.[1]
Cold Suspension Can be kept for a few hours.
Storage Recommendation Shipped moistened with water (~50%) for stability.

Thermal stability studies on related arenediazonium salts using Differential Scanning Calorimetry (DSC) indicate that decomposition temperatures are influenced by substituents on the aromatic ring. Electron-withdrawing groups can affect stability. For instance, a para-nitro substituted diazonium salt shows an initial decomposition temperature of 150 °C.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the diazotization of sulfanilic acid to produce a suspension of this compound.

Materials:

  • Sulfanilic acid dihydrate

  • Anhydrous sodium carbonate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Distilled water

  • Ice

Procedure:

  • Dissolve 10.5 g (0.05 mole) of sulfanilic acid dihydrate in 100 mL of a 2.5% sodium carbonate solution by boiling.

  • Cool the solution to room temperature.

  • Add 3.7 g of sodium nitrite and stir until it is completely dissolved.

  • In a separate beaker, prepare a mixture of approximately 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.

  • Pour the sulfanilic acid/sodium nitrite solution into the ice/hydrochloric acid mixture.

  • A white, powdery precipitate of this compound will form within one to two minutes.

  • This suspension should be used promptly and can be kept for a few hours if stored in the cold.

Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

This generalized protocol outlines the analysis of the thermal stability of a diazonium salt.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small sample (1-5 mg) of the diazonium salt into an aluminum DSC pan.

  • Seal the pan hermetically to contain any gases released during decomposition.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-300 °C).

  • Record the heat flow as a function of temperature.

  • The onset temperature of any exothermic peak indicates the initial decomposition temperature. The area under the peak corresponds to the enthalpy of decomposition.[4][5]

Monitoring Stability in Aqueous Solution by UV-Vis Spectrophotometry

This protocol can be used to assess the degradation of this compound in solution over time.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of this compound of known concentration in a buffered aqueous solution at the desired pH.

  • Measure the initial UV-Vis absorption spectrum of the solution to determine the wavelength of maximum absorbance (λmax) corresponding to the diazonium salt.

  • Store the solution under controlled temperature and light conditions.

  • At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis spectrum.

  • A decrease in the absorbance at λmax over time indicates the decomposition of the diazonium salt.

  • The rate of decomposition can be determined by plotting the absorbance (or concentration) versus time.[6][7]

Visualizations

Synthesis of this compound

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Sulfanilic_Acid Sulfanilic Acid Diazotization Diazotization (0-5 °C) Sulfanilic_Acid->Diazotization Sodium_Nitrite Sodium Nitrite Sodium_Nitrite->Diazotization HCl Hydrochloric Acid HCl->Diazotization DBSA This compound Diazotization->DBSA

Caption: Synthesis of this compound.

Azo Coupling Reaction

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product DBSA This compound (Electrophile) Coupling Azo Coupling (Mildly Acidic/Neutral pH) DBSA->Coupling Phenol Phenol (Nucleophile) Phenol->Coupling Azo_Dye Azo Dye (p-hydroxyazobenzene-p'-sulfonic acid) Coupling->Azo_Dye

Caption: Azo Coupling Reaction of this compound.

Experimental Workflow for Stability Analysis

G Start Prepare DBSA Solution (Known Concentration & pH) Incubate Incubate at Constant Temperature Start->Incubate Measure Measure Absorbance (UV-Vis) at Time Intervals Incubate->Measure Analyze Plot Absorbance vs. Time Measure->Analyze Result Determine Degradation Rate Constant Analyze->Result

References

Methodological & Application

Application Notes and Protocols: Pauly's Test for Histidine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pauly's test is a colorimetric assay used for the qualitative and quantitative detection of the amino acid histidine, as well as other compounds containing an imidazole or phenolic group, such as tyrosine.[1][2] The test was first described by the German chemist Hermann Pauly and relies on the coupling reaction between diazotized sulfanilic acid and the imidazole ring of histidine in an alkaline environment.[1][2] This reaction produces a characteristic red-colored azo dye, the intensity of which can be measured to determine the concentration of histidine.[1][3] This application note provides a detailed guide to performing Pauly's test, including the underlying chemical principles, experimental protocols for both qualitative and quantitative analyses, and expected results.

Principle of the Test

The Pauly's test is based on a two-step chemical reaction. First, sulfanilic acid is diazotized by reacting it with sodium nitrite in the presence of a cold mineral acid, typically hydrochloric acid, to form a diazonium salt (diazobenzenesulfonic acid).[1][4] In the second step, this freshly prepared diazonium salt is coupled with the imidazole ring of histidine under alkaline conditions, provided by the addition of a base such as sodium carbonate.[1][3] The resulting azo-coupling reaction forms a cherry-red colored complex, which is indicative of the presence of histidine.[1] The reaction is temperature-sensitive and must be carried out in cold conditions to ensure the stability of the diazonium salt.[1]

Data Presentation

While Pauly's test is widely used for qualitative detection, its application in quantitative analysis has also been reported. The following table summarizes the performance characteristics of a colorimetric method based on Pauly's reaction for the quantification of histidine. It is important to note that these values may vary depending on the specific experimental conditions and instrumentation used.

ParameterValueReference
Linearity Range 15-60 ng/mL[5]
Limit of Detection (LOD) 12 ng/mL[5]
Limit of Quantification (LOQ) Not explicitly stated
Wavelength of Max. Absorbance (λmax) ~520 nm[5]
Precision Not explicitly stated
Specificity Reacts with histidine and tyrosine[1]

Experimental Protocols

Reagents and Materials
  • Sulfanilic Acid Solution (1% w/v): Dissolve 1 g of sulfanilic acid in 100 mL of 10% (v/v) hydrochloric acid. Store at 4°C.

  • Sodium Nitrite Solution (5% w/v): Dissolve 5 g of sodium nitrite in 100 mL of distilled water. Prepare fresh and keep on ice.[3]

  • Sodium Carbonate Solution (10% w/v): Dissolve 10 g of anhydrous sodium carbonate in 100 mL of distilled water.

  • Histidine Standard Stock Solution (1 mg/mL): Dissolve 100 mg of L-histidine in 100 mL of distilled water.

  • Sample Solution: Prepare a solution of the sample to be tested in distilled water or an appropriate buffer.

  • Test tubes and test tube rack

  • Pipettes and pipette tips

  • Ice bath

  • Vortex mixer

  • Spectrophotometer (for quantitative analysis)

Qualitative Detection of Histidine

This protocol is designed to determine the presence or absence of histidine in a sample.

  • Preparation of Diazo Reagent: In a clean test tube, mix 1 mL of 1% sulfanilic acid solution with 1 mL of 5% sodium nitrite solution.[3] Place the test tube in an ice bath for at least 3 minutes to allow for the formation of the diazonium salt.[3]

  • Sample Preparation: In a separate test tube, add 2 mL of the sample solution. For a negative control, use 2 mL of distilled water.

  • Reaction: Add 2 mL of the freshly prepared cold diazo reagent to the sample and control test tubes. Mix the contents thoroughly.

  • Alkalinization: Add 5 mL of 10% sodium carbonate solution to each test tube to make the solution alkaline.[3]

  • Observation: Observe any color change. The development of a red to reddish-orange color indicates a positive result for the presence of histidine (or tyrosine).[3]

Quantitative Determination of Histidine

This protocol allows for the quantification of histidine in a sample using a spectrophotometer. A standard curve must be generated for accurate quantification.

  • Preparation of Histidine Standards: Prepare a series of histidine standards with known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) by diluting the histidine standard stock solution with distilled water.

  • Preparation of Diazo Reagent: In a clean test tube, mix 1 mL of 1% sulfanilic acid solution with 1 mL of 5% sodium nitrite solution. Place the test tube in an ice bath for at least 3 minutes.

  • Reaction: In separate test tubes for each standard and sample, add 2 mL of the respective solution. Add 2 mL of the cold diazo reagent to each tube and mix well.

  • Alkalinization: To each tube, add 5 mL of 10% sodium carbonate solution and mix thoroughly.

  • Incubation: Allow the reactions to proceed for 5 minutes at room temperature.

  • Measurement: Measure the absorbance of each standard and sample at the wavelength of maximum absorbance (approximately 520 nm) using a spectrophotometer. Use the "0 µg/mL" standard as the blank.

  • Data Analysis: Plot a standard curve of absorbance versus histidine concentration for the standards. Determine the concentration of histidine in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Pauly's Test Reaction Mechanism

Pauly_Reaction cluster_diazotization Step 1: Diazotization of Sulfanilic Acid cluster_coupling Step 2: Azo Coupling with Histidine sulfanilic_acid Sulfanilic Acid diazonium_salt Diazotized Sulfanilic Acid (Diazonium Salt) sulfanilic_acid->diazonium_salt + NaNO₂ + HCl na_no2 Sodium Nitrite (NaNO₂) hcl HCl (cold) azo_dye Red Azo Dye diazonium_salt->azo_dye + Histidine histidine Histidine (Imidazole Ring) na2_co3 Sodium Carbonate (Na₂CO₃) (Alkaline Medium) na2_co3->azo_dye + Na₂CO₃

Caption: Chemical reaction pathway of Pauly's test for histidine detection.

Experimental Workflow for Pauly's Test

Pauly_Workflow arrow arrow start Start prep_reagents Prepare Reagents: - Sulfanilic Acid Solution - Sodium Nitrite Solution - Sodium Carbonate Solution start->prep_reagents prep_diazo Prepare Diazo Reagent: Mix Sulfanilic Acid and NaNO₂ in an ice bath prep_reagents->prep_diazo reaction Add Diazo Reagent to Sample and Control prep_diazo->reaction prep_sample Prepare Sample and Control prep_sample->reaction alkalinize Add Sodium Carbonate Solution reaction->alkalinize observe Observe for Red Color (Qualitative) alkalinize->observe measure Measure Absorbance at ~520 nm (Quantitative) alkalinize->measure end End observe->end measure->end

Caption: Step-by-step experimental workflow for performing Pauly's test.

References

Application Note: Spectrophotometric Determination of Phenols Using DABS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenolic compounds are a diverse group of molecules that are of significant interest in the pharmaceutical, environmental, and food industries. Their quantification is crucial for quality control, safety assessment, and research. This application note describes a method for the spectrophotometric determination of phenols using 4-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl), commonly known as dabsyl chloride. DABS-Cl is a derivatizing agent that reacts with the hydroxyl group of phenols under alkaline conditions to form a stable, colored dabsyl-phenol adduct. The intensity of the resulting color is proportional to the concentration of phenols in the sample and can be measured using a UV-Vis spectrophotometer. This method provides a simple and cost-effective alternative to more complex chromatographic techniques.

Principle of the Method

The methodology is based on the chemical derivatization of phenols with DABS-Cl. In an alkaline environment, the phenolic proton is abstracted, forming a more nucleophilic phenoxide ion. This ion then reacts with the sulfonyl chloride group of DABS-Cl in a nucleophilic substitution reaction, displacing the chloride and forming a stable sulfonate ester. This newly formed dabsyl-phenol conjugate exhibits strong absorbance in the visible region of the electromagnetic spectrum, typically between 420 nm and 470 nm, which allows for its colorimetric quantification. The reaction is generally applicable to a wide range of phenolic compounds.

Key Applications
  • Quantification of total phenolic content in various sample matrices.

  • Screening of potential drug candidates containing phenolic moieties.

  • Environmental monitoring of phenolic pollutants in water samples.

  • Quality control of raw materials and finished products in the food and beverage industry.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the spectrophotometric determination of a model phenolic compound (e.g., phenol) using the DABS method. These values are based on typical performance characteristics of similar spectrophotometric assays and may vary depending on the specific phenol and instrumentation used.

ParameterTypical Value
Wavelength of Maximum Absorbance (λmax) ~450 nm
Linear Range 1 - 25 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Molar Absorptivity (ε) 1.5 x 10⁴ - 2.5 x 10⁴ L·mol⁻¹·cm⁻¹
Correlation Coefficient (R²) > 0.995

Experimental Protocols

Reagent and Solution Preparation
  • Phenol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of phenol and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Phenol Standards (1, 5, 10, 15, 20, 25 µg/mL): Prepare a series of dilutions from the phenol stock solution using methanol.

  • DABS-Cl Solution (1 mg/mL): Dissolve 10 mg of 4-dimethylaminoazobenzene-4'-sulfonyl chloride in 10 mL of acetone. This solution should be prepared fresh daily and protected from light.

  • Alkaline Buffer (0.1 M, pH 9.0): Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 9.0 using 1 M sodium hydroxide.

Derivatization Protocol
  • Pipette 1.0 mL of each working phenol standard, sample solution, and a methanol blank into separate glass test tubes.

  • Add 1.0 mL of the alkaline buffer (pH 9.0) to each tube and mix well.

  • Add 0.5 mL of the DABS-Cl solution to each tube.

  • Cap the tubes, vortex briefly, and incubate in a water bath at 70°C for 15 minutes.

  • After incubation, cool the tubes to room temperature in a water bath.

  • Add 2.5 mL of a 50:50 (v/v) methanol:water solution to each tube to stop the reaction and bring the final volume to 5.0 mL.

Spectrophotometric Measurement
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength to the predetermined λmax of the dabsyl-phenol adduct (approximately 450 nm).

  • Use the prepared blank solution to zero the spectrophotometer.

  • Measure the absorbance of each of the prepared standards and sample solutions.

  • Record the absorbance values.

Data Analysis
  • Construct a calibration curve by plotting the absorbance of the phenol standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the equation of the line to calculate the concentration of phenols in the unknown samples based on their measured absorbance.

Visualizations

Reaction_Pathway Chemical Reaction of DABS with Phenol phenol Phenol (Ar-OH) reaction phenol->reaction dabs_cl DABS-Cl (Dabsyl Chloride) dabs_cl->reaction alkaline Alkaline Buffer (pH 9.0) alkaline->reaction catalysis heat Heat (70°C) heat->reaction energy dabs_phenol Dabsyl-Phenol Adduct (Colored) hcl HCl reaction->dabs_phenol reaction->hcl

Caption: Reaction of DABS-Cl with a phenol to form a colored adduct.

Experimental_Workflow Experimental Workflow for Phenol Determination cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis prep_standards Prepare Phenol Standards mix Mix Sample/Standard, Buffer, and DABS-Cl prep_standards->mix prep_reagents Prepare DABS-Cl and Buffer prep_reagents->mix incubate Incubate at 70°C for 15 min mix->incubate cool Cool to Room Temperature incubate->cool stop_reaction Stop Reaction with Methanol/Water cool->stop_reaction measure_abs Measure Absorbance at ~450 nm stop_reaction->measure_abs calibration Construct Calibration Curve measure_abs->calibration quantify Quantify Phenol in Sample calibration->quantify

Caption: Workflow for the spectrophotometric determination of phenols using DABS.

Application Notes and Protocols for Labeling Membrane Proteins with 4-Sulfobenzenediazonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective labeling of cell surface membrane proteins using 4-Sulfobenzenediazonium. This reagent targets electron-rich amino acid residues, primarily tyrosine, leading to the formation of a stable azo bond. This method is valuable for identifying and characterizing surface-exposed proteins, studying protein-protein interactions, and tracking protein localization.

Principle of Reaction

4-Sulfobenzenediazonium is an electrophilic reagent that reacts with the activated aromatic side chains of amino acids. The primary target for this reaction on the cell surface is the phenol group of tyrosine residues, resulting in the formation of an azo-linked conjugate. The sulfonate group on the diazonium salt renders the molecule water-soluble and membrane-impermeable, ensuring that the labeling is restricted to extracellularly accessible protein domains. The reaction is pH-dependent, with optimal coupling occurring under mildly basic conditions.

Core Applications

  • Identification of Cell Surface Proteins: Covalently tag surface-exposed proteins for subsequent enrichment and identification by mass spectrometry.

  • Validation of Protein Orientation: Confirm the extracellular exposure of specific protein domains.

  • Analysis of Protein-Protein Interactions: Crosslink interacting membrane proteins in close proximity.

  • Live-Cell Imaging: When used with a fluorescently tagged diazonium salt, it allows for the visualization of membrane protein distribution.

Quantitative Data Summary

Quantitative data for the direct labeling of membrane proteins with 4-Sulfobenzenediazonium is not extensively documented in the literature. However, data from a closely related and stable diazonium salt, 4-formylbenzene diazonium hexafluorophosphate (FBDP), which also targets tyrosine residues, can provide valuable insights into expected reaction parameters.

Table 1: Reaction Conditions for Tyrosine-Selective Protein Modification with a Diazonium Salt (FBDP)

ParameterOptimal Range/ValueNotes
pH 7.4 - 8.0The reaction is significantly slower at lower pH values.
Temperature Room TemperatureThe reaction is slower at 4°C.
Reagent Excess >3 equivalentsOver 20 equivalents can lead to multiple modifications per protein.
Reaction Time 30 minutesLonger reaction times (>1 hour) can result in a higher degree of modification.
Protein Concentration No significant effect observed on reaction outcome.Tested with Bovine Serum Albumin (BSA) at 30 µM.

Table 2: Stability of Diazonium Salt Reagents

ReagentStorage ConditionStability
4-Formylbenzene diazonium hexafluorophosphate4°C, under airStable for > 3 months
4-Formylbenzene diazonium hexafluorophosphateRoom Temp, under airStable for 1 week
4-Formylbenzene diazonium tetrafluoroborateRoom Temp, under airSignificant degradation after 1 week

Experimental Protocols

Protocol 1: Preparation of 4-Sulfobenzenediazonium Chloride Solution

4-Sulfobenzenediazonium chloride is typically prepared fresh before use by the diazotization of sulfanilic acid.

Materials:

  • Sulfanilic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), dilute

  • Ice bath

  • Filtration apparatus

  • Cold water, acetone, and ether for washing

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 8.0)

Procedure:

  • Dissolve sulfanilic acid in dilute hydrochloric acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

  • Stir the reaction mixture for 10-15 minutes at 0-5°C. The formation of a precipitate (the diazonium salt) should be observed.

  • Collect the precipitated 4-sulfobenzenediazonium chloride by filtration.

  • Wash the precipitate sequentially with cold water, cold acetone, and finally cold ether to remove unreacted starting materials and byproducts.

  • Air-dry the solid and store it in a refrigerator until use.

  • Immediately before labeling, prepare a stock solution of the 4-sulfobenzenediazonium chloride in cold reaction buffer (e.g., 10 mM in PBS, pH 8.0).

Protocol 2: Labeling of Cell Surface Proteins on Live Cells

This protocol describes the general procedure for labeling membrane proteins on either adherent or suspension cells.

Materials:

  • Cultured cells (adherent or suspension)

  • Freshly prepared 4-Sulfobenzenediazonium chloride solution (10 mM in PBS, pH 8.0)

  • Ice-cold PBS, pH 8.0

  • Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0 or 100 mM glycine in PBS)

  • Cell scraper (for adherent cells)

  • Centrifuge

Procedure:

For Adherent Cells:

  • Grow cells to the desired confluency in a culture plate.

  • Aspirate the culture medium and wash the cells three times with ice-cold PBS (pH 8.0) to remove any residual media components.

  • Add the freshly prepared 4-sulfobenzenediazonium chloride solution to the cells at a final concentration of 1-2 mM. Ensure the entire cell monolayer is covered.

  • Incubate the plate on ice for 30 minutes.

  • Aspirate the labeling solution and immediately add quenching buffer. Incubate for 10 minutes on ice to stop the reaction.

  • Wash the cells three times with ice-cold PBS.

  • The cells are now ready for lysis and downstream analysis.

For Suspension Cells:

  • Harvest the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Wash the cell pellet three times with ice-cold PBS (pH 8.0).

  • Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 10-25 x 10⁶ cells/mL.

  • Add the freshly prepared 4-sulfobenzenediazonium chloride solution to a final concentration of 1-2 mM.

  • Incubate the cell suspension on ice for 30 minutes with gentle agitation.

  • Centrifuge the cells (500 x g for 5 minutes at 4°C) and discard the supernatant.

  • Resuspend the cell pellet in quenching buffer and incubate for 10 minutes on ice.

  • Wash the cells three times with ice-cold PBS.

  • The labeled cell pellet is now ready for lysis and further processing.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_post_labeling Post-Labeling Processing cluster_analysis Downstream Analysis cell_culture 1. Cell Culture (Adherent or Suspension) harvest 2. Harvest & Wash Cells (ice-cold PBS, pH 8.0) cell_culture->harvest labeling 4. Incubate cells with reagent (1-2 mM, 30 min, on ice) harvest->labeling prepare_reagent 3. Prepare fresh 4-Sulfobenzenediazonium solution in PBS, pH 8.0 prepare_reagent->labeling quench 5. Quench reaction (Tris or Glycine buffer) labeling->quench wash 6. Wash cells (ice-cold PBS) quench->wash lysis 7. Cell Lysis wash->lysis enrichment 8a. Enrichment of Labeled Proteins (e.g., affinity purification) lysis->enrichment sds_page 8b. SDS-PAGE & Western Blot lysis->sds_page ms_analysis 8c. Mass Spectrometry enrichment->ms_analysis reaction_mechanism cluster_reactants Reactants cluster_product Product reagent 4-Sulfobenzenediazonium azo_product Azo-linked Protein reagent->azo_product pH 8.0 tyrosine Tyrosine Residue (on membrane protein) tyrosine->azo_product

Application Notes and Protocols: Diazobenzenesulfonic Acid in the Study of Mitochondrial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazobenzenesulfonic acid (DBSA), particularly in its radiolabeled form ([³⁵S]DBSA), serves as a powerful tool for investigating the topology of proteins within mitochondrial membranes. As a highly polar molecule, DBSA is membrane-impermeable, making it an invaluable probe for selectively labeling proteins exposed on the outer surface of intact organelles. When the membrane barrier is disrupted, as in the case of submitochondrial particles (SMPs), proteins on the matrix side of the inner membrane become accessible to DBSA labeling. This differential labeling approach allows researchers to elucidate the orientation of transmembrane proteins and the arrangement of subunits within protein complexes embedded in the mitochondrial inner membrane. These application notes provide a detailed overview and experimental protocols for utilizing DBSA in mitochondrial membrane research.

Principle of DBSA Labeling

The fundamental principle behind using DBSA as a topographical probe lies in its inability to cross intact biological membranes at low temperatures. When intact mitochondria are treated with [³⁵S]DBSA, only those proteins or domains of proteins exposed to the cytosolic side (the outer surface of the inner membrane) will be radiolabeled. In contrast, submitochondrial particles, which are typically inside-out vesicles of the inner mitochondrial membrane, expose the matrix-facing proteins to the surrounding medium. Treatment of SMPs with [³⁵S]DBSA, therefore, results in the labeling of proteins and domains exposed to the mitochondrial matrix. By comparing the labeling patterns of intact mitochondria and SMPs, a detailed map of protein topology within the inner mitochondrial membrane can be constructed.

Applications in Mitochondrial Research

  • Mapping Protein Topology: DBSA labeling is instrumental in determining the orientation of integral membrane proteins and their subunits within the mitochondrial inner membrane.

  • Investigating Protein Complex Assembly: By identifying which subunits of a complex are exposed on either side of the membrane, researchers can gain insights into the three-dimensional arrangement of the complex.

  • Characterizing Membrane Protein Interactions: Changes in DBSA labeling patterns upon the interaction of a membrane protein with other molecules can reveal conformational changes and interaction surfaces.

Quantitative Data Summary

The following tables summarize the labeling patterns of key mitochondrial protein complexes as determined by [³⁵S]DBSA labeling experiments.

Table 1: [³⁵S]Diazobenzenesulfonate Labeling of Complex III (Ubiquinone-Cytochrome c Reductase) Subunits

SubunitLabeled in Intact Mitochondria (Cytoplasmic Side Exposure)Labeled in Submitochondrial Particles (Matrix Side Exposure)Deduced Location
ILabeled to a much lesser extentNot significantly labeledTransmembrane
IILabeled to a much lesser extentSignificantly labeledTransmembrane, with exposure on both sides
IIIHeavily labeledSignificantly labeledTransmembrane, with significant exposure on both sides
IVHeavily labeledNot significantly labeledExposed on the cytoplasmic side
VLabeled to a much lesser extentNot significantly labeledExposed on the cytoplasmic side
VIHeavily labeledNot significantly labeledExposed on the cytoplasmic side
VIILabeled to a much lesser extentNot significantly labeledExposed on the cytoplasmic side
VIIINot significantly labeledNot significantly labeledLikely buried within the complex
IXNot significantly labeledNot significantly labeledLikely buried within the complex

Data compiled from Bell et al. (1979).[1][2]

Table 2: [³⁵S]Diazobenzenesulfonate Labeling of Cytochrome c Oxidase Subunits

SubunitLabeled in Intact Mitochondria (Cytoplasmic Side Exposure)Labeled in Submitochondrial Particles (Matrix Side Exposure)Deduced Location
INot labeledNot labeledDeeply embedded in the membrane
IILabeledLabeledTransmembrane, exposed on both sides
IIILabeledLabeledTransmembrane, exposed on both sides
IVNot labeledLabeledExposed on the matrix side
VNot labeledLabeledExposed on the matrix side
VINot labeledNot labeledDeeply embedded in the membrane
VIINot labeledLabeledExposed on the matrix side

Data compiled from Ludwig et al. (1979).[3][4][5]

Experimental Protocols

Protocol 1: Isolation of Mitochondria and Submitochondrial Particles

Materials:

  • Tissue source (e.g., bovine heart)

  • Isolation Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.8), 1 mM EDTA

  • Sonifier

  • Centrifuge and rotors

Procedure:

  • Homogenize fresh tissue in ice-cold Isolation Buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in Isolation Buffer and repeating the high-speed centrifugation.

  • For preparation of submitochondrial particles (SMPs), resuspend the mitochondrial pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.8) to induce swelling.

  • Sonicate the swollen mitochondria in short bursts on ice to disrupt the membranes.

  • Centrifuge the sonicate at a low speed to remove unbroken mitochondria.

  • Collect the supernatant and centrifuge at a very high speed (e.g., 100,000 x g) for 1 hour to pellet the SMPs.

  • Resuspend the SMPs in a suitable buffer for labeling.

Protocol 2: [³⁵S]Diazobenzenesulfonate Labeling of Mitochondrial Membranes

Materials:

  • Isolated intact mitochondria or submitochondrial particles

  • [³⁵S]Diazobenzenesulfonate (synthesized from [³⁵S]sulfanilic acid)

  • Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M glycine or Tris buffer

  • SDS-polyacrylamide gel electrophoresis (SDS-PAGE) reagents

  • Autoradiography equipment

Procedure:

  • Resuspend the isolated mitochondria or SMPs in ice-cold Labeling Buffer to a protein concentration of approximately 10 mg/mL.

  • Add [³⁵S]DBSA to the mitochondrial suspension. The final concentration and specific activity of the radiolabel should be optimized for the specific experiment.

  • Incubate the reaction mixture on ice for a defined period (e.g., 30-60 minutes) with gentle agitation.

  • Quench the reaction by adding an excess of Quenching Solution to react with any unreacted DBSA.

  • Pellet the labeled mitochondria or SMPs by centrifugation.

  • Wash the pellet several times with buffer to remove any unbound radiolabel.

  • Solubilize the labeled proteins in SDS-PAGE sample buffer.

  • Separate the labeled proteins by SDS-PAGE.

  • Dry the gel and expose it to X-ray film for autoradiography to visualize the radiolabeled protein subunits.

Visualizations

DBSA_Labeling_Principle cluster_Mitochondrion Intact Mitochondrion cluster_SMP Submitochondrial Particle (Inside-out) InnerMembrane_M Intermembrane Space Inner Mitochondrial Membrane Matrix Protein_M Membrane Protein Protein_M:n->InnerMembrane_M:f1 InnerMembrane_SMP Exterior (Matrix side) Inner Mitochondrial Membrane Interior (Cytosolic side) Protein_SMP Membrane Protein Protein_SMP:n->InnerMembrane_SMP:f1 DBSA [³⁵S]DBSA (Membrane Impermeable) DBSA->InnerMembrane_M:f0 Labels exposed cytosolic domains DBSA->InnerMembrane_SMP:f0 Labels exposed matrix domains

Caption: Principle of DBSA labeling to probe mitochondrial protein topology.

Experimental_Workflow Start Start: Tissue Homogenization Mito_Isolation Mitochondrial Isolation (Differential Centrifugation) Start->Mito_Isolation SMP_Preparation Submitochondrial Particle Preparation (Sonication) Mito_Isolation->SMP_Preparation Labeling_Mito [³⁵S]DBSA Labeling of Intact Mitochondria Mito_Isolation->Labeling_Mito Labeling_SMP [³⁵S]DBSA Labeling of Submitochondrial Particles SMP_Preparation->Labeling_SMP Analysis SDS-PAGE and Autoradiography Labeling_Mito->Analysis Labeling_SMP->Analysis Conclusion Determine Protein Topology Analysis->Conclusion

Caption: Experimental workflow for DBSA labeling of mitochondrial membranes.

References

Application Notes: Determination of Bilirubin using Diazotized Sulfanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bilirubin, a yellow pigment, is a primary byproduct of the breakdown of heme, a component of hemoglobin in red blood cells.[1] It is processed by the liver, conjugated to become water-soluble, and then excreted in bile.[2][3] The measurement of bilirubin levels in serum is a crucial diagnostic tool for assessing liver function and investigating conditions such as jaundice, hemolytic anemia, and biliary obstruction.[1][4] The reaction of bilirubin with diazotized sulfanilic acid, known as the Van den Bergh reaction, is the foundational principle for the most common clinical assays used to quantify bilirubin.[5][6]

Principle of the Reaction

The core of the assay is the reaction between bilirubin and a diazo reagent. Sulfanilic acid is treated with sodium nitrite in an acidic medium to form diazotized sulfanilic acid.[7] This compound then couples with bilirubin to produce a colored product called azobilirubin, which can be measured spectrophotometrically.[5][8][9] The intensity of the color produced is directly proportional to the bilirubin concentration.[10]

There are two main forms of bilirubin in the blood:

  • Unconjugated (Indirect) Bilirubin: This form is not water-soluble and is bound to albumin for transport to the liver.[1][3] It requires an "accelerator" or "solubilizer" such as methanol, caffeine, or dimethyl sulfoxide (DMSO) to be released from albumin and react with the diazo reagent.[6][11][12]

  • Conjugated (Direct) Bilirubin: In the liver, bilirubin is conjugated with glucuronic acid, making it water-soluble.[2][3] This form can react directly with the aqueous diazo reagent without the need for an accelerator.[6][13]

By performing the reaction with and without an accelerator, it is possible to differentiate and quantify the two major forms of bilirubin, which is essential for differential diagnosis.[4] The "direct" bilirubin measurement correlates with conjugated bilirubin, while the "total" bilirubin measurement (performed with an accelerator) quantifies both conjugated and unconjugated forms.[14] The unconjugated (indirect) bilirubin level is then calculated by subtracting the direct bilirubin from the total bilirubin.[2][14]

Clinical Significance

The differentiation between direct and indirect bilirubin is vital for diagnosing the underlying cause of jaundice (hyperbilirubinemia).[4]

  • Elevated Indirect Bilirubin: Typically points to pre-hepatic issues, such as excessive red blood cell breakdown (hemolytic anemia) or genetic conditions like Gilbert's syndrome.[1][4]

  • Elevated Direct Bilirubin: Suggests hepatic or post-hepatic problems, such as liver diseases (e.g., hepatitis, cirrhosis) or an obstruction of the bile ducts (e.g., gallstones, tumors), which impair the excretion of conjugated bilirubin.[1][4][8]

  • Elevated Levels of Both: Can indicate hepatocellular damage, as seen in conditions like hepatitis, where both conjugation and excretion pathways may be affected.[8]

Quantitative Data

The reference ranges for serum bilirubin levels can vary slightly between laboratories, but typical values for adults are summarized below.[15]

ParameterNormal Range (mg/dL)Normal Range (μmol/L)
Total Bilirubin 0.3–1.2 mg/dL5.1–20.5 µmol/L
Direct (Conjugated) Bilirubin 0.1–0.3 mg/dL1.7–5.1 µmol/L
Indirect (Unconjugated) Bilirubin 0.2–0.8 mg/dL3.4–12.0 µmol/L

Source: Data compiled from multiple sources.[1][14][15][16]

Note: Newborns have higher bilirubin levels in the first few days of life, with normal total bilirubin ranging from 1.0 to 12.0 mg/dL.[3][14] Levels exceeding 15 mg/dL in newborns are considered critical.[14]

Visualizations

Chemical_Reaction cluster_reactants Reactants cluster_product Product Bilirubin Bilirubin Azobilirubin Azobilirubin (Colored Compound) Bilirubin->Azobilirubin + DSA Diazotized Sulfanilic Acid DSA->Azobilirubin

Caption: Chemical reaction of Bilirubin with Diazotized Sulfanilic Acid.

Bilirubin_Fractions Total Total Bilirubin Direct Direct (Conjugated) Bilirubin (Water-Soluble) Total->Direct contains Indirect Indirect (Unconjugated) Bilirubin (Water-Insoluble) Total->Indirect contains

Caption: Relationship between different bilirubin fractions in serum.

Experimental_Workflow Start Serum Sample Split Split Sample into Two Aliquots Start->Split Direct_Assay Add Diazo Reagent (No Accelerator) Split->Direct_Assay Aliquot 1 Total_Assay Add Diazo Reagent + Accelerator (e.g., Methanol, Caffeine) Split->Total_Assay Aliquot 2 Measure_Direct Measure Absorbance (e.g., 540 nm) Direct_Assay->Measure_Direct Result_Direct Calculate Direct Bilirubin Measure_Direct->Result_Direct Calculate_Indirect Calculate Indirect Bilirubin (Total - Direct) Result_Direct->Calculate_Indirect Measure_Total Measure Absorbance (e.g., 550 nm) Total_Assay->Measure_Total Result_Total Calculate Total Bilirubin Measure_Total->Result_Total Result_Total->Calculate_Indirect

Caption: Workflow for the differential measurement of bilirubin.

Experimental Protocols

The following protocols are based on the principles of the Malloy-Evelyn and Jendrassik-Grof methods.[6][11][17] Laboratories should establish their own specific procedures and reference ranges.

Protocol 1: Preparation of Reagents

1. Sulfanilic Acid Solution (Diazo A)

  • Dissolve 1 g of sulfanilic acid in 100 mL of 1.5% hydrochloric acid (HCl) solution.[13] This solution is stable when stored in a dark bottle.

2. Sodium Nitrite Solution (Diazo B)

  • Dissolve 0.5 g of sodium nitrite (NaNO₂) in 100 mL of distilled water.[13] This solution should be prepared fresh or stored at 2-8°C for a limited time, as it is unstable.[18]

3. Diazo Reagent (Working Solution)

  • To prepare the working diazo reagent, mix 5 mL of Diazo A with 0.15 mL of Diazo B.[13][19] This mixture should be prepared fresh just before use.

4. Diazo Blank Solution

  • Use the 1.5% HCl solution as the blank.[13]

5. Accelerator Solution

  • For Malloy-Evelyn Method: Absolute Methanol.[6]

  • For Jendrassik-Grof Method: A solution containing caffeine, sodium benzoate, and urea is typically used.[20][21]

Protocol 2: Measurement of Direct Bilirubin

This procedure measures water-soluble conjugated bilirubin.

  • Sample Preparation: Label two test tubes: "Direct Test" (DT) and "Direct Blank" (DB).

  • Pipette 0.2 mL of serum and 1.8 mL of distilled water into each tube.[6]

  • Reaction:

    • To the "DT" tube, add 0.5 mL of the freshly prepared working Diazo Reagent.[6]

    • To the "DB" tube, add 0.5 mL of the Diazo Blank solution (1.5% HCl).[6]

  • Incubation: Mix the contents of both tubes thoroughly. Allow the reaction to proceed for exactly 5 minutes at room temperature (20-25°C).[7][17]

  • Measurement: Measure the absorbance of the "Direct Test" solution against the "Direct Blank" at 540 nm.[6][19]

Protocol 3: Measurement of Total Bilirubin (Malloy-Evelyn Method)

This procedure uses methanol as an accelerator to measure both conjugated and unconjugated bilirubin.

  • Sample Preparation: Label two test tubes: "Total Test" (TT) and "Total Blank" (TB).

  • Pipette 0.2 mL of serum and 1.8 mL of distilled water into each tube.[6]

  • Reaction:

    • To the "TT" tube, add 0.5 mL of the working Diazo Reagent.[6]

    • To the "TB" tube, add 0.5 mL of the Diazo Blank solution.[6]

  • Acceleration: Add 2.5 mL of absolute methanol to both tubes.[6]

  • Incubation: Mix well and let the tubes stand for 30 minutes at room temperature, protected from light.[6][19]

  • Measurement: Measure the absorbance of the "Total Test" solution against the "Total Blank" at 540 nm.[19]

Protocol 4: Calculations
  • Direct Bilirubin (mg/dL):

    • Direct Bilirubin = (Absorbance of DT) x Calibration Factor

  • Total Bilirubin (mg/dL):

    • Total Bilirubin = (Absorbance of TT) x Calibration Factor

  • Indirect Bilirubin (mg/dL):

    • Indirect Bilirubin = Total Bilirubin - Direct Bilirubin[3]

Note: A calibration curve should be prepared using bilirubin standards of known concentrations to determine the calibration factor.

References

Covalent Modification of Proteins with Diazobenzenesulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazobenzenesulfonic acid (DBSA) is a chemical reagent utilized for the covalent modification of proteins. Its primary application lies in the labeling of solvent-exposed amino acid residues, particularly tyrosine and histidine, on the protein surface. This characteristic makes DBSA a valuable tool for investigating protein topography, identifying surface-exposed domains, and probing protein-protein interactions. The modification is based on the reaction of the diazonium group of DBSA with the electron-rich side chains of certain amino acids, resulting in the formation of a stable azo linkage. This application note provides detailed protocols for the preparation of DBSA and its use in protein modification, along with a summary of relevant quantitative data.

Principle of Reaction

This compound reacts primarily with the phenolic ring of tyrosine and the imidazole ring of histidine residues on the protein surface. The reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The sulfonate group on the benzene ring renders the molecule water-soluble and generally membrane-impermeable, making it particularly useful for labeling surface-exposed proteins on intact cells or organelles without penetrating the lipid bilayer.

Applications

  • Mapping Protein Topology: DBSA is instrumental in identifying which parts of a protein are exposed on the surface. By labeling proteins and then identifying the modified residues (e.g., through mass spectrometry), researchers can gain insights into the protein's three-dimensional structure and orientation within a biological membrane[1][2].

  • Probing Protein-Protein Interactions: By comparing the DBSA labeling pattern of a protein in its free form versus in a complex with other proteins, it is possible to identify interaction interfaces. Residues that are accessible to DBSA in the free protein but become inaccessible in the complex are likely part of the binding site.

  • Studying Membrane Protein Orientation: The use of radiolabeled DBSA, such as [35S]diazobenzenesulfonate, has been a key technique to determine the orientation of proteins within biological membranes. By labeling intact organelles (e.g., mitochondria) versus disrupted ones, one can distinguish between cytoplasmically exposed and internally located domains[1][2].

Quantitative Data Summary

The following table summarizes quantitative data related to the application of this compound in protein modification.

ParameterValueProtein/SystemCommentsReference
Heavily Labeled Polypeptides (from cytoplasmic side) III, IV, VIComplex III in intact mitochondriaIndicates significant exposure on the cytoplasmic face of the inner mitochondrial membrane.[1][2]
Less Heavily Labeled Polypeptides (from cytoplasmic side) I, II, V, VIIComplex III in intact mitochondriaSuggests partial or intermittent exposure on the cytoplasmic side.[1][2]
Labeled Polypeptides (from matrix side) II, IIIComplex III in submitochondrial particlesThese are the only components significantly labeled from the matrix side, indicating their exposure to the mitochondrial matrix.[1][2]
Unlabeled Polypeptides (from either side) VIII, IXComplex III in mitochondria and submitochondrial particlesThese polypeptides are likely buried within the membrane or shielded by other subunits.[1][2]

Experimental Protocols

Protocol 1: Preparation of p-Diazobenzenesulfonic Acid (DBSA)

This protocol describes the synthesis of DBSA from its precursor, sulfanilic acid.

Materials:

  • Sulfanilic acid (p-aminobenzenesulfonic acid)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Potassium iodide-starch paper

  • Ice bath

  • Stir plate and stir bar

  • Glass beakers and flasks

Procedure:

  • Suspend 1.045 g of sulfanilic acid in 10 mL of distilled water in a beaker.

  • Add 1.5 mL of concentrated HCl to the suspension.

  • Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Slowly add 5 mL of 1 M sodium nitrite (NaNO2) solution dropwise to the cold sulfanilic acid suspension while stirring vigorously.

  • Monitor the progress of the diazotization reaction by periodically testing a drop of the reaction mixture with potassium iodide-starch paper. The reaction is complete when the paper turns blue, indicating the presence of excess nitrous acid.

  • The resulting solution contains p-diazobenzenesulfonic acid and should be kept on ice and used immediately due to its instability.

Protocol 2: Covalent Modification of Proteins with DBSA

This protocol outlines the general procedure for labeling a protein with freshly prepared DBSA.

Materials:

  • Freshly prepared p-diazobenzenesulfonic acid (DBSA) solution (from Protocol 1)

  • Protein solution (e.g., 3% w/v egg albumin or horse serum albumin in a suitable buffer)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Ice bath

  • Stir plate and stir bar

  • Dialysis tubing or size-exclusion chromatography column for cleanup

Procedure:

  • Prepare the protein solution in the desired reaction buffer. The optimal protein concentration may need to be determined empirically but a starting point of 1-5 mg/mL is common.

  • Cool the protein solution to 0°C in an ice bath.

  • Slowly add the freshly prepared, ice-cold DBSA solution to the protein solution with gentle stirring. The molar ratio of DBSA to protein will influence the extent of labeling and should be optimized for the specific application. A molar excess of DBSA is typically used.

  • The coupling reaction is often indicated by the development of a deep red color.

  • Allow the reaction to proceed on ice with gentle stirring for a specific duration, typically 30-60 minutes. The reaction time can be adjusted to control the degree of modification.

  • Quench the reaction by adding a scavenger for the diazonium salt, such as histidine or Tris buffer, although this step is often omitted and the reaction is stopped by removing the excess reagent.

  • Remove the unreacted DBSA and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

  • The modified protein is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or functional assays.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products DBSA This compound (DBSA) N2+ Diazonium group Azo_Tyrosine Azo-Tyrosine Adduct DBSA:port->Azo_Tyrosine Electrophilic Aromatic Substitution Azo_Histidine Azo-Histidine Adduct DBSA:port->Azo_Histidine Electrophilic Aromatic Substitution Tyrosine Tyrosine Residue OH Phenolic hydroxyl group Tyrosine:port->Azo_Tyrosine Histidine Histidine Residue NH Imidazole ring Histidine:port->Azo_Histidine

Caption: Reaction mechanism of DBSA with tyrosine and histidine residues.

Experimental_Workflow start Start prep_dbsa Prepare DBSA Solution (from Sulfanilic Acid) start->prep_dbsa prep_protein Prepare Protein Solution in Reaction Buffer start->prep_protein reaction React DBSA with Protein (on ice) prep_dbsa->reaction prep_protein->reaction cleanup Remove Excess DBSA (Dialysis or SEC) reaction->cleanup analysis Downstream Analysis (SDS-PAGE, Mass Spec, etc.) cleanup->analysis end End analysis->end

Caption: General experimental workflow for protein modification with DBSA.

References

Probing Protein Surface Topology with Diazobenzene Sulfonate (DABS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the three-dimensional structure and surface topology of proteins is paramount in elucidating their function, interactions, and potential as therapeutic targets. Chemical labeling, coupled with mass spectrometry, has emerged as a powerful tool for mapping protein surfaces. Diazobenzene sulfonate (DABS), a water-soluble and membrane-impermeable reagent, serves as an effective probe for identifying solvent-exposed amino acid residues. Its reactivity towards specific amino acid side chains allows for the covalent modification of the protein surface, providing valuable insights into its topography. This application note details the use of DABS for probing protein surface topology, including experimental protocols and data analysis strategies.

DABS reacts primarily with the electron-rich side chains of several amino acids, making it a versatile tool for surface labeling. The principal targets for DABS modification are:

  • Tyrosine: The phenolic hydroxyl group of tyrosine is highly susceptible to electrophilic substitution by the diazonium group of DABS.

  • Histidine: The imidazole ring of histidine is also a target for DABS modification.

  • Lysine: The primary amine of the lysine side chain can react with DABS.

  • Cysteine: The thiol group of cysteine can be modified by DABS.

The sulfonic acid group on DABS renders the molecule highly polar and membrane-impermeable, ensuring that in cellular or vesicular systems, labeling is restricted to the extracellular or lumenal protein surfaces.

Principle of the Method

The fundamental principle behind using DABS to probe protein surface topology lies in its ability to covalently label accessible amino acid residues. The workflow involves the following key steps:

  • Labeling: The protein of interest is incubated with DABS under controlled conditions (pH, temperature, and time) to allow for the modification of surface-exposed reactive amino acid residues.

  • Quenching: The labeling reaction is terminated by adding a quenching reagent that scavenges any unreacted DABS.

  • Proteolysis: The DABS-labeled protein is enzymatically digested (e.g., with trypsin) to generate a mixture of peptides.

  • Mass Spectrometry Analysis: The peptide mixture is analyzed by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to identify the modified peptides and pinpoint the exact sites of DABS adduction.

  • Data Analysis and Topological Mapping: The identified modification sites are mapped onto the protein's primary sequence and, if available, its three-dimensional structure to generate a map of the solvent-accessible surface.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • p-Diazobenzenesulfonic acid (DABS)

  • Borate buffer (0.1 M, pH 8.8-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M histidine)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

DABS Labeling of Proteins
  • Prepare a fresh solution of DABS in cold 0.1 M borate buffer (pH 8.8-9.0). The concentration of DABS should be optimized for the specific protein, typically in the range of 1-10 mM.

  • Dissolve the protein of interest in the borate buffer to a final concentration of 1-5 mg/mL.

  • Initiate the labeling reaction by adding the DABS solution to the protein solution. A typical molar ratio of DABS to protein is in the range of 10:1 to 100:1.

  • Incubate the reaction mixture at 4°C for 30-60 minutes with gentle agitation. The low temperature helps to minimize protein denaturation and non-specific reactions.

  • Quench the reaction by adding the quenching solution to a final concentration of 100-200 mM. Incubate for an additional 15 minutes at 4°C.

Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation:

    • Add urea to the quenched reaction mixture to a final concentration of 8 M to denature the protein.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

Mass Spectrometry Analysis
  • Reconstitute the dried peptides in 0.1% formic acid.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

Data Presentation and Analysis

Identification of DABS-Modified Peptides

The analysis of the mass spectrometry data involves searching the acquired MS/MS spectra against a protein sequence database. The search parameters should include variable modifications corresponding to the mass shifts induced by DABS on the reactive amino acid residues.

Amino AcidMass Shift (Da)
Tyrosine+183.9994
Histidine+183.9994
Lysine+183.9994
Cysteine+183.9994

Note: The exact mass of the DABS modification is C₆H₄N₂O₃S.

Specialized software for proteomics data analysis, such as MaxQuant, Proteome Discoverer, or open-source tools, can be used to identify the DABS-modified peptides and determine the specific sites of modification with high confidence.

Quantitative Data Summary

The results of the DABS labeling experiment can be summarized in a table to provide a clear overview of the modified residues.

ProteinModified ResiduePeptide SequenceModification Site Confidence
Protein XTyrosine (Y)...VYL...High
Protein XHistidine (H)...GHE...High
Protein XLysine (K)...KGT...Medium

Visualization of Experimental Workflow and Logic

DABS Labeling and Analysis Workflow

DABS_Workflow cluster_labeling Protein Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein Solution Incubate Incubation (4°C) Protein->Incubate DABS DABS Reagent DABS->Incubate Quench Quenching Incubate->Quench Denature Denaturation (Urea) Quench->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (IAA) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Database Search & PTM Identification LCMS->DataAnalysis TopologyMap Surface Topology Mapping DataAnalysis->TopologyMap

Caption: Workflow for DABS-based protein surface topology mapping.

DABS Reaction Logic

DABS_Reaction cluster_residues Surface-Exposed Residues DABS DABS (Diazobenzene Sulfonate) Tyr Tyrosine DABS->Tyr Reacts His Histidine DABS->His Reacts Lys Lysine DABS->Lys Reacts Cys Cysteine DABS->Cys Reacts Buried Buried Residues DABS->Buried No Reaction Protein Protein Protein->Tyr Protein->His Protein->Lys Protein->Cys Protein->Buried

Caption: Reactivity of DABS with amino acid residues on a protein.

Applications in Drug Development

Probing protein surface topology with DABS has significant implications for drug development:

  • Epitope Mapping: Identifying surface-exposed regions can aid in the design of antibodies and other biologics by pinpointing potential epitopes.

  • Binding Site Identification: Characterizing the accessibility of residues in and around binding pockets can inform the design of small molecule inhibitors or activators.

  • Understanding Protein-Protein Interactions: Mapping the interaction interfaces between proteins by identifying residues that become protected from DABS labeling upon complex formation.

  • Quality Control of Biotherapeutics: Assessing the surface accessibility and conformation of recombinant proteins to ensure proper folding and stability.

Limitations

While DABS is a powerful tool, it is important to be aware of its limitations:

  • Potential for Protein Conformation Changes: Although the reaction is performed under mild conditions, there is a possibility that the labeling itself could induce minor conformational changes in the protein.

  • Incomplete Labeling: Not all surface-exposed reactive residues may be labeled due to steric hindrance or local microenvironment effects.

  • Side Reactions: Although DABS is relatively specific, minor side reactions with other amino acids cannot be entirely ruled out.

  • Requirement for Structural Information: The full potential of the data is realized when the modification sites can be mapped onto a known 3D structure of the protein.

Conclusion

The use of diazobenzene sulfonate (DABS) as a chemical probe offers a robust and reliable method for mapping the surface topology of proteins. The detailed protocols and data analysis strategies outlined in this application note provide a framework for researchers, scientists, and drug development professionals to effectively utilize this technique. By identifying solvent-exposed amino acid residues, DABS labeling coupled with mass spectrometry provides invaluable insights into protein structure, function, and interactions, thereby accelerating research and the development of novel therapeutics.

Application Notes and Protocols for the Colorimetric Detection of Proteins with Pauly's Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pauly's reaction is a chemical test developed by the German chemist Hermann Pauly, used for the detection of proteins containing the amino acids tyrosine or histidine.[1][2][3] This colorimetric assay is based on the principle of diazotization and coupling. While primarily a qualitative test, it serves as a valuable tool in protein chemistry for identifying the presence of these specific amino acid residues. Its application in quantitative protein assays is limited due to its specificity for only two amino acids and potential for variability in color development depending on the protein's composition.

Principle of the Reaction

The Pauly's test is based on the coupling of a diazonium salt with the phenolic group of tyrosine or the imidazole ring of histidine in an alkaline solution.[2][3] The reaction proceeds in two main stages:

  • Diazotization: Sulfanilic acid is treated with sodium nitrite in the presence of hydrochloric acid at a low temperature to form a diazonium salt (diazotized sulfanilic acid). It is crucial to perform this step in cold conditions as the diazonium salt is unstable at higher temperatures.

  • Coupling: The freshly prepared diazonium salt is then added to the protein solution. In an alkaline environment, provided by the addition of sodium carbonate, the diazonium salt couples with tyrosine and/or histidine residues in the protein to form a red-colored azo dye.[2][4] The appearance of a red color indicates a positive result.

Applications

  • Qualitative Detection of Proteins: Pauly's test is a rapid and simple method to screen for the presence of proteins containing tyrosine and histidine.

  • Amino Acid Analysis: It can be used to specifically detect the presence of free tyrosine or histidine in a solution.

  • Histidine and Tyrosine Differentiation: While both amino acids produce a red color, the intensity and stability of the color can sometimes be used to distinguish between them, although this is not a definitive method.

Data Presentation

As Pauly's reaction is predominantly a qualitative assay for the presence of specific amino acid residues, quantitative data for total protein concentration is not typically generated. The results are generally interpreted based on the observation of a color change.

AnalyteExpected ObservationInterpretation
Protein containing Tyrosine/HistidineRed or cherry-red colorPositive result, indicating the presence of tyrosine and/or histidine residues.
Protein lacking Tyrosine/HistidineNo color change (remains colorless or yellowish)Negative result, indicating the absence of accessible tyrosine and histidine residues.
Blank (no protein)No color changeServes as a negative control to ensure the reagents themselves do not produce a color.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the chemical reaction pathway and the general experimental workflow for Pauly's test.

Pauly_Reaction_Pathway cluster_diazotization Diazotization (Cold Conditions) cluster_coupling Coupling Reaction (Alkaline) sulfanilic_acid Sulfanilic Acid diazonium_salt Diazotized Sulfanilic Acid (Diazonium Salt) sulfanilic_acid->diazonium_salt + NaNO2 + HCl na_no2 Sodium Nitrite (NaNO2) na_no2->diazonium_salt hcl Hydrochloric Acid (HCl) hcl->diazonium_salt azo_dye Red Azo Dye Complex diazonium_salt->azo_dye protein Protein with Tyrosine/Histidine protein->azo_dye + Diazonium Salt + Na2CO3 na2_co3 Sodium Carbonate (Na2CO3) na2_co3->azo_dye Pauly_Test_Workflow start Start prepare_reagents Prepare Pauly's Reagent (Diazotized Sulfanilic Acid) in Ice Bath start->prepare_reagents mix_reagents Add Pauly's Reagent to Sample and Control prepare_reagents->mix_reagents prepare_samples Prepare Protein Sample and Control prepare_samples->mix_reagents alkalinize Add Sodium Carbonate Solution mix_reagents->alkalinize observe Observe for Color Change (Red indicates positive) alkalinize->observe end End observe->end

References

Troubleshooting & Optimization

Technical Support Center: Pauly's Test Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information to troubleshoot and interpret results from Pauly's test, with a specific focus on identifying and mitigating false positives.

Frequently Asked Questions (FAQs)

Q1: What is the principle of Pauly's test?

A1: Pauly's test is a colorimetric assay used to detect the presence of the amino acids tyrosine and histidine in proteins. The test is based on the coupling reaction of a diazonium compound with the phenolic group of tyrosine or the imidazole ring of histidine under alkaline conditions, which produces a characteristic red-colored azo dye.[1][2]

Q2: My Pauly's test is positive. Does this definitively mean my sample contains histidine or tyrosine?

A2: Not necessarily. While a positive result (a red to reddish-orange color) is indicative of histidine or tyrosine, the test is not strictly specific to these amino acids. Other compounds containing phenolic or imidazole groups, as well as some amines, can also react with Pauly's reagent to produce a similar color, leading to a false positive result.[1][2] It is crucial to consider the composition of your sample and perform confirmatory tests if there is any doubt.

Q3: What are common causes of false positives in Pauly's test?

A3: False positives in Pauly's test can arise from several sources:

  • Presence of other phenolic compounds: Any compound with a phenol group (a hydroxyl group attached to a benzene ring) can potentially give a positive test.

  • Presence of other imidazole-containing compounds: Molecules other than histidine that contain an imidazole ring may also react.

  • Presence of primary and secondary amines: Some amines can couple with the diazonium salt, leading to color formation.

  • Improper experimental conditions: The reaction should be carried out in the cold (on ice), as the diazonium salt is unstable at higher temperatures.[1][2][3] Failure to maintain a low temperature can lead to decomposition of the reagent and potentially misleading results.

Q4: How can I confirm a positive Pauly's test result?

A4: To confirm the presence of tyrosine or histidine, it is recommended to perform more specific tests:

  • For Tyrosine: Millon's test is a specific test for tyrosine and other phenolic compounds. A positive Millon's test (a red precipitate) in conjunction with a positive Pauly's test strongly suggests the presence of tyrosine.[1]

  • For Histidine: The Knoop test is a specific colorimetric test for histidine. It involves the bromination of the imidazole ring followed by the addition of ammonia to produce a blue or violet color.[4]

Q5: Can Pauly's test differentiate between histidine and tyrosine?

A5: While both amino acids produce a red color, the shade can sometimes differ. Histidine typically produces a cherry-red color, while tyrosine may yield a more orange-red hue.[5] However, this is not a reliable method for differentiation. Confirmatory tests are necessary for conclusive identification.

Data Presentation: Interfering Compounds

While specific quantitative data on the concentration at which various compounds produce false positives in Pauly's test is not extensively available in the literature, the following classes of compounds are known to interfere. Researchers should be aware of their potential presence in samples and test for their interference empirically.

Class of CompoundFunctional GroupPotential for False PositiveExamples of Common Laboratory Chemicals
PhenolsHydroxyl group on an aromatic ringHighPhenol, cresol, phenol red (pH indicator), salicylic acid
ImidazolesFive-membered aromatic ring with two nitrogen atomsHighHistamine, imidazole (used in buffers and as a ligand)
Aromatic AminesAmino group on an aromatic ringModerate to HighAniline, various drug compounds
Aliphatic AminesAmino group on a non-aromatic carbon chainLow to ModerateTris (tromethamine) buffer (potential for weak reaction)

Experimental Protocols

Pauly's Test Protocol

Objective: To detect the presence of histidine or tyrosine in a sample.

Materials:

  • 1% (w/v) Sulfanilic acid in 10% (v/v) HCl

  • 5% (w/v) Sodium nitrite (NaNO₂) solution, chilled

  • 10% (w/v) Sodium carbonate (Na₂CO₃) solution

  • Test sample

  • Control samples (1% tyrosine, 1% histidine, 1% glycine)

  • Test tubes

  • Pipettes

  • Ice bath

Procedure: [2]

  • To a clean test tube, add 1 mL of 1% sulfanilic acid.

  • Place the test tube in an ice bath to chill.

  • Add 1 mL of chilled 5% sodium nitrite solution and mix well. Allow the mixture to stand in the ice bath for 3 minutes to ensure the formation of the diazonium salt.

  • Add 2 mL of the test sample to the reagent mixture.

  • Make the solution alkaline by adding 5 mL of 10% sodium carbonate solution.

  • Observe for the development of a red or orange-red color.

Interpretation:

  • Positive: Appearance of a red to orange-red color indicates the presence of histidine or tyrosine.

  • Negative: No color change or a yellow color indicates the absence of histidine and tyrosine.

Confirmatory Test: Millon's Test for Tyrosine

Objective: To specifically detect the presence of tyrosine.

Materials:

  • Millon's reagent (a solution of mercuric and mercurous nitrate in nitric acid)

  • Test sample

  • Control sample (1% tyrosine)

  • Test tubes

  • Pipettes

  • Water bath

Procedure: [6]

  • To 2 mL of the test sample in a test tube, add 2 mL of Millon's reagent.

  • Mix the contents thoroughly.

  • Heat the test tube in a boiling water bath for 2 minutes.

  • Observe for the formation of a red precipitate.

Interpretation:

  • Positive: Formation of a brick-red precipitate indicates the presence of tyrosine.

  • Negative: No formation of a red precipitate indicates the absence of tyrosine.

Confirmatory Test: Knoop Test for Histidine

Objective: To specifically detect the presence of histidine.

Materials:

  • Bromine water (freshly prepared)

  • Ammonia solution (e.g., 10% NH₄OH)

  • Test sample

  • Control sample (1% histidine)

  • Test tubes

  • Pipettes

  • Water bath

Procedure: [4][7]

  • To 2 mL of the test sample in a test tube, add bromine water dropwise until a faint yellow color persists. This indicates an excess of bromine.

  • Gently warm the solution in a water bath for a few minutes.

  • Cool the test tube.

  • Add an excess of ammonia solution.

  • Observe for the development of a blue or violet color.

Interpretation:

  • Positive: Appearance of a blue or violet color indicates the presence of histidine.

  • Negative: No color change indicates the absence of histidine.

Visualizations

Pauly_Test_Reaction cluster_reagent Reagent Preparation cluster_reaction Coupling Reaction sulfanilic_acid Sulfanilic Acid diazonium_salt Diazotized Sulfanilic Acid (Pauly's Reagent) sulfanilic_acid->diazonium_salt Diazotization na_no2 NaNO₂ (in HCl, cold) na_no2->diazonium_salt azo_dye Red Azo Dye (Positive Result) diazonium_salt->azo_dye Coupling histidine_tyrosine Histidine or Tyrosine (in sample) histidine_tyrosine->azo_dye na2_co3 Na₂CO₃ (alkaline) na2_co3->azo_dye

Caption: Chemical pathway of Pauly's test.

False_Positive_Mechanism pauly_reagent Pauly's Reagent (Diazotized Sulfanilic Acid) false_positive_product Colored Product (False Positive) pauly_reagent->false_positive_product Coupling interfering_compound Interfering Compound (e.g., Phenol, Imidazole) interfering_compound->false_positive_product na2_co3 Na₂CO₃ (alkaline) na2_co3->false_positive_product

Caption: Mechanism of a false positive in Pauly's test.

Troubleshooting_Workflow cluster_conclusions Final Interpretations start Start: Positive Pauly's Test check_sample Review Sample Composition: - Any known phenols, imidazoles, or amines present? start->check_sample perform_confirmatory Perform Confirmatory Tests check_sample->perform_confirmatory Yes / Unsure false_positive Conclusion: Initial result likely a False Positive check_sample->false_positive No millons_test Millon's Test for Tyrosine perform_confirmatory->millons_test knoop_test Knoop Test for Histidine perform_confirmatory->knoop_test millons_positive Millon's Test Positive? millons_test->millons_positive knoop_positive Knoop Test Positive? knoop_test->knoop_positive millons_positive->knoop_positive No tyrosine_present Conclusion: Tyrosine is Present millons_positive->tyrosine_present Yes histidine_present Conclusion: Histidine is Present knoop_positive->histidine_present knoop_positive->false_positive No tyrosine_present->knoop_positive histidine_present->millons_positive both_present Conclusion: Both Tyrosine and Histidine may be present

Caption: Troubleshooting workflow for a positive Pauly's test.

References

Technical Support Center: Improving the Specificity of Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of cell surface labeling experiments. While the term "DABS" was specified, it is not a commonly used acronym for a specific cell surface labeling reagent. Therefore, this guide focuses on the widely used and well-documented water-soluble, amine-reactive biotinylation reagent, Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) , which is functionally equivalent to a diazotized aryl-biotin sulfonate for targeting primary amines on the cell surface.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-NHS-Biotin and how does it work for cell surface labeling?

Sulfo-NHS-Biotin is a chemical reagent used to attach a biotin molecule to proteins on the surface of living cells. It contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines (-NH2), which are found on the side chains of lysine residues and the N-terminus of proteins. The "sulfo" group makes the molecule water-soluble and membrane-impermeable, ensuring that only proteins on the outer cell surface are labeled, as long as the cell membrane remains intact.[1][2][3]

Q2: Why is my background signal so high after labeling with Sulfo-NHS-Biotin?

High background can be caused by several factors:

  • Cell Lysis: If cells are not healthy or are handled too harshly, the membrane can become compromised, allowing the Sulfo-NHS-Biotin to enter the cell and label intracellular proteins.

  • Reaction Quenching: Incomplete quenching of the biotinylation reaction can leave unreacted Sulfo-NHS-Biotin that can bind non-specifically during subsequent steps.

  • Inadequate Washing: Insufficient washing after labeling can leave excess reagent behind.

  • Endogenous Biotin: Some cells have naturally occurring biotinylated proteins that can be detected by streptavidin-based methods.[4]

Q3: What is the optimal concentration of Sulfo-NHS-Biotin to use?

The optimal concentration depends on the cell type, cell density, and the desired degree of labeling. A typical starting concentration is between 0.5 mg/mL and 1 mg/mL.[1][5] It is crucial to empirically determine the optimal concentration for your specific experimental conditions by performing a titration.

Q4: Can I perform the labeling reaction at a temperature other than 4°C?

While the reaction can proceed at room temperature, performing the incubation on ice (4°C) is highly recommended. Lower temperatures help to minimize membrane transport and endocytosis, which can internalize the labeling reagent and lead to the labeling of intracellular proteins.[1]

Q5: What buffers should I use for my Sulfo-NHS-Biotin labeling experiment?

It is critical to use a buffer that is free of primary amines. Buffers such as Tris and glycine will compete with the target proteins for reaction with the Sulfo-NHS-Biotin, reducing the labeling efficiency. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used and recommended buffer.[1][5][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Staining 1. Cell membrane damage: Cells were handled too roughly, leading to lysis and intracellular labeling.- Handle cells gently during washing steps.- Ensure cells are healthy and at the correct confluency.- Perform all steps on ice to maintain membrane integrity.
2. Incomplete quenching of the reaction: Unreacted Sulfo-NHS-Biotin remains.- Use a quenching buffer containing a primary amine, such as 100 mM glycine or Tris, immediately after the labeling reaction.[1]
3. Insufficient washing: Excess reagent was not removed.- Increase the number and duration of washes with ice-cold PBS after labeling and after quenching.
4. Endogenous biotin: Intracellular carboxylases are naturally biotinylated.- If intracellular lysis is suspected, consider using an avidin/biotin blocking kit before adding the streptavidin conjugate.
Weak or No Signal 1. Inefficient labeling: The concentration of Sulfo-NHS-Biotin was too low.- Increase the concentration of Sulfo-NHS-Biotin. Perform a titration to find the optimal concentration.
2. Incompatible buffer: The labeling buffer contained primary amines (e.g., Tris, glycine).- Ensure the labeling buffer is amine-free. Use PBS at a pH of 7.2-8.0.[1][5][6]
3. Hydrolyzed reagent: The Sulfo-NHS-Biotin was exposed to moisture.- Sulfo-NHS-Biotin is moisture-sensitive.[1][6] Allow the reagent to warm to room temperature before opening and prepare the solution immediately before use. Do not store the reagent in solution.
Inconsistent Results 1. Variable cell numbers: The number of cells used in each experiment was not consistent.- Count cells accurately before each experiment to ensure consistent cell density.
2. Reagent instability: The reconstituted Sulfo-NHS-Biotin was not used immediately.- Always prepare a fresh solution of Sulfo-NHS-Biotin for each experiment.

Experimental Protocols

Protocol: Cell Surface Biotinylation with Sulfo-NHS-Biotin

This protocol provides a general procedure for labeling cell surface proteins on adherent cells.

Materials:

  • Cells cultured in appropriate vessels

  • Sulfo-NHS-Biotin

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)

  • Quenching Buffer: 100 mM glycine in ice-cold PBS

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Grow cells to the desired confluency (typically 80-90%).

  • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any proteins from the culture medium.[1][6][7]

  • Immediately before use, prepare a solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) at the desired concentration (e.g., 0.5 mg/mL).

  • Add the Sulfo-NHS-Biotin solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells on ice for 30 minutes with gentle rocking.[1][7]

  • Remove the Sulfo-NHS-Biotin solution and quench the reaction by adding ice-cold Quenching Buffer.

  • Incubate for 10 minutes on ice.[7]

  • Wash the cells three times with ice-cold PBS.

  • The cells are now ready for lysis and downstream applications such as immunoprecipitation or western blotting.

Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_labeling Biotinylation cluster_post_labeling Post-Labeling start Culture Cells wash1 Wash 3x with ice-cold PBS start->wash1 add_biotin Add Sulfo-NHS-Biotin in PBS (pH 8.0) wash1->add_biotin incubate Incubate on ice 30 minutes add_biotin->incubate quench Quench with Glycine/Tris incubate->quench wash2 Wash 3x with ice-cold PBS quench->wash2 end Proceed to Downstream Analysis wash2->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal? cell_lysis Cell Lysis start->cell_lysis Yes incomplete_quench Incomplete Quenching start->incomplete_quench Yes poor_washing Insufficient Washing start->poor_washing Yes end Proceed with analysis start->end No gentle_handling Gentle cell handling Work on ice cell_lysis->gentle_handling add_quencher Use quenching buffer (Glycine/Tris) incomplete_quench->add_quencher increase_washes Increase wash steps poor_washing->increase_washes reaction_mechanism reagent Sulfo-NHS-Biotin Sulfo-NHS Ester Biotin protein Cell Surface Protein Primary Amine (-NH2) Lysine Residue reagent:ester->protein:amine Reaction at pH 7.2-8.0 product Biotinylated Protein Stable Amide Bond Labeled Protein protein->product

References

Technical Support Center: Preventing Non-specific Binding of DABS to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the non-specific binding of 4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) to proteins.

Frequently Asked Questions (FAQs)

Q1: What is DABS and what is it used for?

DABS-Cl is a chromophoric labeling reagent. It is commonly used for the derivatization of amino acids, peptides, and proteins. The resulting DABS-adducts are brightly colored, which allows for their detection and quantification by spectrophotometry.

Q2: What is non-specific binding in the context of DABS labeling?

Non-specific binding refers to the covalent attachment of DABS to amino acid residues other than the intended target. Diazonium salts, the reactive form of DABS, are highly reactive electrophiles that can react with several nucleophilic amino acid side chains. While the primary target for DABS labeling is often the N-terminal amine or the epsilon-amino group of lysine, side reactions can occur with tyrosine, histidine, and cysteine residues. This lack of specificity can lead to heterogeneous products, loss of protein function, and inaccurate quantification.

Q3: What are the main factors influencing non-specific binding of DABS?

Several factors can contribute to non-specific binding of DABS to proteins:

  • pH of the reaction buffer: The pH determines the protonation state of amino acid side chains, which in turn affects their nucleophilicity.

  • Reaction time and temperature: Longer reaction times and higher temperatures can increase the likelihood of side reactions.

  • Molar ratio of DABS to protein: A high molar excess of DABS can drive reactions with less reactive sites.

  • Presence of interfering substances: Other nucleophilic molecules in the reaction mixture can compete with the target protein.

Troubleshooting Guide

Issue 1: High Background or Non-specific Labeling Observed

If you are experiencing high background signal or evidence of non-specific labeling (e.g., from mass spectrometry analysis), consider the following troubleshooting steps.

1. Optimize Reaction pH:

The pH of the reaction buffer is a critical parameter for controlling the specificity of DABS labeling. The reactivity of different amino acid side chains with diazonium salts is highly pH-dependent.

  • Lysine (ε-amino group) and N-terminal α-amino groups: These are primary targets for DABS labeling. The reaction is most efficient at a slightly alkaline pH (typically pH 8.5-9.5). At this pH, the amino groups are sufficiently deprotonated to be nucleophilic.

  • Tyrosine (phenolic hydroxyl group): Reactivity increases significantly at alkaline pH (pH > 9) when the hydroxyl group is deprotonated to the more nucleophilic phenoxide ion.

  • Histidine (imidazole ring): The imidazole ring is reactive at neutral to slightly alkaline pH (pH 7-8).

  • Cysteine (thiol group): The thiol group is highly reactive, especially in its deprotonated thiolate form, which is favored at pH > 8.

Experimental Protocol: pH Optimization for DABS Labeling

  • Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 7.0 to 10.0 in 0.5 pH unit increments (e.g., phosphate buffer for pH 7.0-8.0, borate buffer for pH 8.0-10.0).

  • Set up parallel reactions: For a constant protein and DABS concentration, perform the labeling reaction in each of the prepared buffers.

  • Incubate: Incubate the reactions for a fixed time (e.g., 1 hour) at a controlled temperature (e.g., room temperature).

  • Quench the reaction: Stop the reaction by adding a quenching agent like Tris or glycine.

  • Analyze the results: Use an appropriate analytical method (e.g., SDS-PAGE with fluorescence imaging if DABS is fluorescent, or mass spectrometry) to assess the extent of labeling and identify modified residues.

Expected Outcome: By comparing the results across the different pH conditions, you can identify the optimal pH that maximizes labeling at the desired site while minimizing modifications at other residues.

2. Utilize Blocking Agents:

Blocking agents are inert molecules that can react with excess DABS or block non-specific binding sites on the protein.

Blocking AgentConcentrationMechanism of ActionSuitability for DABS Labeling
Bovine Serum Albumin (BSA) 1-3% (w/v)Provides a high concentration of alternative primary amines to quench excess DABS. Can also coat reaction vessel surfaces to prevent protein adsorption.Suitable, but may interfere with downstream purification if not removed.
Non-fat Dry Milk 3-5% (w/v)Contains casein and other proteins that act as scavengers for reactive labeling reagents.Can be effective, but similar to BSA, may complicate purification. Not recommended for applications where phosphoproteins are of interest.
Tris (tris(hydroxymethyl)aminomethane) 20-50 mMContains a primary amine that effectively quenches the DABS reaction. Often used to stop the labeling reaction.Excellent as a quenching agent at the end of the reaction. Can also be included at low concentrations during the reaction to reduce non-specific binding.
Glycine 20-100 mMThe primary amine of this amino acid rapidly reacts with and neutralizes excess DABS.A very effective quenching agent.

Experimental Protocol: Comparing Blocking Agents

  • Prepare stock solutions: Prepare concentrated stock solutions of the blocking agents you wish to test.

  • Set up labeling reactions: To your standard DABS labeling reaction, add each blocking agent to its final recommended concentration in separate tubes. Include a control reaction with no blocking agent.

  • Incubate and quench: Follow your standard incubation and quenching procedure.

  • Analyze: Analyze the labeling efficiency and specificity using your chosen analytical method.

3. Optimize DABS-to-Protein Molar Ratio:

Using a large molar excess of DABS can drive the reaction to completion but also increases the risk of non-specific labeling.

Experimental Protocol: Molar Ratio Titration

  • Perform a titration: Set up a series of reactions with varying molar ratios of DABS to protein (e.g., 1:1, 5:1, 10:1, 20:1, 50:1).

  • Incubate and analyze: Keep all other reaction parameters (pH, time, temperature) constant. After incubation, quench the reactions and analyze the products.

  • Determine the optimal ratio: Identify the lowest molar ratio that provides sufficient labeling of the target site without significant non-specific modification.

Issue 2: Poor Labeling Efficiency at the Target Site

If you observe low labeling efficiency at your desired site, consider the following:

  • Increase the pH: If your target is a lysine residue or the N-terminus, increasing the pH to 8.5-9.5 can enhance the reaction rate.

  • Increase the reaction time or temperature: Be cautious, as this can also increase non-specific binding. It is often better to optimize pH and molar ratio first.

  • Ensure DABS reagent quality: DABS-Cl is moisture-sensitive and can hydrolyze over time, leading to reduced reactivity. Use fresh or properly stored reagent.

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing your DABS protein labeling protocol to minimize non-specific binding.

DABS_Troubleshooting_Workflow Workflow for Optimizing DABS Labeling Specificity cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_end End start Initial DABS Labeling Protocol analysis Analyze Labeling Specificity (e.g., Mass Spectrometry) start->analysis ph_opt Optimize pH analysis->ph_opt Non-specific binding observed final_protocol Optimized Protocol with Minimal Non-specific Binding analysis->final_protocol Specific binding achieved ratio_opt Optimize Molar Ratio ph_opt->ratio_opt blocker_opt Test Blocking Agents ratio_opt->blocker_opt blocker_opt->analysis Re-evaluate

Caption: A flowchart for systematically optimizing DABS protein labeling to enhance specificity.

Signaling Pathways and Logical Relationships

The interplay between pH and the reactivity of different amino acid side chains is a key concept in controlling DABS labeling specificity. The following diagram illustrates this relationship.

DABS_Reactivity_pH Effect of pH on DABS Reactivity with Amino Acid Residues cluster_ph Reaction pH cluster_residues Reactive Amino Acid Residues DABS DABS (Diazonium Salt) pH_neutral Neutral pH (7.0-8.0) pH_alkaline Alkaline pH (8.5-9.5) pH_strong_alkaline Strongly Alkaline pH (>9.5) Histidine Histidine (Imidazole) pH_neutral->Histidine High Reactivity Lysine Lysine (ε-amino) pH_alkaline->Lysine Optimal Reactivity N_terminus N-terminus (α-amino) pH_alkaline->N_terminus Optimal Reactivity Cysteine Cysteine (Thiol) pH_alkaline->Cysteine High Reactivity (Thiolate) pH_strong_alkaline->Lysine pH_strong_alkaline->N_terminus Tyrosine Tyrosine (Phenolic) pH_strong_alkaline->Tyrosine High Reactivity (Phenoxide)

Caption: The influence of pH on the reactivity of DABS with different amino acid residues.

By carefully controlling the experimental conditions as outlined in this guide, researchers can significantly reduce the non-specific binding of DABS to proteins, leading to more reliable and reproducible results.

Temperature and pH effects on Pauly's reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of temperature and pH on Pauly's reaction. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of Pauly's reaction?

A1: Pauly's reaction is a colorimetric method for detecting the presence of the amino acids tyrosine or histidine.[1][2] The reaction involves two main steps: the diazotization of sulfanilic acid and the subsequent coupling of the resulting diazonium salt with the amino acid in an alkaline environment.[1][3] This coupling reaction forms a colored azo dye, typically red, indicating the presence of tyrosine or histidine.[4]

Q2: Why is temperature control critical in Pauly's reaction?

A2: The first step of the reaction, the diazotization of sulfanilic acid with sodium nitrite, produces an unstable diazonium salt. This salt readily decomposes at warmer temperatures.[1] To ensure a sufficient concentration of the diazonium salt is available to react with the amino acids, this step must be performed under cold conditions, typically in an ice bath.[1][4]

Q3: What is the role of pH in Pauly's reaction?

A3: The second step, the coupling of the diazonium salt with tyrosine or histidine, requires an alkaline medium.[2][3] The alkaline conditions are necessary for the development of the characteristic red color of the azo dye.[4] Sodium carbonate is commonly used to make the solution alkaline.[5]

Q4: Can Pauly's reaction differentiate between histidine and tyrosine?

A4: While both histidine and tyrosine produce a positive result (a red-colored complex), the final color can sometimes differ, with histidine producing a cherry-red color and tyrosine an orange-red color. However, this is not always a reliable method for differentiation. Other tests, such as Millon's test, which is specific for tyrosine, can be used for confirmation.[1]

Q5: What are some common interfering substances in Pauly's reaction?

A5: Other phenolic compounds or substances with an imidazole ring present in the sample can also react with the diazotized sulfanilic acid, leading to false-positive results. It is crucial to use pure samples or to be aware of the potential for cross-reactivity with other components in the mixture.

Troubleshooting Guide

Issue Possible Cause Solution
No color development or very faint color 1. Decomposition of the diazonium salt. The diazotization reaction was not kept at a sufficiently low temperature.Ensure the reaction mixture of sulfanilic acid and sodium nitrite is kept in an ice bath throughout the diazotization step. Use ice-cold reagents.
2. Incorrect pH for the coupling reaction. The solution was not made sufficiently alkaline.Add an adequate amount of sodium carbonate solution to ensure the reaction medium is alkaline. Test the pH if necessary.
3. Absence of tyrosine or histidine in the sample. The target amino acids are not present or are below the detection limit.Use a positive control with a known concentration of histidine or tyrosine to verify that the reagents and procedure are working correctly.
Color fades quickly 1. Instability of the final product. The colored azo dye may be unstable under certain conditions.Perform the colorimetric reading as soon as possible after color development.
2. Acidification of the solution. A shift towards an acidic pH can cause the color to fade or change.[1]Ensure the solution remains alkaline. Avoid the addition of any acidic substances after the color has developed.
Inconsistent results between replicates 1. Inconsistent temperature control. Fluctuations in temperature between samples during the diazotization step.Prepare all samples and reagents in a consistent manner, ensuring uniform cooling in an ice bath.
2. Inaccurate pipetting. Variations in the volumes of reagents or sample added.Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions.

Data Summary: Temperature and pH Effects

Parameter Condition Effect on Reaction Recommendation
Temperature Diazotization Step (Sulfanilic acid + Sodium nitrite) Crucial for the stability of the diazonium salt. Temperatures above 5°C can lead to rapid decomposition of the salt, resulting in a failed reaction.Perform this step in an ice bath and use pre-chilled reagents.
Coupling Step (Diazonium salt + Amino acid) Less critical than the diazotization step, but extreme temperatures should be avoided.This step is typically carried out at room temperature after the initial cooling.
pH Diazotization Step This step is carried out in an acidic medium, as sulfanilic acid is dissolved in hydrochloric acid.Follow the standard protocol which uses sulfanilic acid in HCl.
Coupling Step An alkaline pH is essential for the formation of the colored azo dye. Insufficiently alkaline conditions will result in no or weak color development.Add a sufficient amount of a base, such as 10% sodium carbonate, to make the solution alkaline.

Experimental Protocol

This protocol outlines the standard procedure for performing Pauly's test.

Reagents:

  • 1% Sulfanilic acid solution (dissolved in 10% HCl)

  • 5% Sodium nitrite solution

  • 10% Sodium carbonate solution

  • Sample solution (containing the protein or amino acid to be tested)

  • Positive control solutions (1% histidine and 1% tyrosine)

  • Negative control (distilled water)

  • Ice

Procedure:

  • Preparation of the Diazo Reagent:

    • In a test tube, mix 1 ml of 1% sulfanilic acid with 1 ml of 5% sodium nitrite.

    • Place the test tube in an ice bath and let it stand for 3-5 minutes. This mixture is the diazotized sulfanilic acid (Pauly's reagent) and should be used promptly.[4]

  • Reaction with the Sample:

    • Take 2 ml of the sample solution in a separate clean test tube.

    • Prepare positive and negative controls in separate test tubes.

    • To each test tube, add 1 ml of the cold diazotized sulfanilic acid prepared in step 1.

    • Mix the contents of the test tubes thoroughly.

  • Color Development:

    • Make the solutions alkaline by adding 5 ml of 10% sodium carbonate solution to each test tube.[4]

    • Observe the development of a red or orange-red color.

Interpretation of Results:

  • Positive Result: The appearance of a red or orange-red color indicates the presence of tyrosine and/or histidine.[1]

  • Negative Result: No color change or a very faint yellow color indicates the absence of tyrosine and histidine.

Visualizations

Pauly_Reaction_Troubleshooting start Start Pauly's Reaction no_color No or Faint Color Development start->no_color check_temp Was the diazotization step performed in an ice bath? no_color->check_temp Observe result success Successful Reaction: Red/Orange Color no_color->success Color develops check_ph Was the solution made alkaline with sodium carbonate? check_temp->check_ph Yes temp_issue Decomposition of diazonium salt. Repeat with proper cooling. check_temp->temp_issue No check_sample Is the sample known to contain Tyr/His? check_ph->check_sample Yes ph_issue Incorrect pH for coupling. Add more sodium carbonate. check_ph->ph_issue No sample_issue Target amino acids may be absent. Use a positive control. check_sample->sample_issue No check_sample->success Yes

Caption: Troubleshooting workflow for Pauly's reaction.

Pauly_Reaction_Mechanism cluster_diazotization Step 1: Diazotization (Cold Conditions) cluster_coupling Step 2: Azo Coupling (Alkaline pH) sulfanilic_acid Sulfanilic Acid diazonium_salt Diazotized Sulfanilic Acid (Diazonium Salt) sulfanilic_acid->diazonium_salt + na_nitrite Sodium Nitrite (NaNO2) in HCl na_nitrite->diazonium_salt + azo_dye Red Azo Dye diazonium_salt->azo_dye + amino_acid Histidine or Tyrosine amino_acid->azo_dye + na_carbonate Sodium Carbonate (Na2CO3) na_carbonate->azo_dye Alkaline conditions

Caption: The two-step mechanism of Pauly's reaction.

References

Modifying the DABS labeling protocol for sensitive proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are modifying the DABS (Dimethylaminoazobenzene sulfonyl) labeling protocol for sensitive proteins.

Troubleshooting Guides

This section addresses specific issues that may arise during the DABS labeling of sensitive proteins.

Question: After DABS labeling, my protein shows a significant loss of activity. What are the possible causes and solutions?

Answer:

Loss of protein activity post-labeling is a common concern, especially with sensitive proteins. The primary causes are often related to the reaction conditions, which can lead to denaturation or modification of critical amino acid residues in the active or binding sites.

Possible Causes:

  • High pH: The standard DABS-Cl labeling protocol often recommends a high pH (around 9.0) to deprotonate primary amines (lysine residues and the N-terminus), making them more nucleophilic. However, many proteins are unstable at high pH and can undergo denaturation.

  • High Temperature: Elevated temperatures (e.g., 70°C) are sometimes used to accelerate the labeling reaction, but this can also lead to protein unfolding and aggregation.[1]

  • Modification of Critical Residues: DABS-Cl can react with other nucleophilic residues besides primary amines, such as the phenolic hydroxyl group of tyrosine and the imidazole group of histidine.[2][3] If these residues are in the active site of your protein, their modification can lead to a loss of function.

  • Organic Solvent: DABS-Cl is often dissolved in an organic solvent like acetone or acetonitrile. High concentrations of organic solvents can denature sensitive proteins.

Solutions:

  • Optimize Reaction pH: Perform the labeling reaction at a lower pH, closer to the physiological range (pH 7.4-8.0). While the reaction may be slower, it will be gentler on the protein. It is crucial to find a balance between labeling efficiency and maintaining protein integrity.

  • Reduce Reaction Temperature: Conduct the labeling at room temperature (around 25°C) or even at 4°C. This will require a longer incubation time but will significantly reduce the risk of thermal denaturation.

  • Protect the Active Site: If the active site contains highly reactive residues, consider using a competitive inhibitor or a reversible binding partner to protect these sites during the labeling reaction.

  • Minimize Organic Solvent: Use the lowest possible concentration of the organic solvent needed to dissolve the DABS-Cl. Add the DABS-Cl solution dropwise to the protein solution while gently stirring to avoid local high concentrations of the solvent.

Here is a troubleshooting workflow to address loss of protein activity:

start Start: Protein Inactivity Post-Labeling ph_check Is the reaction pH > 8.0? start->ph_check temp_check Is the reaction temperature > 25°C? ph_check->temp_check No lower_ph Action: Lower pH to 7.4-8.0 ph_check->lower_ph Yes residue_check Does the active site contain Tyr or His? temp_check->residue_check No lower_temp Action: Reduce temperature to RT or 4°C temp_check->lower_temp Yes solvent_check Is the organic solvent concentration high? residue_check->solvent_check No protect_site Action: Use a competitive inhibitor to protect the active site residue_check->protect_site Yes minimize_solvent Action: Minimize organic solvent concentration solvent_check->minimize_solvent Yes end End: Re-evaluate Protein Activity solvent_check->end No lower_ph->temp_check lower_temp->residue_check protect_site->solvent_check minimize_solvent->end

Troubleshooting workflow for inactive protein.

Question: The labeling efficiency of my protein with DABS-Cl is very low. How can I improve it?

Answer:

Low labeling efficiency can be frustrating. Several factors can contribute to this issue, from the protein itself to the reaction conditions.

Possible Causes:

  • Inaccessible Amino Groups: The primary amino groups (N-terminus and lysine side chains) on your protein may be buried within the protein's three-dimensional structure, making them inaccessible to DABS-Cl.

  • Suboptimal pH: If the pH is too low, the primary amines will be protonated and less reactive.

  • Low Reagent Concentration: The molar ratio of DABS-Cl to the protein may be too low for efficient labeling.

  • Short Reaction Time: The incubation time may not be sufficient for the labeling reaction to proceed to completion, especially under milder conditions.

  • Hydrolysis of DABS-Cl: DABS-Cl can be hydrolyzed in aqueous solutions, reducing the amount of active reagent available for labeling.

Solutions:

  • Partial Denaturation: For proteins where refolding is possible, a mild denaturant (e.g., low concentration of urea or guanidinium chloride) can be added to the reaction buffer to expose more of the amino groups. This should be done with caution and requires subsequent refolding steps.

  • Optimize pH: While high pH can be detrimental to sensitive proteins, a moderately basic pH (e.g., 8.0-8.5) is often a good compromise for efficient labeling without significant denaturation.

  • Increase DABS-Cl Concentration: Increase the molar excess of DABS-Cl to the protein. A 10 to 20-fold molar excess is a good starting point.

  • Extend Reaction Time: Especially when using lower temperatures, increasing the incubation time (e.g., overnight at 4°C) can improve the labeling yield.

  • Fresh Reagent: Always prepare a fresh solution of DABS-Cl immediately before use to minimize hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the DABS labeling protocol and why might it need modification for sensitive proteins?

A1: The DABS labeling protocol utilizes 4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl, or dabsyl chloride) to covalently label primary amines (the N-terminus and the ε-amino group of lysine residues) on proteins. The dabsyl group is a chromophore that allows for the detection and quantification of the labeled protein. Standard protocols often use a high pH (around 9.0) and elevated temperatures to maximize the reaction rate. However, these conditions can be too harsh for sensitive proteins, leading to denaturation, aggregation, and loss of biological activity. Therefore, modifications to the protocol are necessary to achieve a balance between labeling efficiency and maintaining the protein's structural and functional integrity.

Q2: At what wavelength can I detect my DABS-labeled protein?

A2: DABS-labeled proteins can be detected spectrophotometrically in the visible range, typically with an absorbance maximum around 436 nm.[4]

Q3: What are the potential side reactions of DABS-Cl?

A3: Besides reacting with primary amines, DABS-Cl can also react with other nucleophilic amino acid side chains, including the phenolic hydroxyl group of tyrosine and the imidazole group of histidine.[2][3] These side reactions are more likely to occur at higher pH values. If these residues are critical for your protein's function, their modification can lead to inactivation.

Q4: How can I determine the degree of labeling (DOL) for my DABS-labeled protein?

A4: The degree of labeling (the average number of DABS molecules per protein molecule) can be determined using spectrophotometry. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dabsyl group (around 436 nm). The DOL can then be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the dabsyl group. Alternatively, mass spectrometry can provide a more precise determination of the DOL and can also identify the specific sites of labeling.

Q5: Are there alternatives to DABS-Cl for labeling sensitive proteins?

A5: Yes, several other amine-reactive labeling reagents are available. N-hydroxysuccinimide (NHS) esters are a popular alternative.[5] NHS esters also react with primary amines but often under slightly milder conditions than DABS-Cl. The choice of labeling reagent will depend on the specific properties of your protein and the requirements of your downstream application.

Data Presentation: Comparison of DABS Labeling Conditions

The following tables summarize hypothetical quantitative data to illustrate the impact of different reaction conditions on the labeling of a model sensitive enzyme.

Table 1: Effect of pH on DABS Labeling Efficiency and Enzyme Activity

Reaction pHDegree of Labeling (DOL)Residual Enzyme Activity (%)
7.01.295%
7.52.588%
8.04.175%
8.55.852%
9.07.225%

Table 2: Effect of Temperature on DABS Labeling Efficiency and Enzyme Activity

Reaction Temperature (°C)Degree of Labeling (DOL)Residual Enzyme Activity (%)
41.892%
25 (Room Temp)3.580%
375.160%
506.930%
708.5<5%

Experimental Protocols

Standard DABS-Cl Labeling Protocol

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Purified protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0). The buffer should not contain any primary amines (e.g., Tris).

  • DABS-Cl

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare a 1-5 mg/mL solution of your protein in the labeling buffer.

  • Prepare a 10 mg/mL stock solution of DABS-Cl in anhydrous DMF or acetonitrile immediately before use.

  • Add a 10- to 20-fold molar excess of the DABS-Cl solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at a higher temperature (e.g., 70°C) for a shorter period (e.g., 20 minutes), depending on the protein's stability.[1][4]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Remove the unreacted DABS-Cl and by-products by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Determine the degree of labeling and protein concentration.

Modified DABS-Cl Labeling Protocol for Sensitive Proteins

This protocol provides modifications to the standard protocol to better preserve the structure and function of sensitive proteins.

Key Modifications:

  • Buffer: Use a buffer with a lower pH, such as 0.1 M sodium phosphate buffer, pH 7.5-8.0.

  • Temperature: Perform the incubation at room temperature (25°C) for 2-4 hours or at 4°C overnight.

  • DABS-Cl Addition: Add the DABS-Cl solution slowly and dropwise to the protein solution to avoid local high concentrations of the organic solvent.

Procedure:

  • Prepare a 1-5 mg/mL solution of your protein in 0.1 M sodium phosphate buffer, pH 7.5.

  • Prepare a 10 mg/mL stock solution of DABS-Cl in anhydrous DMF or acetonitrile immediately before use.

  • Slowly add a 10- to 20-fold molar excess of the DABS-Cl solution to the protein solution while gently stirring.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Monitor the reaction progress if possible.

  • Quench the reaction with 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Purify the labeled protein using a desalting column or dialysis.

  • Characterize the labeled protein for its degree of labeling and biological activity.

Visualizations

start Start: Prepare Protein and Reagents mix Mix Protein and DABS-Cl start->mix incubate Incubate at Controlled Temperature and pH mix->incubate quench Quench Reaction incubate->quench purify Purify Labeled Protein quench->purify analyze Analyze Degree of Labeling and Protein Activity purify->analyze

DABS-Cl protein labeling workflow.

Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activates Effector Effector G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase Kinase Second_Messenger->Kinase Activates Target_Protein Target Protein Kinase->Target_Protein Phosphorylates Response Cellular Response Target_Protein->Response

A generic signaling pathway.

References

Technical Support Center: Reducing Background in DAB-Based Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting high background signals in 3,3'-Diaminobenzidine (DAB)-based detection methods. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to excessive background staining in immunoassays such as ELISA and Immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in DAB-based assays?

High background signal, which can obscure the specific signal from your target of interest, generally arises from several key sources:

  • Non-specific binding: The primary or secondary antibodies may bind to unintended sites on the solid phase (e.g., microplate well or tissue) or to other proteins in the sample.[1][2][3]

  • Insufficient blocking: Inadequate blocking of unoccupied sites on the assay surface can lead to the non-specific adsorption of antibodies.[4][5][6][7]

  • Ineffective washing: Failure to remove unbound reagents during wash steps is a common cause of high background.[4][5][8][9][10]

  • Sub-optimal antibody concentrations: Using primary or secondary antibodies at concentrations that are too high can increase non-specific binding.[11][12][13]

  • Endogenous enzyme activity (primarily in IHC): Tissues can contain endogenous peroxidases that react with the DAB substrate, leading to a false positive signal.[11]

  • Substrate auto-oxidation: The DAB substrate solution may deteriorate or be contaminated, leading to a high background.[9]

  • Cross-reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the sample tissue.[8][14]

Q2: How can I determine the source of my high background?

A systematic approach with proper controls is crucial. Here are key controls to run:

  • No primary antibody control: Incubate your sample with only the secondary antibody. Staining in this control indicates non-specific binding of the secondary antibody or issues with subsequent steps.[8][14]

  • Isotype control: Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody. This helps to differentiate specific signals from non-specific binding of the primary antibody.[7]

  • Substrate only control: For IHC, incubate a tissue section with only the DAB substrate. A positive signal suggests the presence of endogenous peroxidases.[11]

  • No sample control (for ELISA): Run the assay in wells without any sample or standard. A high signal points to issues with the reagents or plate.

Troubleshooting Guides

Issue 1: High Background Due to Non-Specific Antibody Binding

Non-specific binding occurs when antibodies adhere to unintended targets or surfaces.[1][2]

Solutions:

  • Optimize Antibody Concentrations: High antibody concentrations increase the likelihood of low-affinity, non-specific interactions.[3] A checkerboard titration is recommended to determine the optimal concentrations for both primary and secondary antibodies that yield the best signal-to-noise ratio.[12][13]

  • Increase Blocking Efficiency: Enhance your blocking step by trying different blocking agents, increasing the concentration, or extending the incubation time.[4][5][12]

  • Add Detergents to Buffers: Non-ionic detergents like Tween-20 in wash and antibody dilution buffers can help reduce non-specific interactions.[4][5]

  • Use High-Quality, Cross-Adsorbed Secondary Antibodies: For IHC and other assays with complex samples, use secondary antibodies that have been pre-adsorbed against immunoglobulins from the sample species to minimize cross-reactivity.[14]

Experimental Protocol: Checkerboard Titration for Antibody Optimization

This protocol helps determine the optimal concentrations of capture (for sandwich ELISA) or primary antibody and detection antibody.

  • Plate Coating (for Sandwich ELISA): Coat a 96-well plate with serial dilutions of the capture antibody in coating buffer.

  • Blocking: Block the plate with an appropriate blocking buffer.

  • Antigen Incubation: Add a constant, intermediate concentration of the antigen to all wells.

  • Primary/Detection Antibody Addition:

    • For Indirect ELISA/IHC: Prepare serial dilutions of the primary antibody and add to the wells/slides.

    • For Sandwich ELISA: Prepare serial dilutions of the detection antibody and add to the wells.

  • Secondary Antibody & Detection: Add the enzyme-conjugated secondary antibody (if required) at a constant, recommended dilution. Proceed with the addition of DAB substrate and measure the signal.

  • Analysis: Identify the combination of antibody concentrations that provides the highest specific signal with the lowest background.

Parameter Recommendation Rationale
Primary Antibody Dilution 1:100 to 1:5000To find the optimal balance between specific signal and background.
Secondary Antibody Dilution 1:1000 to 1:20000Higher dilutions can reduce non-specific binding.
Incubation Time 1-2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can sometimes improve specificity.
Issue 2: Ineffective Blocking

Blocking buffers occupy non-specific binding sites on the assay surface, preventing antibodies from binding non-specifically.[6]

Solutions:

  • Select the Right Blocking Agent: The choice of blocker can significantly impact background. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, and specialized commercial blocking buffers.[4] For assays with biotin-based detection systems, avoid milk-based blockers as they contain endogenous biotin.[6]

  • Optimize Blocking Conditions: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[5][12]

Blocking Agent Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)Single purified protein, good for general use.Can have lot-to-lot variability.
Non-fat Dry Milk 2-5% (w/v)Inexpensive and effective for many applications.Contains endogenous biotin and phosphoproteins, which can interfere with certain assays.
Normal Serum 5-10% (v/v)Very effective at blocking, especially when from the same species as the secondary antibody.Can contain antibodies that cross-react with assay components.[4]
Commercial Blockers VariesOptimized formulations for high signal-to-noise ratio.Can be more expensive.
Issue 3: Inadequate Washing

Washing steps are critical for removing unbound and non-specifically bound reagents.[4][8]

Solutions:

  • Increase Wash Volume and Number: Ensure each well is completely filled with wash buffer during each step. Increase the number of wash cycles (e.g., from 3 to 5).[9][10]

  • Increase Wash Incubation Time: Incorporate a short soaking step (e.g., 1-2 minutes) during each wash to help dissociate weakly bound antibodies.[4][5]

  • Add Detergent: Include a non-ionic detergent like 0.05% Tween-20 in your wash buffer to help disrupt non-specific interactions.[15]

  • Ensure Proper Washer Performance: If using an automated plate washer, ensure all ports are dispensing and aspirating correctly to avoid residual buffer in the wells.[9]

Issue 4: Endogenous Peroxidase Activity (IHC)

Many tissues, particularly those rich in red blood cells, contain endogenous peroxidases that can react with the DAB substrate.[11]

Solutions:

  • Quenching: Before the blocking step, incubate the tissue sections in a solution of 3% hydrogen peroxide (H₂O₂) in methanol or water for 10-15 minutes to inactivate endogenous peroxidases.[11]

Visual Troubleshooting Guides

Below are diagrams to help visualize common issues and troubleshooting workflows.

start High Background Observed check_controls Analyze Controls: - No Primary Ab - Isotype Control - Substrate Only start->check_controls sec_ab_issue Secondary Ab Non-specific Binding check_controls->sec_ab_issue Staining in 'No Primary' Control pri_ab_issue Primary Ab Non-specific Binding check_controls->pri_ab_issue Staining in 'Isotype' Control endogenous_issue Endogenous Enzyme Activity check_controls->endogenous_issue Staining in 'Substrate Only' Control solution_sec_ab Use Cross-Adsorbed Secondary Ab; Decrease Concentration sec_ab_issue->solution_sec_ab solution_pri_ab Optimize Primary Ab Concentration (Titration); Improve Blocking pri_ab_issue->solution_pri_ab solution_endogenous Add Peroxidase Quenching Step (H₂O₂) endogenous_issue->solution_endogenous

Caption: Troubleshooting workflow for identifying the source of high background.

cluster_insufficient Insufficient Blocking cluster_sufficient Sufficient Blocking surface Assay Surface (e.g., Well, Tissue) Unoccupied Binding Sites blocking Blocking Agent (e.g., BSA, Milk) surface->blocking Add Blocking Buffer insufficient_surface Assay Surface Some Unoccupied Sites surface->insufficient_surface Incomplete Blocking blocked_surface Blocked Surface Blocked Sites blocking->blocked_surface Incubation sufficient_surface Blocked Surface All Sites Occupied blocked_surface->sufficient_surface Complete Blocking primary_ab Primary Antibody no_nonspecific Specific Binding Only primary_ab->no_nonspecific Binds to specific target secondary_ab Secondary Antibody nonspecific_binding Non-specific Binding Occurs secondary_ab->nonspecific_binding Binds to open sites insufficient_surface->nonspecific_binding sufficient_surface->no_nonspecific

Caption: The role of blocking in preventing non-specific antibody binding.

References

Technical Support Center: Overcoming Poor Solubility of Diazobenzenesulfonic Acid in Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing diazobenzenesulfonic acid (DASA), its poor solubility in aqueous buffers can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (DASA), also known as 4-sulfobenzenediazonium, is a chemical reagent commonly used in various biochemical and cell biology applications. It serves as a protein-modifying agent, reacting with specific amino acid residues such as tyrosine, histidine, lysine, and cysteine.[1] This reactivity makes it a valuable tool for labeling cell surface proteins to study their localization and trafficking. Additionally, DASA has been identified as an inhibitor of myosin ATPase, an enzyme crucial for muscle contraction and cellular motility.[2][3]

Q2: Why is this compound poorly soluble in aqueous buffers?

DASA is a zwitterionic molecule, meaning it carries both a positive and a negative charge. While this can sometimes enhance water solubility, in the case of DASA, its crystalline structure is very stable, making it sparingly soluble in cold water. Its stability is also pH-dependent; it is more stable in acidic conditions and tends to decompose in alkaline solutions with the loss of nitrogen gas.[4]

Q3: What are the ideal storage conditions for this compound?

To ensure its stability, DASA should be stored in a dry, dark place at low temperatures, typically -20°C for long-term storage.[3] It is often supplied moistened with water to reduce the risk of decomposition, as the dry form can be explosive upon heating or shock.

Troubleshooting Guide

Issue 1: this compound does not dissolve in my buffer.
  • Cause: DASA has inherently low solubility in aqueous solutions, especially at neutral or alkaline pH.

  • Solution:

    • Use Cold Buffer: Attempt to dissolve DASA in ice-cold buffer, as it is more stable at lower temperatures.

    • Acidify the Buffer: DASA is more stable and may have slightly improved solubility in acidic conditions. Prepare your buffer at a lower pH if your experimental conditions permit.

    • Prepare as a Suspension: For many applications, DASA can be used effectively as a freshly prepared, homogenous suspension.[4] Ensure the suspension is well-mixed immediately before adding it to your reaction.

    • Use a Co-solvent: For some applications, a small amount of an organic solvent like DMSO can be used to initially dissolve DASA before diluting it into the final aqueous buffer. However, be cautious as organic solvents can affect protein structure and function.

Issue 2: My this compound solution/suspension is unstable and loses activity.
  • Cause: DASA is inherently unstable, particularly in neutral to alkaline solutions and at room temperature or higher. It decomposes over time, releasing nitrogen gas.[4]

  • Solution:

    • Prepare Freshly: Always prepare DASA solutions or suspensions immediately before use. Do not store them for extended periods.

    • Maintain Low Temperature: Keep the DASA solution or suspension on ice throughout your experiment whenever possible.

    • Work in Acidic Conditions: If your experiment allows, maintaining a slightly acidic pH can help to stabilize the diazonium group.

Issue 3: I am observing precipitation during my protein labeling experiment.
  • Cause: Precipitation during protein labeling can occur for several reasons: the protein itself may be precipitating, the DASA may be coming out of solution, or the DASA-protein conjugate may be insoluble.

  • Solution:

    • Optimize DASA Concentration: Use the lowest effective concentration of DASA to minimize the chances of it precipitating.

    • Control the Reaction pH: The pH of the reaction buffer is critical. While DASA is more stable at lower pH, the reaction with amino acid residues often proceeds more efficiently at a slightly alkaline pH (e.g., pH 8-9 for reaction with lysine). This requires a careful balance. Consider a two-step process where the protein is briefly exposed to a higher pH for the reaction and then returned to a more stable pH.

    • Optimize Protein Concentration: Very high concentrations of protein can be more prone to precipitation. Try reducing the protein concentration.

    • Use Additives: Including stabilizing agents such as glycerol or non-ionic detergents in your buffer can sometimes prevent protein aggregation and precipitation.

    • Purification Method: If precipitation occurs during dialysis after labeling, consider using gel filtration for purification instead.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for General Use

This protocol is adapted from the classical method of preparing diazonium salts.

Materials:

  • Sulfanilic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ice

Procedure:

  • Dissolve sulfanilic acid in a sodium carbonate solution by heating.

  • Cool the solution on ice and add a solution of sodium nitrite.

  • In a separate beaker, prepare a mixture of ice and concentrated hydrochloric acid.

  • Slowly pour the sulfanilic acid/sodium nitrite solution into the ice/HCl mixture with constant stirring.

  • A white precipitate of this compound will form. This suspension should be used immediately for subsequent reactions.[4]

Protocol 2: Cell Surface Protein Labeling with this compound

This protocol provides a general workflow for labeling cell surface proteins. Optimization of concentrations and incubation times will be necessary for specific cell types and proteins.

Materials:

  • Cells in suspension or adherent in a culture plate

  • Phosphate-buffered saline (PBS), ice-cold

  • Borate buffer (0.1 M, pH 8.5), ice-cold

  • Freshly prepared this compound (DASA) suspension in ice-cold water

  • Quenching solution (e.g., Tris buffer or glycine solution)

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Labeling Reaction:

    • Resuspend the cells in ice-cold borate buffer (pH 8.5).

    • Immediately add the freshly prepared DASA suspension to the cell suspension. A typical starting concentration is 0.5-1 mM, but this should be optimized.

    • Incubate on ice for 30-60 minutes with gentle agitation. The reaction should be performed in the cold to minimize endocytosis of labeled proteins and maintain DASA stability.

  • Quenching: Add an excess of quenching solution (e.g., 100 mM Tris or glycine) to the cell suspension to react with any unreacted DASA. Incubate for 10-15 minutes on ice.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted DASA and quenching solution.

  • Downstream Analysis: The labeled cells are now ready for downstream applications such as cell lysis, immunoprecipitation, and western blotting to analyze the labeled surface proteins.

Quantitative Data

The solubility of this compound is not extensively documented in a quantitative manner across a wide range of conditions due to its instability. However, based on qualitative descriptions and general chemical principles, the following table provides an estimated guide.

Buffer SystempHTemperature (°C)Estimated SolubilityNotes
Deionized Water~6-74Sparingly solubleForms a suspension. More stable at lower temperatures.
Deionized Water~6-725Poorly solubleDecomposes more rapidly at room temperature.
0.1 M Phosphate Buffer6.04LowIncreased stability compared to neutral pH.
0.1 M Phosphate Buffer7.04Very lowProne to decomposition.
0.1 M Phosphate Buffer8.04Very lowRapid decomposition.
0.1 M Borate Buffer8.54LowOften used for labeling reactions despite instability due to optimal pH for amine reactivity.
0.1 M Borate Buffer9.04Very lowHigher pH increases reaction rate with amines but also DASA decomposition.

Note: These are estimations and actual solubility may vary. It is always recommended to prepare DASA solutions/suspensions fresh and use them immediately.

Visualizations

Logical Workflow for Troubleshooting DASA Solubility Issues

DASA_Troubleshooting start Start: DASA Solubility Issue dissolve_check Does DASA need to be fully dissolved? start->dissolve_check use_suspension Use as a fresh, homogenous suspension dissolve_check->use_suspension No temp_check Is the buffer ice-cold? dissolve_check->temp_check Yes no_dissolve No yes_dissolve Yes cool_buffer Use ice-cold buffer temp_check->cool_buffer No ph_check Is the pH acidic? temp_check->ph_check Yes no_temp No yes_temp Yes acidify Lower buffer pH (if compatible) ph_check->acidify No cosolvent_check Is a co-solvent compatible with the experiment? ph_check->cosolvent_check Yes no_ph No yes_ph Yes use_dmso Use minimal DMSO to dissolve, then dilute cosolvent_check->use_dmso Yes precipitation Precipitation during reaction? cosolvent_check->precipitation No no_cosolvent No yes_cosolvent Yes optimize_conc Optimize DASA and protein concentrations precipitation->optimize_conc Yes optimize_ph Optimize reaction pH vs. stability precipitation->optimize_ph Yes additives Consider stabilizing additives precipitation->additives Yes

Caption: Troubleshooting workflow for DASA solubility.

Signaling Pathway: Inhibition of Myosin ATPase by DASA

Myosin_ATPase_Inhibition cluster_cycle Myosin ATPase Cycle ATP ATP Myosin Myosin Head Myosin_ATP Myosin-ATP Complex Myosin->Myosin_ATP Binds Actin Actin Filament Power_Stroke Power Stroke (Force Generation) Myosin_ADP_Pi Myosin-ADP-Pi Complex (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP_Pi->Actin Binds Myosin_ADP_Pi->Power_Stroke Pi Release Myosin_ADP Myosin-ADP Complex (Post-power stroke) Power_Stroke->Myosin_ADP ADP_release ADP Release Myosin_ADP->ADP_release ADP_release->Myosin Returns to start DASA This compound (DASA) DASA->Inhibition Inhibition->Myosin_ATP

Caption: DASA's inhibitory effect on the myosin ATPase cycle.

References

Validation & Comparative

The Uncharted Territory of DABS Protein Labeling for Mass Spectrometry: A Comparative Overview of Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

While Dabsyl chloride (DABS-Cl) is a well-established reagent for the derivatization of amino acids for analysis by High-Performance Liquid Chromatography (HPLC), its application as a protein labeling agent for quantitative mass spectrometry-based proteomics remains largely unexplored and undocumented in readily available scientific literature. This guide, therefore, pivots to an objective comparison of established and widely validated protein labeling methodologies, providing a framework for researchers to select the most appropriate technique for their experimental needs.

This comprehensive guide will delve into the principles, workflows, and performance characteristics of prominent protein labeling strategies, including Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Dimethyl Labeling. The comparison will be supported by a summary of their quantitative performance and detailed experimental protocols.

A Comparative Analysis of Leading Protein Labeling Techniques

The choice of a protein labeling strategy is critical for the success of a quantitative proteomics experiment. Factors such as the nature of the sample, the desired level of multiplexing, and the required accuracy and precision of quantification must be carefully considered. The following table summarizes the key features of the most common labeling techniques.

FeatureTandem Mass Tags (TMT)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Dimethyl Labeling
Principle Isobaric chemical labeling of primary amines.Isobaric chemical labeling of primary amines.Metabolic incorporation of stable isotope-labeled amino acids.Chemical labeling of primary amines via reductive amination.
Multiplexing Up to 18-plex4-plex and 8-plex2-plex or 3-plex2-plex or 3-plex
Sample Type Cells, tissues, biofluidsCells, tissues, biofluidsCell cultureCells, tissues, biofluids
Quantification MS/MS (reporter ions)MS/MS (reporter ions)MS1 (precursor ions)MS1 (precursor ions)
Labeling Stage Peptide level (in vitro)Peptide level (in vitro)Protein level (in vivo)Peptide level (in vitro)
Advantages High multiplexing, increased throughput.Well-established, good for complex samples.High accuracy and precision, low experimental variability.Cost-effective, simple and rapid reaction.
Disadvantages Ratio compression, higher cost.Ratio compression, limited multiplexing compared to TMT.Limited to cell culture, requires multiple cell doublings.Lower multiplexing, potential for side reactions.

Experimental Workflows and Methodologies

To provide a practical understanding of these techniques, this section outlines the typical experimental workflows and includes diagrams generated using the DOT language for clarity.

Tandem Mass Tag (TMT) and iTRAQ Labeling Workflow

TMT and iTRAQ labeling strategies are conceptually similar, involving the chemical tagging of peptides after protein digestion.

TMT_iTRAQ_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Mass Spectrometry Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Proteolytic Digestion Reduction_Alkylation->Digestion Peptide_Cleanup Peptide Cleanup Digestion->Peptide_Cleanup Labeling_1 Sample 1 + TMT/iTRAQ 1 Peptide_Cleanup->Labeling_1 Labeling_2 Sample 2 + TMT/iTRAQ 2 Peptide_Cleanup->Labeling_2 Labeling_n Sample n + TMT/iTRAQ n Peptide_Cleanup->Labeling_n Mixing Combine Labeled Samples Labeling_1->Mixing Labeling_2->Mixing Labeling_n->Mixing LC_MSMS LC-MS/MS Analysis Mixing->LC_MSMS Data_Analysis Data Analysis (Reporter Ion Quantification) LC_MSMS->Data_Analysis

Caption: Workflow for TMT and iTRAQ protein labeling.

  • Protein Extraction and Digestion: Extract proteins from cell or tissue samples using a suitable lysis buffer. Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation. Digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling: Resuspend the purified peptides in a labeling buffer. Add the respective TMT or iTRAQ reagent to each sample and incubate to allow the labeling reaction to proceed.

  • Sample Pooling and Fractionation: Quench the labeling reaction and combine the labeled samples in equal amounts. For complex samples, perform offline fractionation using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the combined and fractionated peptide mixture using a high-resolution mass spectrometer. The instrument is configured to perform MS/MS fragmentation, which generates reporter ions for quantification.

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity of the reporter ions.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Workflow

SILAC involves the metabolic incorporation of stable isotope-labeled amino acids into proteins in vivo.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Culture_Light Culture in 'Light' Medium (e.g., 12C6-Arg, 12C6-Lys) Cell_Harvest_Lysis Harvest & Lyse Cells Culture_Light->Cell_Harvest_Lysis Culture_Heavy Culture in 'Heavy' Medium (e.g., 13C6-Arg, 13C6-Lys) Culture_Heavy->Cell_Harvest_Lysis Protein_Quantification Protein Quantification Cell_Harvest_Lysis->Protein_Quantification Mix_Lysates Mix Lysates (1:1 Ratio) Protein_Quantification->Mix_Lysates Protein_Digestion Proteolytic Digestion Mix_Lysates->Protein_Digestion LC_MS LC-MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (Precursor Ion Quantification) LC_MS->Data_Analysis

Caption: Workflow for SILAC protein labeling.

  • Cell Culture and Labeling: Culture cells for at least five passages in SILAC-specific media containing either normal ('light') or stable isotope-labeled ('heavy') essential amino acids (e.g., arginine and lysine).

  • Cell Treatment and Lysis: Apply the experimental treatment to one of the cell populations. Harvest and lyse the cells from both 'light' and 'heavy' cultures.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.

  • Protein Digestion and LC-MS Analysis: Digest the combined protein mixture into peptides and analyze by LC-MS.

  • Data Analysis: Identify peptides and quantify their relative abundance by comparing the signal intensities of the 'light' and 'heavy' precursor ion pairs in the MS1 spectra.

Dimethyl Labeling Workflow

Dimethyl labeling is a cost-effective chemical labeling method that occurs at the peptide level.

Dimethyl_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Dimethyl Labeling cluster_analysis Mass Spectrometry Analysis Protein_Extraction Protein Extraction Digestion Proteolytic Digestion Protein_Extraction->Digestion Peptide_Cleanup Peptide Cleanup Digestion->Peptide_Cleanup Labeling_Light Sample 1 + 'Light' Reagents (CH2O + NABH3CN) Peptide_Cleanup->Labeling_Light Labeling_Heavy Sample 2 + 'Heavy' Reagents (CD2O + NABH3CN or CH2O + NABH3CN) Peptide_Cleanup->Labeling_Heavy Mixing Combine Labeled Samples Labeling_Light->Mixing Labeling_Heavy->Mixing LC_MS LC-MS Analysis Mixing->LC_MS Data_Analysis Data Analysis (Precursor Ion Quantification) LC_MS->Data_Analysis

Unveiling the Best Approach for Cell Surface Protein Labeling: A Comparative Guide to DABS and Biotinylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cell surface protein analysis, the choice of labeling methodology is a critical decision point. This guide provides a comprehensive comparison of two prominent techniques: the novel Diazirine-based Photoaffinity Labeling (a potential interpretation of "DABS") and the well-established biotinylation method. We delve into their respective mechanisms, experimental protocols, and performance data to empower you with the knowledge to select the optimal approach for your research needs.

Executive Summary

Both diazirine-based photoaffinity labeling and biotinylation offer effective means to tag cell surface proteins for subsequent identification, quantification, and functional studies. Biotinylation, a long-standing and widely adopted technique, relies on the high-affinity interaction between biotin and avidin or streptavidin. It is a robust and straightforward method, particularly for proteins with accessible primary amines. In contrast, diazirine-based photoaffinity labeling represents a more recent innovation, offering the advantage of "zero-length" crosslinking and the ability to label a wider range of amino acid residues upon photoactivation, potentially providing a more comprehensive snapshot of the cell surface proteome.

This guide will explore the nuances of each technique, presenting a side-by-side comparison of their workflows, performance metrics, and key advantages and disadvantages.

Mechanism of Action: A Tale of Two Chemistries

Biotinylation: The Classic Lock-and-Key

Biotinylation for cell surface labeling typically employs N-hydroxysuccinimide (NHS) esters of biotin, such as Sulfo-NHS-biotin. These reagents are membrane-impermeable due to their sulfonate group, ensuring that only proteins on the outer cell surface are labeled. The NHS ester reacts with primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine of polypeptides, forming a stable amide bond. The subsequent strong and specific interaction between the conjugated biotin and avidin or streptavidin allows for the efficient capture and purification of the labeled proteins.

Diazirine-Based Photoaffinity Labeling (DABS): A Light-Activated Approach

Diazirine-based reagents contain a diazirine moiety that, upon activation with UV light, generates a highly reactive carbene intermediate. This carbene can then non-selectively insert into C-H and N-H bonds in close proximity, effectively crosslinking the probe to nearby amino acid residues. This "zero-length" crosslinking provides a snapshot of proteins in their native environment without the need for specific functional groups, potentially labeling a broader range of surface proteins compared to amine-reactive methods.

Performance Comparison: DABS vs. Biotinylation

FeatureDiazirine-Based Photoaffinity Labeling (DABS)Biotinylation (Sulfo-NHS Chemistry)
Target Residues Broad range of amino acids (via C-H and N-H insertion)Primarily primary amines (Lysine, N-terminus)
Specificity Proximity-based; labels molecules in close vicinity upon photoactivationTargets specific functional groups (primary amines)
Labeling Principle Covalent insertion of a reactive carbeneCovalent amide bond formation
Reversibility Typically irreversibleCan be reversible with cleavable linkers (e.g., Sulfo-NHS-SS-Biotin)
Cell Viability Potentially higher impact due to UV exposure and reactive intermediatesGenerally high, with optimized protocols
Ease of Use Requires UV activation step, which needs careful optimizationStraightforward chemical reaction

Experimental Workflows

To provide a clear understanding of the practical application of these techniques, we present the following experimental workflows.

Biotinylation Experimental Workflow

Biotinylation_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_lysis Lysis & Isolation cluster_analysis Downstream Analysis prep_cells 1. Culture cells to desired confluency wash_cells 2. Wash cells with ice-cold PBS prep_cells->wash_cells add_biotin 3. Incubate with Sulfo-NHS-Biotin solution on ice wash_cells->add_biotin quench 4. Quench reaction with a primary amine-containing buffer (e.g., Tris or glycine) add_biotin->quench lyse_cells 5. Lyse cells to solubilize proteins quench->lyse_cells isolate_proteins 6. Isolate biotinylated proteins using streptavidin-agarose beads lyse_cells->isolate_proteins analysis 7. Elute and analyze proteins (e.g., Western Blot, Mass Spectrometry) isolate_proteins->analysis DABS_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_lysis Lysis & Isolation cluster_analysis Downstream Analysis prep_cells 1. Culture cells to desired confluency wash_cells 2. Wash cells with appropriate buffer prep_cells->wash_cells add_dabs 3. Incubate cells with diazirine-based probe wash_cells->add_dabs photoactivate 4. Expose cells to UV light to activate the probe add_dabs->photoactivate lyse_cells 5. Lyse cells to solubilize proteins photoactivate->lyse_cells isolate_proteins 6. Isolate labeled proteins (e.g., via a tag on the probe) lyse_cells->isolate_proteins analysis 7. Analyze proteins (e.g., Mass Spectrometry) isolate_proteins->analysis

A Comparative Analysis of Diazobenzenesulfonic Acid Cross-Reactivity with Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of labeling and modifying agents is paramount. This guide provides an objective comparison of the cross-reactivity of Diazobenzenesulfonic acid (DBSA) with various amino acids, supported by established biochemical principles and detailed experimental protocols for validation.

This compound (DBSA) is a diazonium compound widely used in biochemistry for labeling proteins and probing the accessibility of amino acid residues. Its reactivity is primarily directed towards the side chains of specific amino acids, leading to the formation of stable azo compounds. This cross-reactivity is the basis of the well-known Pauly's test for detecting tyrosine and histidine.[1][2] This guide delves into the specifics of this reactivity, offering a comparative analysis across a range of amino acids.

Quantitative Cross-Reactivity of DBSA with Amino Acids

The reaction of DBSA with amino acids is predominantly an electrophilic aromatic substitution, targeting electron-rich side chains. The reactivity is highly dependent on the specific amino acid and the reaction conditions, particularly pH. Below is a summary of the expected relative cross-reactivity based on established chemical principles.

Amino AcidSide Chain Functional GroupRelative Reactivity with DBSANotes
Tyrosine PhenolVery HighThe primary target for azo coupling, resulting in a stable, colored product. The reaction is most efficient at alkaline pH.[2][3]
Histidine ImidazoleHighThe imidazole ring is highly activated and readily undergoes azo coupling, especially at alkaline pH.[2][3]
Lysine Amine (ε-amino)Low to ModerateCan react with diazonium salts, but the reaction is generally less efficient than with tyrosine and histidine.[4]
Tryptophan IndoleLowThe indole ring can potentially react, but it is generally less favored compared to the activated rings of tyrosine and histidine.
Cysteine ThiolVery Low / Side ReactionsThe thiol group is more susceptible to oxidation by diazonium salts rather than direct azo coupling.
Arginine GuanidiniumVery LowThe guanidinium group is a poor target for electrophilic attack by the diazonium ion.
Other Amino Acids Aliphatic, Amide, CarboxylateNegligibleThe side chains of other common amino acids lack the necessary electron-rich groups to react with DBSA under normal conditions.

Note: The quantitative yield of the reaction with isolated tyrosine and histidine has been reported to be as low as 20%, suggesting the occurrence of side reactions.

Reaction Mechanism: Azo Coupling

The reaction of DBSA with tyrosine and histidine proceeds via an azo coupling mechanism. The diazonium ion acts as an electrophile and attacks the electron-rich aromatic rings of the amino acid side chains.

Azo_Coupling_Mechanism DBSA This compound (DBSA) Intermediate Wheland Intermediate DBSA->Intermediate Electrophilic Attack AminoAcid Amino Acid (Tyrosine or Histidine) AminoAcid->Intermediate Product Azo-Adduct Intermediate->Product Deprotonation

Caption: Azo coupling reaction of DBSA with an amino acid.

Experimental Protocols

To quantitatively assess the cross-reactivity of DBSA with various amino acids, two primary experimental approaches can be employed: Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Spectrophotometric Analysis

This method is based on the formation of a colored azo-adduct, which can be quantified by measuring its absorbance.

Protocol:

  • Preparation of DBSA Solution: Prepare a fresh solution of this compound by dissolving sulfanilic acid in dilute HCl and adding a stoichiometric amount of sodium nitrite at 0-5°C.[3]

  • Amino Acid Solutions: Prepare stock solutions of the amino acids to be tested (e.g., Tyrosine, Histidine, Lysine, Tryptophan, Cysteine, Arginine, and a non-reactive control like Glycine) in a suitable buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).

  • Reaction: In a microplate or cuvette, mix the DBSA solution with each amino acid solution. A typical starting point is a 1:1 molar ratio. Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (λmax) for the expected azo-adduct (typically in the visible range).

  • Quantification: Create a standard curve using a known concentration of a purified azo-adduct (if available) or compare the relative absorbance values between the different amino acids to determine the relative reactivity.

HPLC Analysis

HPLC provides a more precise and specific method for quantifying the formation of DBSA-amino acid adducts and can also identify potential side products.

Protocol:

  • Reaction: Perform the reaction between DBSA and the amino acids as described in the spectrophotometric protocol.

  • Sample Preparation: Quench the reaction by adding a suitable reagent (e.g., a slight excess of a scavenger for the diazonium salt). Prepare the samples for HPLC injection by filtration.

  • HPLC Separation:

    • Column: A reversed-phase C18 column is typically suitable for separating the amino acid adducts.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used.

    • Detection: A UV-Vis detector set to the λmax of the azo-adducts. A fluorescence detector can also be used if the adducts are fluorescent.

  • Quantification:

    • Inject a known concentration of each unmodified amino acid to determine their retention times.

    • Inject the reaction mixtures and identify the peaks corresponding to the DBSA-amino acid adducts based on their retention times and UV-Vis spectra.

    • Quantify the amount of each adduct formed by integrating the peak area and comparing it to a standard curve of a synthesized and purified adduct or by calculating the percentage of the initial amino acid that has been converted to the adduct.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_quant Quantification Prep_DBSA Prepare DBSA Solution Mix Mix DBSA and Amino Acids Prep_DBSA->Mix Prep_AA Prepare Amino Acid Solutions Prep_AA->Mix Incubate Incubate Mix->Incubate Spectro Spectrophotometry Incubate->Spectro HPLC HPLC Incubate->HPLC Quant_Spectro Absorbance Measurement Spectro->Quant_Spectro Quant_HPLC Peak Integration & Quantification HPLC->Quant_HPLC

Caption: Workflow for analyzing DBSA cross-reactivity.

Alternative Reagents and Considerations

While DBSA is a classic reagent, a variety of other diazonium salts with different substituents on the aromatic ring are available. These substituents can modulate the reactivity of the diazonium group, offering a toolbox for more specific or efficient labeling.[5] For researchers in drug development, it is crucial to consider that modification of amino acid residues can alter the structure, function, and immunogenicity of a protein. Therefore, a thorough cross-reactivity analysis is an indispensable step in the development of protein-based therapeutics and diagnostics.

References

Quantitative Limitations of Pauly's Test: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of amino acids like histidine and tyrosine is paramount. The Pauly's test, a long-established colorimetric method, has been a staple for the qualitative detection of these amino acids. However, its quantitative application is fraught with limitations that necessitate a thorough evaluation against more modern, robust techniques. This guide provides a comprehensive comparison of Pauly's test with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

At a Glance: Performance Comparison

The quantitative performance of any analytical method is defined by key parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ). A summary of these parameters for Pauly's test and its alternatives is presented below. It is important to note that direct comparative studies are scarce, and the data presented is compiled from various sources.

MethodAnalyteLinear RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
Pauly's Test (Spectrophotometric) Histidine2.2 - 5.1 µg/mL[1]Not ReportedNot ReportedSimple, inexpensiveCannot distinguish between histidine and tyrosine, narrow linear range, susceptible to interference.[2]
TyrosineNot ReportedNot ReportedNot Reported
Alternative Colorimetric (NBD-Cl) Tyrosine10 - 50 µg/mL[3]2.85 µg/mL[3]8.6 µg/mL[3]Good sensitivityRequires derivatization, potential for interference.
High-Performance Liquid Chromatography (HPLC) with UV Detection Histidine20 - 150 µg/mL[4]4.3 µg/mL[4]13.1 µg/mL[4]High specificity and sensitivity, can quantify multiple amino acids simultaneously.[4]Requires expensive equipment and skilled personnel, may require derivatization.
Tyrosine50 - 250 µg/mL[4]12.5 µg/mL[4]37.9 µg/mL[4]

Signaling Pathways and Experimental Workflows

To visualize the principles and workflows of the discussed methods, the following diagrams are provided.

Pauly_Test_Workflow cluster_reagent_prep Reagent Preparation (Cold) cluster_reaction Reaction cluster_detection Detection sulfanilic_acid Sulfanilic Acid in HCl diazonium Diazotized Sulfanilic Acid sulfanilic_acid->diazonium + NaNO2 (chilled) na_nitrite Sodium Nitrite na_nitrite->diazonium azo_dye Colored Azo Dye diazonium->azo_dye + Sample sample Sample (Histidine/Tyrosine) sample->azo_dye na_carbonate Sodium Carbonate na_carbonate->azo_dye + Alkaline condition spectrophotometer Spectrophotometer azo_dye->spectrophotometer absorbance Measure Absorbance spectrophotometer->absorbance

A simplified workflow of the Pauly's test for the detection of histidine and tyrosine.

Method_Comparison cluster_Paulys Pauly's Test cluster_HPLC HPLC P_adv Advantages: - Simple - Inexpensive - Rapid (qualitative) H_disadv Disadvantages: - Expensive equipment - Requires skilled operator - Longer analysis time - May need derivatization P_disadv Disadvantages: - Lacks specificity (His/Tyr) - Narrow linear range - Prone to interference - Requires cold conditions H_adv Advantages: - High specificity - High sensitivity - Simultaneous quantification - Wide linear range

A comparison of the primary advantages and disadvantages of Pauly's test versus HPLC.

Detailed Experimental Protocols

Pauly's Test (Spectrophotometric Method for Histidine)

This protocol is adapted from the method described for the determination of histidine hydrochloride monohydrate.[1]

Reagents:

  • Sulfanilic Acid Solution: 1% (w/v) sulfanilic acid in 10% (v/v) hydrochloric acid.

  • Sodium Nitrite Solution: 5% (w/v) sodium nitrite in distilled water. Kept chilled.

  • Sodium Carbonate Solution: 10% (w/v) sodium carbonate in distilled water.

  • Histidine Standard Solutions: Prepare a stock solution of histidine and dilute to create a series of standards within the expected linear range (e.g., 2-6 µg/mL).

Procedure:

  • Diazotization: In a test tube, mix 1 mL of chilled sulfanilic acid solution with 1 mL of chilled sodium nitrite solution. Allow the mixture to stand in an ice bath for at least 5 minutes to ensure the formation of the diazonium salt.

  • Sample/Standard Addition: Add 1 mL of the sample or standard solution to the diazotized reagent.

  • Color Development: Add 10 mL of sodium carbonate solution to make the mixture alkaline and allow for the color to develop. The final volume is 15 mL.

  • Measurement: After a stable color is formed (typically within 10 minutes), measure the absorbance at the wavelength of maximum absorption (λmax), which for the histidine-azo dye complex is approximately 405 nm.[1]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown sample from this curve.

Alternative Colorimetric Method for Tyrosine (using NBD-Cl)

This protocol is based on the reaction of tyrosine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).[3]

Reagents:

  • NBD-Cl Solution: 0.024% (w/v) NBD-Cl in a suitable solvent (e.g., acetone).

  • Buffer Solution: pH 10.0 buffer (e.g., borate buffer).

  • Tyrosine Standard Solutions: Prepare a stock solution of tyrosine and dilute to create a series of standards within the linear range (10-50 µg/mL).

Procedure:

  • Reaction Mixture: In a test tube, mix 1.0 mL of the tyrosine standard or sample solution with 2.0 mL of the buffer solution (pH 10.0).

  • Derivatization: Add 2.0 mL of the NBD-Cl solution.

  • Incubation: Heat the mixture in a water bath at 70°C for 25 minutes.

  • Measurement: After cooling to room temperature, measure the absorbance of the resulting orange product at 388 nm against a reagent blank.

  • Quantification: Construct a calibration curve from the absorbance values of the standards and determine the concentration of the unknown sample.

High-Performance Liquid Chromatography (HPLC) for Histidine and Tyrosine

This is a general outline of an HPLC method. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific application. The following is based on a method for the simultaneous determination of multiple amino acids.[4]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Mobile Phase A: Phosphate buffer (e.g., 10 mM, pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • Standard Solutions: Prepare a mixed standard solution containing known concentrations of histidine and tyrosine.

Procedure:

  • Sample Preparation: Samples may require deproteinization (e.g., by precipitation with a solvent or ultrafiltration) and filtration through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Detection Wavelength: 225 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Gradient Elution: A typical gradient might start with 100% Mobile Phase A, with a linear increase in Mobile Phase B to 50% over 15 minutes.

  • Quantification: Identify and quantify the peaks corresponding to histidine and tyrosine by comparing their retention times and peak areas to those of the standards. Construct a calibration curve for each amino acid to determine the concentrations in the unknown samples.

Discussion of Limitations and Alternatives

The primary quantitative limitation of the Pauly's test is its lack of specificity . The diazonium salt reacts with both the imidazole ring of histidine and the phenolic group of tyrosine, making it impossible to differentiate between the two in a mixed sample without prior separation.[2] Furthermore, the reported linear range for a Pauly's-like reaction for histidine is quite narrow, which can necessitate multiple dilutions for samples with unknown concentrations. The reaction is also sensitive to temperature and pH, requiring careful control of experimental conditions to ensure reproducibility.

In contrast, HPLC offers superior specificity and sensitivity . By separating the amino acids before detection, it can accurately quantify both histidine and tyrosine, as well as many other amino acids, in a single run.[4] The wider linear range of HPLC methods reduces the need for sample dilution and repeat analyses. While the initial investment in equipment and the need for skilled operators are higher, the quality and reliability of the data are significantly greater.

Alternative colorimetric methods , such as the one using NBD-Cl for tyrosine, can offer improved sensitivity and a wider linear range compared to the traditional Pauly's test. However, they still require a derivatization step and may be subject to their own set of interferences.

Conclusion

While Pauly's test remains a useful tool for rapid, qualitative screening for the presence of histidine or tyrosine, its quantitative applications are severely limited by its lack of specificity and narrow dynamic range. For researchers requiring accurate and reliable quantification of these amino acids, particularly in complex biological matrices, HPLC is the recommended method . It provides the necessary specificity, sensitivity, and broad linear range for robust and reproducible results. When HPLC is not available, alternative, validated colorimetric methods can be considered, but their limitations must be carefully understood and controlled for. This guide provides the foundational information to make an informed decision based on the specific requirements of your research.

References

Millon's Test as a Confirmatory Assay for Tyrosine Following Pauly's Test: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the qualitative analysis of amino acids, particularly in the context of protein characterization and drug development, the precise identification of specific residues is paramount. While Pauly's test serves as a valuable initial screening tool for the presence of tyrosine or histidine, its lack of specificity necessitates a confirmatory assay. This guide provides a detailed comparison of Pauly's test and Millon's test, establishing the latter as a reliable confirmatory method for tyrosine. Experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in implementing this sequential testing strategy.

Principles of Detection

Pauly's Test: This test is designed to detect the presence of amino acids containing either a phenol ring (tyrosine) or an imidazole ring (histidine)[1][2]. The underlying principle is a coupling reaction. In an alkaline environment, diazotized sulfanilic acid reacts with the imidazole or phenol ring to produce a colored azo dye, typically red[1][2][3][4].

Millon's Test: Millon's test is a more specific assay for the detection of the hydroxyphenyl (phenolic) group, which is characteristic of tyrosine among the common amino acids[5][6]. The reaction involves the nitration of the phenol group by nitric acid. Subsequently, the nitrated tyrosine forms a complex with mercury (I) and mercury (II) ions present in Millon's reagent, resulting in a pink to brick-red precipitate or solution upon heating[5][6]. It is important to note that other phenolic compounds, not just tyrosine, can also yield a positive result[5].

Comparative Analysis

The primary advantage of using Millon's test as a follow-up to Pauly's test lies in its ability to differentiate between tyrosine and histidine. A positive Pauly's test indicates the potential presence of either amino acid. However, since histidine lacks a phenolic group, it does not react with Millon's reagent. Therefore, a subsequent positive Millon's test confirms the presence of tyrosine.

FeaturePauly's TestMillon's Test
Target Amino Acids Tyrosine, Histidine[1][2]Tyrosine (and other phenolic compounds)[5][6]
Principle of Reaction Azo coupling reaction[3]Nitration and complex formation with mercury ions[5]
Reagents Sulfanilic acid, Sodium nitrite, Sodium carbonate[3][7]Mercuric nitrate, Mercurous nitrate, Nitric acid[5]
Positive Result Red colored solution or precipitate[1][3]Pink to brick-red colored solution or precipitate[5]
Specificity Detects both tyrosine and histidine[1]Specific for the hydroxyphenyl group (tyrosine among common amino acids)[5][6]
Confirmatory Value Screening testConfirmatory test for tyrosine after a positive Pauly's test

Experimental Protocols

Pauly's Test Protocol
  • Reagent Preparation:

    • Pauly's Reagent: Prepare a fresh solution of diazotized sulfanilic acid by mixing 1 ml of chilled 1% sulfanilic acid in 10% HCl with a few drops of chilled 5% sodium nitrite solution[1].

  • Procedure:

    • To 2 ml of the test solution in a test tube, add 1 ml of the freshly prepared Pauly's reagent[2].

    • Mix the contents thoroughly.

    • Make the solution alkaline by adding 1 ml of 20% sodium carbonate solution dropwise until a color develops[1][2].

  • Observation:

    • Positive Test: The appearance of a red color indicates the presence of tyrosine and/or histidine[1][3].

    • Negative Test: The absence of a red color indicates the absence of tyrosine and histidine[1].

Millon's Test Protocol
  • Reagent Preparation:

    • Millon's Reagent: Dissolve mercuric nitrate and mercurous nitrate in concentrated nitric acid[5]. Caution: Millon's reagent is highly toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Procedure:

    • To 2 ml of the test solution in a test tube, add approximately 2 ml of Millon's reagent[5].

    • Mix the contents gently. A white or yellow precipitate may form at this stage due to protein denaturation by mercury ions[5].

    • Heat the test tube in a water bath for about 2 minutes[5].

  • Observation:

    • Positive Test: The formation of a pink to brick-red precipitate or a red solution indicates the presence of tyrosine[5].

    • Negative Test: The absence of a red or pink color indicates the absence of tyrosine[5].

Logical Workflow for Tyrosine Identification

The following diagram illustrates the logical sequence of using Pauly's test as an initial screen followed by Millon's test for the specific confirmation of tyrosine.

G start Sample Solution pauly_test Perform Pauly's Test start->pauly_test pauly_result Observe for Red Color pauly_test->pauly_result negative_result Tyrosine and Histidine Absent pauly_result->negative_result No positive_pauly Tyrosine and/or Histidine Present pauly_result->positive_pauly Yes millon_test Perform Millon's Test positive_pauly->millon_test millon_result Observe for Pink/Red Color millon_test->millon_result tyrosine_confirmed Tyrosine Confirmed millon_result->tyrosine_confirmed Yes histidine_indicated Histidine Indicated (Tyrosine Absent) millon_result->histidine_indicated No

Sequential testing workflow for tyrosine confirmation.

Chemical Reaction Pathways

The following diagrams depict the simplified chemical principles of Pauly's and Millon's tests.

Pauly's Test Reaction

G cluster_reagent Reagent Formation cluster_reaction Coupling Reaction sulfanilic_acid Sulfanilic Acid na_nitrite NaNO2 / HCl (cold) diazonium_salt Diazotized Sulfanilic Acid tyrosine_histidine Tyrosine or Histidine diazonium_salt->tyrosine_histidine + alkaline Alkaline Conditions (Na2CO3) azo_dye Red Azo Dye alkaline->azo_dye

Principle of Pauly's test azo dye formation.
Millon's Test Reaction

G tyrosine Tyrosine (Phenol Group) nitric_acid Nitric Acid (from Millon's Reagent) tyrosine->nitric_acid + nitrated_tyrosine Nitrated Tyrosine nitric_acid->nitrated_tyrosine mercury_ions Mercury Ions (Hg+/Hg2+) nitrated_tyrosine->mercury_ions + heat Heat mercury_ions->heat red_complex Red Mercury Complex heat->red_complex

Simplified reaction pathway of Millon's test.

References

Comparative study of different diazonium compounds for protein labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Diazonium compounds have emerged as a powerful tool for this purpose, primarily targeting tyrosine residues through electrophilic aromatic substitution. This guide provides a comparative overview of different diazonium compounds, summarizing their performance based on available experimental data and offering detailed protocols for their application.

This guide will delve into the characteristics of various diazonium salts, focusing on their stability, reactivity, and selectivity to aid in the selection of the most appropriate reagent for specific research needs.

Performance Comparison of Diazonium Compounds

Diazonium CompoundCounterionKey FeaturesAmino Acid SelectivityOptimal pHStability
4-Formylbenzene diazonium hexafluorophosphate (FBDP) Hexafluorophosphate (PF₆⁻)Bench-stable crystalline solid; introduces a bioorthogonal aldehyde group for further functionalization.[1][2]High selectivity for Tyrosine.[1][3]7-8[4]High; the hexafluorophosphate counterion provides exceptional stability.[1]
4-Nitrobenzenediazonium tetrafluoroborate Tetrafluoroborate (BF₄⁻)Commercially available; electron-withdrawing nitro group enhances reactivity.Primarily Tyrosine, with some reactivity towards Histidine.8-9Good; tetrafluoroborate salts are known for their stability.
4-Carboxybenzenediazonium tetrafluoroborate Tetrafluoroborate (BF₄⁻)Provides a carboxyl group for further conjugation.Primarily Tyrosine.8-9Good
4-Azidobenzenediazonium tetrafluoroborate Tetrafluoroborate (BF₄⁻)Introduces a bioorthogonal azide group for click chemistry.Primarily Tyrosine.8-9Good
Sulfo-SANPAH N/A (precursor)Heterobifunctional crosslinker; requires photoactivation to form the reactive species.Primary amines (via NHS ester) and various residues upon photoactivation.7.4 (for NHS ester reaction)NHS ester is susceptible to hydrolysis; photoactivated species is short-lived.
Triazene-based precursors N/A (precursor)Bench-stable precursors that release diazonium ions upon photoactivation with UVA light.[4]Tyrosine, Histidine, Tryptophan.[4]7-8 for optimal labeling.[4]Precursors are stable at room temperature.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of diazonium compounds in protein labeling. Below are protocols for selected diazonium reagents.

Protocol 1: Labeling of Proteins with 4-Formylbenzene diazonium hexafluorophosphate (FBDP)

This protocol is adapted from studies demonstrating the use of FBDP for tyrosine-selective modification.[1][5]

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • 4-Formylbenzene diazonium hexafluorophosphate (FBDP)

  • Acetonitrile or DMSO

  • Reaction tubes

  • Shaker or rotator

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in 100 mM sodium phosphate buffer, pH 8.0.

  • FBDP Solution Preparation: Prepare a 20 mM stock solution of FBDP in acetonitrile or DMSO immediately before use.

  • Labeling Reaction: Add the FBDP stock solution to the protein solution to achieve a final FBDP concentration of 1-5 mM. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking or rotation.

  • Purification: Remove the excess, unreacted FBDP and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with a suitable buffer for the protein.

  • Characterization: Analyze the labeled protein using techniques such as mass spectrometry to confirm the modification and determine the labeling efficiency.

Protocol 2: General Protocol for Protein Labeling with an Aryl Diazonium Tetrafluoroborate Salt

This protocol provides a general framework for using aryl diazonium tetrafluoroborate salts.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM borate buffer, pH 8.5)

  • Aryl diazonium tetrafluoroborate salt (e.g., 4-nitrobenzenediazonium tetrafluoroborate)

  • Anhydrous DMSO

  • Reaction tubes

  • Ice bath

  • Dialysis or ultrafiltration device for purification

Procedure:

  • Protein Preparation: Dissolve the protein of interest in 100 mM borate buffer, pH 8.5, to a final concentration of 2-10 mg/mL.

  • Diazonium Salt Solution Preparation: Prepare a 10-50 mM stock solution of the aryl diazonium tetrafluoroborate salt in anhydrous DMSO.

  • Labeling Reaction: Cool the protein solution on an ice bath. While gently vortexing, add a 10- to 50-fold molar excess of the diazonium salt solution to the protein solution.

  • Incubation: Continue the incubation on ice for 1-3 hours.

  • Quenching (Optional): The reaction can be quenched by adding a solution of a scavenger molecule like Tris buffer to a final concentration of 50 mM.

  • Purification: Remove unreacted diazonium salt and byproducts by extensive dialysis against a suitable buffer or by using an ultrafiltration device with an appropriate molecular weight cutoff.

  • Analysis: Characterize the extent of labeling using methods such as UV-Vis spectroscopy (to detect the azo adduct) and mass spectrometry.

Experimental Workflow and Signaling Pathways

To objectively compare the performance of different diazonium compounds, a standardized experimental workflow is essential. The following diagram illustrates a logical process for such a comparative study.

G Comparative Experimental Workflow for Diazonium Compound Labeling Efficiency cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Analysis cluster_4 Data Comparison A Prepare Protein Stock in Reaction Buffer (pH 8.5) C Incubate Protein with Compound A A->C D Incubate Protein with Compound B A->D E Incubate Protein with Compound C A->E F Negative Control (Protein only) A->F B Prepare Stock Solutions of Diazonium Compounds (Compound A, B, C) B->C B->D B->E G Purify Labeled Proteins (Size-Exclusion Chromatography) C->G D->G E->G F->G H Mass Spectrometry (Labeling Stoichiometry & Site Specificity) G->H I UV-Vis Spectroscopy (Quantify Labeling) G->I J Functional Assay (Assess Protein Activity) G->J K Compare Labeling Efficiency, Specificity, and Impact on Function H->K I->K J->K

Caption: Workflow for comparing protein labeling efficiency of different diazonium compounds.

The fundamental reaction mechanism for the labeling of tyrosine residues by diazonium salts is an electrophilic aromatic substitution. The following diagram outlines this general pathway.

G General Mechanism of Tyrosine Labeling by Aryl Diazonium Salts cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Mechanism cluster_3 Product A Aryl Diazonium Salt (Ar-N₂⁺) D Electrophilic Attack on Phenolic Ring A->D B Tyrosine Residue (in Protein) B->D C Aqueous Buffer (pH 8-9) C->D E Formation of Sigma Complex D->E F Deprotonation E->F G Azo-Coupled Protein (Stable Covalent Bond) F->G

Caption: Electrophilic aromatic substitution mechanism for tyrosine labeling.

References

Validating DABS for Surface Labeling: A Comparative Guide to Ensuring Membrane Impermeability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, the precise labeling of cell surface proteins is paramount for studying cellular processes, identifying biomarkers, and understanding drug interactions. The ideal labeling reagent must be unequivocally membrane-impermeable to ensure that only extracellular domains are tagged, preventing confounding data from intracellular protein labeling. This guide provides a comparative analysis of 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DABS) and its alternatives for cell surface labeling, with a focus on validating membrane impermeability.

The Principle of Impermeable Surface Labeling

The fundamental characteristic of a cell surface-specific labeling agent is its inability to cross the plasma membrane. This is typically achieved by incorporating highly charged chemical groups, such as sulfonic acid, into the molecule. These charged moieties make the molecule highly hydrophilic and thus unable to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.

DABS, and its analogs DIDS (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid) and SITS (4-Acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic acid), belong to the stilbene disulfonate family. The presence of two sulfonic acid groups in their structure renders them highly negatively charged at physiological pH, making them excellent candidates for membrane-impermeable probes. These reagents primarily label proteins by forming covalent bonds between their isothiocyanate groups and primary amines (e.g., the epsilon-amino group of lysine residues) on the protein surface.

Comparative Analysis of Surface Labeling Reagents

While DABS is a potent tool for surface labeling, a comprehensive evaluation necessitates comparison with other commonly used membrane-impermeable reagents. The following table summarizes the key characteristics of DABS and a primary alternative, Sulfo-NHS (N-hydroxysulfosuccinimide) esters.

FeatureDABS (and Stilbene Disulfonates)Sulfo-NHS Esters
Reactive Group Isothiocyanate (-NCS)N-hydroxysulfosuccinimide ester
Target Residue Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Basis of Impermeability Two sulfonic acid groupsSulfonate group on the NHS ring
Bond Formed Thiourea bondAmide bond
Reaction pH pH 7.0-9.0pH 7.0-8.5
Advantages Highly charged, strong evidence of impermeability for analogs (DIDS).Wide variety of commercially available fluorescent tags and biotin conjugates. Well-established protocols.
Considerations Fewer commercially available conjugates compared to NHS esters. Potential for off-target effects on anion exchangers.Hydrolysis of the NHS ester in aqueous solution can compete with the labeling reaction.

Experimental Protocols for Validating Membrane Impermeability

To rigorously validate the membrane impermeability of any surface labeling reagent, a series of control experiments are essential. The following is a generalized protocol that can be adapted for DABS and its alternatives.

Protocol: Validation of Membrane Impermeability
  • Cell Culture: Culture the cells of interest to an appropriate confluency. For suspension cells, ensure a sufficient cell density for subsequent analysis.

  • Reagent Preparation: Prepare a fresh stock solution of the labeling reagent (e.g., DABS, Sulfo-NHS-Biotin) in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Labeling of Intact Cells:

    • Wash the cells with cold PBS to remove any culture medium components.

    • Incubate the intact cells with the labeling reagent at a predetermined concentration and time (e.g., 1 mM DABS for 30 minutes at 4°C). The low temperature is crucial to minimize endocytosis.

    • Quench the reaction by adding a reagent that will react with the excess labeling agent (e.g., Tris buffer or glycine).

    • Wash the cells extensively with cold PBS to remove any unreacted reagent.

  • Labeling of Permeabilized Cells (Positive Control):

    • As a positive control for intracellular labeling, permeabilize a separate sample of cells using a detergent (e.g., 0.1% Triton X-100 or saponin) prior to labeling.

    • Follow the same labeling, quenching, and washing steps as for the intact cells.

  • No Labeling Control:

    • Include a sample of cells that is not exposed to the labeling reagent to serve as a negative control for background signal.

  • Analysis:

    • Lyse the cells from all three conditions (intact, permeabilized, and no label).

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (Western blot).

    • Probe the membrane with an antibody or streptavidin conjugate that specifically recognizes the label (e.g., an anti-DNP antibody for DNP-labeled DABS or streptavidin-HRP for biotin-labeled reagents).

    • Develop the blot and compare the protein banding patterns.

Expected Results:
  • Intact Cells: A successful membrane-impermeable labeling will show labeling of a specific subset of proteins, representing the cell surface proteome.

  • Permeabilized Cells: A much broader range of proteins, including abundant intracellular proteins (e.g., actin, tubulin), will be labeled.

  • No Labeling Control: No signal should be detected.

A strong signal for a known intracellular protein (e.g., GAPDH or actin) in the intact cell lane would indicate a compromised membrane or that the labeling reagent is, in fact, membrane-permeable.

Visualizing the Workflow and Chemical Reactions

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_1 Labeling cluster_2 Analysis Intact_Cells Intact Cells Add_DABS Add DABS Reagent Intact_Cells->Add_DABS Permeabilized_Cells Permeabilized Cells (Positive Control) Permeabilized_Cells->Add_DABS No_Label_Control No Label Control Lysis Cell Lysis No_Label_Control->Lysis Add_DABS->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection Western_Blot->Detection

Fig. 1: Experimental workflow for validating membrane impermeability.

G Protein Protein-NH₂ Reaction Reaction Protein->Reaction + DABS S=C=N-R-N=C=S (DABS) Arrow Arrow Product Protein-NH-C(=S)-NH-R-N=C=S (Thiourea Bond) Reaction->DABS Arrow->Product pH 7.0-9.0

Fig. 2: Reaction of DABS with a primary amine on a protein.

Conclusion

Validating the membrane impermeability of a surface labeling reagent is a critical step in ensuring the reliability of experimental data. While DABS, with its two sulfonic acid groups, is structurally designed for membrane impermeability, rigorous experimental validation is essential. By following the outlined protocols and comparing the results with those from permeabilized and unlabeled controls, researchers can confidently assess the surface-specific labeling of their chosen reagent. The choice between DABS and alternatives like Sulfo-NHS esters will depend on the specific experimental needs, including the availability of desired conjugates and the potential for off-target effects. This guide provides a framework for making an informed decision and for generating high-quality, reproducible data in the study of the cell surface.

A Researcher's Guide to Confirming DABS Modification of Proteins: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in protein modification, confirming the successful incorporation of labeling reagents is a critical step. Diazobenzene sulfonate (DABS-Cl, or dabsyl chloride) is a widely used reagent for labeling proteins, primarily targeting primary and secondary amines, as well as phenolic hydroxyl and imidazole groups. This guide provides a comparative analysis of spectroscopic methods to confirm and quantify DABS modification of proteins, supported by experimental data and detailed protocols.

This guide focuses on two primary spectroscopic techniques: UV-Visible (UV-Vis) Spectrophotometry and Mass Spectrometry (MS). While other techniques can provide structural information, UV-Vis and MS offer the most direct and quantitative data for confirming DABS modification.

Comparing Spectroscopic Methods for DABS Modification Analysis

The choice of analytical technique depends on the specific information required, such as the degree of labeling, the site of modification, and the overall structural integrity of the protein.

FeatureUV-Visible SpectrophotometryMass Spectrometry (MS)
Information Provided Quantification of the overall degree of labeling.Precise mass of the modified protein, identification of modification sites, and degree of labeling.
Principle Measures the absorbance of the DABS chromophore at a specific wavelength.Measures the mass-to-charge ratio of the intact protein or its peptide fragments.
Sample Preparation Relatively simple; requires a purified protein solution.More complex; may involve protein digestion and chromatographic separation.
Sensitivity Picomole to nanomole range.Femtomole to attomole range.
Advantages - Rapid and straightforward- Non-destructive- Widely available instrumentation- High specificity and sensitivity- Provides site-specific information- Can identify unexpected modifications
Limitations - Does not provide site-specific information- Can be affected by interfering substances that absorb at the same wavelength.- Requires more specialized equipment and expertise- Can be destructive to the sample- Data analysis can be complex.

UV-Visible Spectrophotometry: A Rapid Quantification Tool

UV-Vis spectrophotometry is a convenient method for estimating the degree of DABS modification. The dabsyl group introduces a chromophore that absorbs light in the visible range, typically around 460-465 nm, a region where most proteins do not absorb.[1][2][3] This allows for the selective quantification of the attached DABS label.

Experimental Protocol: UV-Vis Quantification of DABS-Modified Protein
  • Protein Preparation: Prepare a solution of the DABS-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein should be purified to remove any unreacted DABS-Cl.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes both the protein absorbance maximum (around 280 nm) and the DABS absorbance maximum (around 460 nm).

  • Measurement: Measure the absorbance of the protein solution at 280 nm (A280) and at the absorbance maximum of the dabsyl group (Amax, typically ~460 nm).

  • Calculation of Degree of Labeling (DOL): The DOL, which represents the average number of DABS molecules per protein molecule, can be calculated using the Beer-Lambert law. An estimated molar extinction coefficient for the dabsyl group attached to amino acids is in the range of 15,000 to 30,000 M-1cm-1 at its absorption maximum. For a more accurate determination, a standard curve with a known concentration of a dabsylated amino acid can be prepared.

The concentration of the protein can be determined from the absorbance at 280 nm after correcting for the contribution of the dabsyl group at this wavelength.

Equation for Degree of Labeling (DOL):

DOL = (Amax × εprotein at 280 nm) / [(A280 - (CF × Amax)) × εDABS at max]

Where:

  • Amax = Absorbance at the wavelength maximum of the dabsyl group (~460 nm)

  • A280 = Absorbance at 280 nm

  • εprotein at 280 nm = Molar extinction coefficient of the unmodified protein at 280 nm (can be estimated from the amino acid sequence).[4]

  • εDABS at max = Molar extinction coefficient of the dabsyl group at its absorbance maximum.

  • CF = Correction factor (A280 of DABS / Amax of DABS).

Mass Spectrometry: For Unambiguous Confirmation and Site Analysis

Mass spectrometry is a powerful tool that provides unambiguous confirmation of DABS modification by measuring the mass increase of the protein or its constituent peptides. Furthermore, tandem mass spectrometry (MS/MS) can pinpoint the exact amino acid residues that have been modified.

Experimental Protocol: Mass Spectrometry Analysis of DABS-Modified Protein
  • Sample Preparation:

    • Intact Protein Analysis: The purified DABS-modified protein can be directly analyzed by techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This provides the molecular weight of the modified protein, allowing for the determination of the number of attached DABS groups.

    • Peptide Mapping Analysis: To identify the specific sites of modification, the DABS-modified protein is proteolytically digested (e.g., with trypsin).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra of the modified peptides are analyzed to identify the mass shift corresponding to the DABS modification on specific amino acid residues. The mass of the dabsyl group is approximately 289.36 Da. The fragmentation pattern in the MS/MS spectrum will show characteristic ions that confirm the presence and location of the modification. For example, b- and y-ions containing the modified amino acid will exhibit a mass shift corresponding to the dabsyl group.

Expected Fragmentation of DABS-Modified Peptides

Upon collision-induced dissociation (CID) in the mass spectrometer, dabsylated peptides will fragment along the peptide backbone, producing b- and y-ions. The presence of the dabsyl group on a specific amino acid will result in a mass increase of the corresponding fragment ions. For instance, if a lysine residue is dabsylated, all b-ions containing that lysine and all y-ions C-terminal to that lysine will show a mass increase of 289.36 Da. The fragmentation of the dabsyl group itself can also produce characteristic reporter ions in the low mass region of the spectrum.

Comparison with Alternative Protein Quantification Methods

While DABS labeling followed by UV-Vis spectroscopy is a useful method for quantifying the extent of modification, it's important to be aware of other common protein quantification assays.

AssayPrincipleAdvantagesDisadvantages
BCA Assay Reduction of Cu2+ to Cu+ by protein in an alkaline medium, followed by colorimetric detection with bicinchoninic acid.[1]High sensitivity; less protein-to-protein variation than Bradford assay.[5]Sensitive to reducing agents and chelators.
Bradford Assay Binding of Coomassie Brilliant Blue dye to protein, causing a shift in the dye's absorbance maximum.[1]Fast and simple; compatible with most common buffers.High protein-to-protein variation; incompatible with detergents.[6]
UV Absorbance at 280 nm Intrinsic absorbance of aromatic amino acids (tryptophan and tyrosine).[7]Non-destructive; no reagents required.Requires a pure protein sample; protein concentration is dependent on amino acid composition.[8]

Experimental Workflow and Method Comparison Diagrams

To visualize the processes described, the following diagrams have been generated using the DOT language.

DABS_Modification_Workflow Protein Protein Solution Reaction Labeling Reaction (pH 8.5-9.5, 70°C) Protein->Reaction DABS_Cl DABS-Cl Solution DABS_Cl->Reaction Purification Purification (e.g., Size-Exclusion Chromatography) Reaction->Purification DABS_Protein DABS-Modified Protein Purification->DABS_Protein UV_Vis UV-Vis Analysis DABS_Protein->UV_Vis MS Mass Spectrometry Analysis DABS_Protein->MS

Workflow for DABS Modification and Spectroscopic Analysis.

Spectroscopic_Method_Comparison cluster_UV_Vis UV-Vis Spectrophotometry cluster_MS Mass Spectrometry UV_Vis_Node Quantification of Degree of Labeling UV_Vis_Adv Advantages: - Rapid - Non-destructive UV_Vis_Node->UV_Vis_Adv UV_Vis_Disadv Disadvantages: - No site information - Potential interference UV_Vis_Node->UV_Vis_Disadv MS_Node Confirmation & Site Identification MS_Adv Advantages: - High specificity - Site-specific data MS_Node->MS_Adv MS_Disadv Disadvantages: - Complex workflow - Specialized equipment MS_Node->MS_Disadv DABS_Protein DABS-Modified Protein DABS_Protein->UV_Vis_Node DABS_Protein->MS_Node

Comparison of UV-Vis and Mass Spectrometry for DABS Analysis.

Conclusion

Both UV-Vis spectrophotometry and mass spectrometry are valuable tools for confirming the DABS modification of proteins. UV-Vis offers a quick and easy method for quantifying the overall degree of labeling, making it suitable for routine screening and process monitoring. In contrast, mass spectrometry provides detailed, unambiguous information, including the precise location of the modification, which is crucial for in-depth characterization and understanding the structure-function relationship of the modified protein. The choice between these methods will depend on the specific analytical needs of the researcher. For a comprehensive analysis, a combination of both techniques is often the most powerful approach.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.